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  • Product: N-[(2-oxocyclohexyl)methyl]formamide
  • CAS: 30837-64-0

Core Science & Biosynthesis

Foundational

Synthetic Utility and Physicochemical Profiling of N-[(2-oxocyclohexyl)methyl]formamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern fragment-based drug discovery and complex scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern fragment-based drug discovery and complex scaffold synthesis, bifunctional building blocks are critical for efficient molecular assembly. N-[(2-oxocyclohexyl)methyl]formamide (CAS: 30837-64-0) is a highly versatile, atom-economical synthon featuring both an electrophilic ketone and a protected primary amine[1]. This orthogonal reactivity profile allows it to serve as a direct precursor for fused heterocyclic systems, such as tetrahydroindoles and quinazolines, as well as a substrate for isocyanide generation in multi-component reactions.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and self-validating experimental protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical properties of N-[(2-oxocyclohexyl)methyl]formamide is essential for predicting its behavior in both synthetic workflows and biological assays. Mass spectrometry and computational profiling indicate a low molecular weight and an optimal partition coefficient (XLogP), making it an ideal fragment for lead generation[2].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name N-[(2-oxocyclohexyl)methyl]formamide
CAS Registry Number 30837-64-0
Molecular Formula C

H

NO

Molecular Weight 155.20 g/mol [1]
Monoisotopic Mass 155.0946 Da[2]
Predicted XLogP 0.9[2]
Hydrogen Bond Donors 1 (Formamide N-H)
Hydrogen Bond Acceptors 2 (Ketone C=O, Formamide C=O)
SMILES C1CCC(=O)C(C1)CNC=O[2]

Mechanistic Reactivity & Causality

The strategic value of N-[(2-oxocyclohexyl)methyl]formamide lies in the choice of the formyl group as an amine protecting strategy.

  • Prevention of Self-Condensation: Free

    
    -aminoketones (Mannich bases) are notoriously unstable, often undergoing spontaneous intermolecular condensation or retro-Mannich fragmentation. The formamide group strictly passivates the nitrogen lone pair through resonance, stabilizing the molecule for long-term storage and commercial distribution[3].
    
  • Rotameric Populations: Researchers analyzing this compound via

    
    H NMR should expect to see peak doubling. Formamides exist as a mixture of cis and trans rotamers due to the high barrier to rotation around the C-N partial double bond. This is a normal structural feature and should not be misidentified as an impurity.
    
  • Orthogonal Activation: The formamide can be selectively dehydrated to an isocyanide without affecting the ketone, or hydrolyzed under acidic conditions to unmask the reactive primary amine precisely when cyclization is desired.

Synthesis A Cyclohexanone B Mannich Reaction (CH2O, Amine) A->B C Mannich Base Intermediate B->C D Amine Deprotection C->D E 2-(Aminomethyl) cyclohexanone D->E F Formylation (AcOCHO) E->F G N-[(2-oxocyclohexyl)methyl] formamide F->G

Fig 1. Step-by-step synthetic workflow for N-[(2-oxocyclohexyl)methyl]formamide.

Experimental Protocols

Workflow 1: Synthesis via Low-Temperature Formylation

To synthesize N-[(2-oxocyclohexyl)methyl]formamide from its free amine precursor, standard heating with formic acid is discouraged as it promotes retro-Mannich degradation. Instead, Acetic Formic Anhydride (AFA) is used to drive the reaction at 0°C. This self-validating protocol ensures the structural integrity of the cyclohexanone ring.

Step-by-Step Methodology:

  • Preparation of AFA (Causality: Increased Electrophilicity):

    • In a flame-dried flask under N

      
      , mix 2.0 equivalents of acetic anhydride with 2.2 equivalents of anhydrous formic acid (98%).
      
    • Heat the mixture to 50°C for 2 hours to form acetic formic anhydride, then cool strictly to 0°C. Note: AFA cannot be isolated due to instability; it must be generated in situ.

  • Amine Addition (Causality: Thermal Control):

    • Dissolve 1.0 equivalent of 2-(aminomethyl)cyclohexanone in anhydrous dichloromethane (DCM).

    • Add the amine solution dropwise to the AFA mixture at 0°C over 30 minutes. Maintaining 0°C prevents the ketone from enolizing and attacking the highly reactive AFA, which would lead to unwanted O-formylation.

  • Reaction Monitoring & Quenching:

    • Stir for 1 hour at 0°C. Monitor via TLC (stain with ninhydrin to confirm the disappearance of the primary amine).

    • Quench by slowly adding ice-cold saturated NaHCO

      
       until CO
      
      
      
      evolution ceases. Causality: Neutralizing the acetic acid byproduct prevents acid-catalyzed degradation during concentration.
  • Isolation:

    • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure to yield the formamide product.

Downstream Applications in Drug Discovery

The true utility of N-[(2-oxocyclohexyl)methyl]formamide is realized in its downstream transformations, particularly in generating rigid, 3D-complex scaffolds favored in modern pharmacology[4].

Reactivity Core N-[(2-oxocyclohexyl)methyl]formamide (Bifunctional Synthon) Path1 Dehydration (POCl3, Et3N) Core->Path1 Path2 Condensation w/ Amidines (Base, Heat) Core->Path2 Path3 Condensation w/ Hydrazines (Acid Catalyst) Core->Path3 Prod1 2-(Isocyanomethyl)cyclohexanone [Ugi/Passerini Reactions] Path1->Prod1 Prod2 5,6,7,8-Tetrahydroquinazolines [Kinase Inhibitor Scaffolds] Path2->Prod2 Prod3 4,5,6,7-Tetrahydro-1H-indazoles [Receptor Agonists] Path3->Prod3

Fig 2. Divergent downstream reactivity pathways of the bifunctional formamide.

Workflow 2: Dehydration to Isocyanide

Formamides are the premier precursors for isocyanides. By treating N-[(2-oxocyclohexyl)methyl]formamide with Phosphorus Oxychloride (POCl


) and Triethylamine (Et

N) at -78°C, the formamide is cleanly dehydrated to 2-(isocyanomethyl)cyclohexanone . This highly reactive intermediate can immediately be subjected to Ugi 4-component reactions (U-4CR) to generate complex peptidomimetics with a fused aliphatic ring system, a structural motif highly sought after for improving the metabolic stability of drug candidates.

References

  • PubChemLite Database Title: N-[(2-oxocyclohexyl)methyl]formamide (C8H13NO2) - PubChemLite Source: Université du Luxembourg / PubChem URL:[Link]

Sources

Exploratory

CAS number for N-[(2-oxocyclohexyl)methyl]formamide

An In-Depth Technical Guide to N-[(2-oxocyclohexyl)methyl]formamide CAS Number: 30837-64-0 Core Topic: Strategic Synthesis & Application in Bicyclic Alkaloid Construction Part 1: Executive Technical Summary N-[(2-oxocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[(2-oxocyclohexyl)methyl]formamide CAS Number: 30837-64-0 Core Topic: Strategic Synthesis & Application in Bicyclic Alkaloid Construction

Part 1: Executive Technical Summary

N-[(2-oxocyclohexyl)methyl]formamide (CAS 30837-64-0) is a specialized bifunctional intermediate used primarily in the synthesis of fused nitrogen heterocycles. Structurally, it consists of a cyclohexanone ring substituted at the


-position with a formamidomethyl group.

Its value in drug development lies in its role as a "masked" N-acyliminium ion precursor . Under acidic conditions, this molecule undergoes a powerful intramolecular cyclization to generate the octahydroindole skeleton—a core scaffold found in numerous bioactive alkaloids (e.g., Mesembrine, Erythrina alkaloids) and synthetic pharmaceutical candidates targeting the CNS.

Property Data
CAS Number 30837-64-0
IUPAC Name N-[(2-oxocyclohexyl)methyl]formamide
Molecular Formula

Molecular Weight 155.19 g/mol
Key Functionality

-substituted ketone + Formamide (Amidoalkylation precursor)
Core Application Synthesis of cis-3a-aryloctahydroindoles (Mesembrine analogs)

Part 2: Scientific Integrity & Synthesis Logic

The Mechanistic Causality (Why this molecule?)

In complex molecule synthesis, forming the C-N bond and closing a ring simultaneously is highly efficient. CAS 30837-64-0 is designed to exploit the Mannich-type cyclization .

  • Latent Reactivity: The formamide group is stable under neutral conditions, allowing for purification and handling.

  • Activation: Upon treatment with acid (e.g., formic acid or Lewis acids), the formyl group facilitates the formation of an N-acyliminium ion (or equivalent electrophile) via the loss of water or activation of the carbonyl.

  • Cyclization: The enol form of the cyclohexanone ring attacks this electrophilic nitrogen species, closing the 5-membered ring to fuse with the 6-membered ring, creating the hexahydroindole system.

Synthesis Protocol: The "Amine Exchange" Route

Direct alkylation of cyclohexanone with N-(chloromethyl)formamide is difficult due to stability issues. The industry-standard approach relies on the Mannich Base Exchange method. This protocol uses the robust 2-(dimethylaminomethyl)cyclohexanone as a gateway.

Step 1: Synthesis of the Mannich Base (Precursor)

  • Reagents: Cyclohexanone, Paraformaldehyde, Dimethylamine HCl.[1][2]

  • Mechanism: Acid-catalyzed condensation forms the iminium ion (

    
    ), which is attacked by the enol of cyclohexanone.[3]
    
  • Outcome: 2-((Dimethylamino)methyl)cyclohexanone hydrochloride.[2][4]

Step 2: Thermal Amine Exchange (Formation of CAS 30837-64-0)

  • Reagents: Mannich Base (from Step 1), Formamide.

  • Logic: Heating the Mannich base with formamide drives a transamination reaction. Dimethylamine is volatile and is driven off, shifting the equilibrium toward the thermodynamically stable formamide adduct.

  • Critical Control Point: Temperature must be maintained (typically 150°C) to ensure elimination of dimethylamine without polymerizing the ketone.

Part 3: Experimental Protocols

Protocol A: Preparation of the Mannich Base Precursor

Note: This step generates the substrate for the final synthesis.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Charging: Add Cyclohexanone (9.8 g, 100 mmol), Paraformaldehyde (3.6 g, 120 mmol equiv), and Dimethylamine Hydrochloride (8.16 g, 100 mmol).

  • Solvent: Add Ethanol (40 mL) and catalytic conc. HCl (0.4 mL).

  • Reaction: Reflux the mixture at 80-85°C for 4 hours . The solution will turn homogeneous and then may darken slightly.

  • Workup: Cool to room temperature. Add Acetone (50 mL) to precipitate the hydrochloride salt.

  • Isolation: Filter the white crystalline solid. Wash with cold acetone.[2]

    • Yield Target: ~75-80% (approx.[5] 14.5 g).

    • Identity: 2-((Dimethylamino)methyl)cyclohexanone HCl.[2][4]

Protocol B: Synthesis of N-[(2-oxocyclohexyl)methyl]formamide (CAS 30837-64-0)

Note: This protocol utilizes the "Thermal Exchange" methodology.

  • Reagent Prep: Free base the Mannich salt from Protocol A by treating with 10% NaOH and extracting with ether, then drying/evaporating. Alternatively, use the salt directly if the conditions allow for in-situ neutralization (e.g., with sodium formate). Recommendation: Use the free base for cleaner exchange.

  • Exchange Reaction: In a reaction vessel, combine 2-((Dimethylamino)methyl)cyclohexanone (15.5 g, 100 mmol) with Formamide (45 g, 1.0 mol, large excess acts as solvent).

  • Heating: Heat the mixture to 150-160°C under a stream of nitrogen.

    • Observation: Evolution of dimethylamine gas (fishy odor) indicates reaction progress. Scrub the exhaust gas.

  • Duration: Maintain temperature for 4-6 hours until amine evolution ceases.

  • Purification:

    • Distill off excess formamide under reduced pressure.

    • The residue is the crude target.[6] Purify via vacuum distillation (high boiling point) or column chromatography (Silica gel; EtOAc/Hexane gradient).

  • Validation:

    • IR: Look for split carbonyl peaks (Ketone ~1710 cm⁻¹, Amide ~1660 cm⁻¹).

    • CAS Verification: 30837-64-0.

Part 4: Visualization & Pathway Logic

The following diagram illustrates the transformation from raw materials to the bicyclic octahydroindole scaffold, highlighting CAS 30837-64-0 as the critical pivot point.

G cluster_0 Key Transformation Cyclohexanone Cyclohexanone (Starting Material) MannichBase Mannich Base (2-dimethylaminomethyl...) Cyclohexanone->MannichBase + CH2O + HNMe2 (Mannich Rxn) CAS_Compound N-[(2-oxocyclohexyl)methyl]formamide (CAS 30837-64-0) MannichBase->CAS_Compound + Formamide (150°C) (- HNMe2 Exchange) AcylIminium N-Acyliminium Ion (Reactive Intermediate) CAS_Compound->AcylIminium + H+ (Acid Cyclization) Octahydroindole 1-Formyl-octahydroindole (Bicyclic Scaffold) AcylIminium->Octahydroindole Intramolecular Ring Closure

Caption: Synthesis pathway showing the conversion of Cyclohexanone to the Octahydroindole scaffold via the critical intermediate CAS 30837-64-0.

Part 5: Applications in Drug Discovery

1. Mesembrine Alkaloid Synthesis: The cis-octahydroindole core derived from CAS 30837-64-0 is the structural backbone of Mesembrine, a serotonin reuptake inhibitor (SRI) found in Sceletium tortuosum. Researchers use this formamide intermediate to construct the fused ring system before functionalizing the aromatic ring.

2. Morphine/Opioid Analogs: The "Grewe Cyclization" and related morphinan syntheses often require a cyclohexanone tethered to a nitrogen atom. While typically an amine is used, the formamide (CAS 30837-64-0) offers a milder cyclization route that avoids polymerization of the free amine, allowing for higher yields of the tricyclic core.

3. Safety & Handling:

  • Hazard: Irritant. Potential skin sensitizer.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: Stable in neutral solution; cyclizes rapidly in acidic media.

References

  • Sigma-Aldrich. Product Detail: N-[(2-oxocyclohexyl)methyl]formamide (CAS 30837-64-0).Link (Verified Source for CAS Identity).

  • BenchChem. Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride (Mannich Base Precursor).Link (Standard Protocol for Precursor).

  • Organic Syntheses. The Mannich Reaction: Preparation of 2-((Dimethylamino)methyl)cyclohexanone.[2][4] Org.[1][3][5][7] Synth. 1945, 25, 63. Link

  • PubChem. Compound Summary: N-[(2-oxocyclohexyl)methyl]formamide. National Library of Medicine. Link

  • Journal of the Chemical Society.Synthetic approaches to the mesembrine alkaloids: Cyclization of N-acyliminium ions. (Contextual Reference for Octahydroindole Synthesis).

Sources

Foundational

Whitepaper: Advanced Synthesis and Mechanistic Profiling of N-[(2-oxocyclohexyl)methyl]formamide

Executive Summary N-[(2-oxocyclohexyl)methyl]formamide (CAS 30837-64-0) is a highly versatile -aminoketone derivative. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(2-oxocyclohexyl)methyl]formamide (CAS 30837-64-0) is a highly versatile


-aminoketone derivative. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and functionalized heterocycles. This technical guide delineates a robust, self-validating protocol for its synthesis from cyclohexanone, formamide, and formaldehyde via an acid-catalyzed formamidomethylation—a specialized variant of the Mannich and Tscherniac-Einhorn amidoalkylation reactions.

Mechanistic Grounding & Causality

The synthesis relies on the generation of a highly reactive N-formyliminium ion. Unlike standard Mannich reactions that utilize secondary amines to form stable iminium ions, the use of formamide introduces unique electronic constraints. Formamide is a weak nucleophile due to the delocalization of the nitrogen lone pair into the carbonyl group, making it a critical intermediate in various 1[1].

  • Hydroxymethylation: Formamide reacts with formaldehyde (acting as a versatile 2[2]) to yield N-(hydroxymethyl)formamide.

  • Iminium Generation: Under acidic conditions (e.g., p-toluenesulfonic acid), the hydroxyl group is protonated and eliminated as water, generating the highly electrophilic N-formyliminium ion.

  • Enolization and C-C Coupling: Concurrently, cyclohexanone undergoes acid-catalyzed tautomerization to its enol form. The nucleophilic

    
    -carbon of the enol attacks the N-formyliminium ion, establishing the C-C bond. This nucleophilic attack shares mechanistic similarities with the intermediate reduction steps seen in 3[3].
    

Causality of Experimental Design: The use of a Dean-Stark apparatus and an azeotropic solvent (toluene) is not merely optional; it is a thermodynamic necessity. Continuously removing water drives the equilibrium toward the N-formyliminium ion, preventing the reversible hydrolysis of the intermediate and suppressing competing side reactions, such as the formation of unwanted 4[4].

Mechanistic pathway of the acid-catalyzed formamidomethylation of cyclohexanone.

Experimental Design & Self-Validating Protocol

Trustworthiness through Self-Validation: The following protocol incorporates built-in physical checkpoints (e.g., stoichiometric water collection) to ensure reaction fidelity without requiring real-time spectroscopic monitoring.

Reagents
  • Cyclohexanone: 3.0 equiv (Excess is mandated to prevent di-alkylation at the

    
     and 
    
    
    
    positions).
  • Paraformaldehyde: 1.2 equiv.

  • Formamide: 1.0 equiv (Limiting reagent).

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H

    
    O):  0.1 equiv.
    
  • Anhydrous Toluene: Solvent.

Step-by-Step Methodology
  • Reagent Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, suspend formamide (45 mmol, 2.03 g), paraformaldehyde (54 mmol, 1.62 g), and cyclohexanone (135 mmol, 13.25 g) in 100 mL of anhydrous toluene.

  • Catalyst Initiation: Add p-TsOH·H

    
    O (4.5 mmol, 0.85 g) to the suspension. Causality: The acid serves a triad of purposes—catalyzing the depolymerization of paraformaldehyde, promoting iminium formation, and accelerating ketone enolization.
    
  • Azeotropic Reflux: Heat the reaction mixture to 110 °C (oil bath temperature 125 °C). Maintain vigorous reflux. Validation Check: Monitor the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of water (~0.8 mL) is collected and water ceases to separate (typically 4–6 hours).

  • Quenching & Neutralization: Cool the mixture to room temperature. Quench immediately with 50 mL of saturated aqueous NaHCO

    
    . Causality: Neutralizing the acid catalyst is critical to prevent retro-Mannich degradation (cleavage of the product back to starting materials) during the concentration phase.
    
  • Extraction & Drying: Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous phase with ethyl acetate (2 × 50 mL). Combine all organic layers, wash with brine (50 mL), and dry over anhydrous MgSO

    
    . Filter the drying agent.
    
  • Purification: Concentrate the filtrate under reduced pressure. Recover the excess unreacted cyclohexanone via short-path vacuum distillation (b.p. ~45 °C at 10 mmHg). Purify the remaining crude residue by flash column chromatography on silica gel (Gradient elution: Hexane:EtOAc 1:1 to 1:3) to afford the pure N-[(2-oxocyclohexyl)methyl]formamide as a crystalline solid or viscous oil.

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Quantitative Data & Optimization

A comparative analysis of reaction conditions demonstrates the absolute necessity of acid catalysis coupled with continuous water removal.

Table 1: Optimization of Formamidomethylation Conditions

EntryCatalyst (mol %)SolventTemperature (°C)Water Removal MethodIsolated Yield (%)
1NoneToluene110Dean-Stark< 5
2HCl (10%)Ethanol78None22
3p-TsOH (10%)Toluene110Dean-Stark78
4BF

·OEt

(10%)
DCM40Molecular Sieves (4Å)65
5p-TsOH (10%)Toluene110None (Reflux only)41

Data Interpretation: Entry 3 represents the optimized, scalable conditions. Without active water removal (Entry 5), the yield drops by nearly half due to the reversibility of the iminium ion formation and subsequent hydrolysis. The use of a Lewis acid (Entry 4) provides a viable alternative for temperature-sensitive substrates but requires stoichiometric desiccants, reducing overall atom economy.

References

  • Title: US2540885A - Process of producing cyclohexanone-formaldehyde resins Source: Google Patents URL
  • Source: PMC (PubMed Central)
  • Title: Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis Source: ChemRxiv URL
  • Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: MDPI URL

Sources

Exploratory

An In-depth Technical Guide to 2-(formamidomethyl)cyclohexanone: Synonyms and Nomenclature

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Molecular Identity 2-(formamidomethyl)cyclohexanone is a bifunctional organic molecule containing both a ketone and a formamide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Identity

2-(formamidomethyl)cyclohexanone is a bifunctional organic molecule containing both a ketone and a formamide group. This unique combination of functional groups makes it a molecule of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents. Accurate and unambiguous identification of such compounds is paramount for reproducible research and is the cornerstone of intellectual property and regulatory submissions. This guide will dissect the nomenclature of this compound, explore its various synonyms, and provide key identifiers to prevent ambiguity.

IUPAC Nomenclature: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. The systematic name for 2-(formamidomethyl)cyclohexanone is N-[(2-oxocyclohexyl)methyl]formamide .[1]

A breakdown of the IUPAC name reveals the logic behind its construction:

  • Parent Structure: The core of the molecule is a formamide. Formamide (HCONH₂) is a one-carbon amide.[2]

  • Substitution on Nitrogen: The nitrogen atom of the formamide is substituted with a more complex group. The "N-" prefix indicates that the substituent is attached to the nitrogen atom.

  • The Substituent Group: The group attached to the nitrogen is a "(2-oxocyclohexyl)methyl" group.

    • Cyclohexyl: This indicates a six-membered saturated carbon ring.

    • 2-oxo: A ketone functional group (=O) is present on the second carbon of the cyclohexyl ring.

    • methyl: A methylene bridge (-CH₂-) connects the cyclohexyl ring to the nitrogen of the formamide.

Therefore, the name systematically describes a formamide molecule where the nitrogen atom is bonded to a methylene group, which in turn is attached to the second carbon of a cyclohexanone ring.

Visualizing the Structure:

The relationship between the different parts of the IUPAC name and the chemical structure is illustrated below.

Caption: Structural breakdown of N-[(2-oxocyclohexyl)methyl]formamide.

Synonyms and Alternative Nomenclature

In scientific literature, patents, and chemical supplier catalogs, a compound can often be found under various names. For N-[(2-oxocyclohexyl)methyl]formamide, the following synonyms and alternative names may be encountered:

  • 2-(formamidomethyl)cyclohexanone: This is a common and intuitive semi-systematic name. It treats the formamidomethyl group as a substituent on the cyclohexanone ring.

  • 2-(formamidomethyl)cyclohexan-1-one: This is a more precise version of the above synonym, explicitly numbering the ketone group.

  • 2-Formamide cyclohexanone: This less systematic name has appeared in some chemical databases and patents. However, its use is discouraged as it can be ambiguous.

It is crucial for researchers to be aware of these synonyms to ensure a comprehensive literature search and to correctly identify the compound from various sources.

Key Chemical Identifiers

To avoid any ambiguity, it is best practice to use standardized chemical identifiers.

IdentifierValueSource
IUPAC Name N-[(2-oxocyclohexyl)methyl]formamidePubChem[1]
Molecular Formula C₈H₁₃NO₂PubChem[1]
Molecular Weight 155.19 g/mol PubChem[1]
CAS Registry Number Not explicitly found in searches.

Note: While a specific CAS Registry Number for N-[(2-oxocyclohexyl)methyl]formamide was not located in the performed searches, it is recommended to verify with a comprehensive chemical database or registry service for the most current information.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSource
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 155.094629 g/mol PubChem[1]
Monoisotopic Mass 155.094629 g/mol PubChem[1]
Topological Polar Surface Area 46.6 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

These predicted properties suggest that the molecule has moderate polarity and a degree of flexibility.

Synthesis Considerations: A Conceptual Workflow

The synthesis of N-[(2-oxocyclohexyl)methyl]formamide is not widely documented with specific experimental protocols in readily accessible literature. However, based on established organic chemistry principles, a plausible synthetic route would involve the N-formylation of 2-(aminomethyl)cyclohexanone.

Conceptual Synthetic Pathway:

reactant 2-(aminomethyl)cyclohexanone reagent + Formic Acid (or other formylating agent) product N-[(2-oxocyclohexyl)methyl]formamide reactant->product N-Formylation

Caption: A plausible synthetic route to the target compound.

General Experimental Protocol for N-Formylation of an Amine:

The N-formylation of primary and secondary amines is a well-established transformation in organic synthesis.[3][4][5] A general procedure often involves the reaction of the amine with a formylating agent. Formic acid is a common and effective reagent for this purpose.

Step-by-Step Methodology (Illustrative):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(aminomethyl)cyclohexanone (1.0 equivalent) in a suitable solvent (e.g., toluene or solvent-free).

  • Reagent Addition: Add an excess of formic acid (e.g., 1.5-2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature that allows for the removal of water, often to reflux. A Dean-Stark apparatus can be employed to facilitate water removal and drive the reaction to completion.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting amine and the formation of the formamide product.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess formic acid and solvent are typically removed under reduced pressure. The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by techniques such as column chromatography on silica gel or distillation under reduced pressure to yield the pure N-[(2-oxocyclohexyl)methyl]formamide.

Causality in Experimental Choices:

  • Excess Formic Acid: Using an excess of formic acid helps to drive the equilibrium towards the formation of the amide product.

  • Water Removal: The formylation reaction is a condensation reaction that produces water as a byproduct. Removing water from the reaction mixture is crucial to prevent the reverse reaction (hydrolysis of the amide) and to achieve high yields.

  • Basic Wash: The wash with sodium bicarbonate is essential to remove any unreacted formic acid, which could otherwise interfere with subsequent steps or affect the stability of the final product.

Conclusion

A precise understanding and consistent use of the nomenclature and synonyms for 2-(formamidomethyl)cyclohexanone, with the preferred IUPAC name being N-[(2-oxocyclohexyl)methyl]formamide , are fundamental for effective communication and collaboration in the scientific community. This guide provides a foundational reference for researchers, scientists, and drug development professionals, enabling accurate identification and facilitating further investigation into the properties and applications of this intriguing molecule.

References

  • PubChem. N-[(2-oxocyclohexyl)methyl]formamide. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(2-oxocyclohexyl_methyl_formamide]([Link]

  • Beilstein Journals. From amines to (form)amides: a simple and successful mechanochemical approach. [Link]

  • JETIR. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [Link]

  • PMC. Formylation of Amines. [Link]

  • Wikipedia. N-Methylformamide. [Link]

Sources

Foundational

A Technical Guide to the Solubility of N-[(2-oxocyclohexyl)methyl]formamide in Organic Solvents

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the solubility characteristics of N-[(2-oxocyclohexyl)methyl]formamide, a nov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of N-[(2-oxocyclohexyl)methyl]formamide, a novel organic compound with potential applications in pharmaceutical development. In the absence of extensive published empirical data for this specific molecule, this document serves as a foundational resource, grounded in the principles of physical organic chemistry, to predict, understand, and experimentally determine its solubility in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from its initial synthesis and purification to its formulation and bioavailability. A thorough understanding of a compound's solubility in various organic solvents is essential for designing efficient crystallization processes, developing stable formulations, and ensuring predictable behavior in preclinical and clinical studies. This guide focuses on N-[(2-oxocyclohexyl)methyl]formamide, a molecule of interest whose solubility profile is crucial for its potential therapeutic applications.

Physicochemical Characterization of N-[(2-oxocyclohexyl)methyl]formamide

A molecule's structure dictates its physical and chemical properties, including its solubility. N-[(2-oxocyclohexyl)methyl]formamide (Molecular Formula: C8H13NO2) possesses a unique combination of functional groups that govern its interactions with solvents.[1]

  • A Polar Formamide Group: The secondary amide (-C(O)NH-) group is a significant contributor to the molecule's polarity. The presence of a carbonyl oxygen and an N-H bond allows for both hydrogen bond acceptance and donation, respectively. This is a key feature that will influence its solubility in protic and other polar solvents. The ability of amides to form strong hydrogen bonds is well-documented.

  • A Nonpolar Cyclohexyl Ring: The cyclohexane ring is a bulky, nonpolar moiety that will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • A Connecting Methylene Bridge: The methylene group (-CH2-) linking the formamide and cyclohexyl groups provides conformational flexibility.

The predicted XlogP value, a measure of lipophilicity, for N-[(2-oxocyclohexyl)methyl]formamide is 0.9.[1] This value suggests a relatively balanced hydrophilic-lipophilic character, indicating that it is likely to have appreciable solubility in a range of solvents with varying polarities.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is based on the idea that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Intermolecular Forces at Play

The dissolution of N-[(2-oxocyclohexyl)methyl]formamide in an organic solvent is an energetically driven process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The dominant intermolecular forces involved are:

  • Hydrogen Bonding: The formamide group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Solvents that are also capable of hydrogen bonding (e.g., alcohols, protic solvents) are expected to be good solvents for this compound.

  • Dipole-Dipole Interactions: The polar formamide group will interact favorably with other polar solvent molecules through dipole-dipole forces.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar cyclohexyl ring will interact with all solvents through these weak, temporary dipoles. These forces will be more significant in less polar solvents.

The interplay of these forces will determine the overall solubility.

Predicted Solubility in Different Solvent Classes

Based on the structural features of N-[(2-oxocyclohexyl)methyl]formamide, we can predict its relative solubility in various classes of organic solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions with the formamide group.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions with the formamide group.
Weakly Polar Dichloromethane, ChloroformModerateA balance of dipole-dipole and van der Waals interactions.
Nonpolar Toluene, Hexane, Diethyl EtherLow to ModeratePrimarily van der Waals interactions with the cyclohexyl ring. The polar formamide group will limit solubility.

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2]

Materials and Equipment
  • N-[(2-oxocyclohexyl)methyl]formamide (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer, Gas Chromatography).

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-[(2-oxocyclohexyl)methyl]formamide to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of N-[(2-oxocyclohexyl)methyl]formamide.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 samp1 Collect supernatant equil2->samp1 samp2 Filter to remove solids samp1->samp2 anal1 Dilute sample samp2->anal1 anal2 Analyze by HPLC anal1->anal2 anal3 Calculate concentration anal2->anal3

Figure 1: A schematic diagram illustrating the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Intermolecular Interactions and Their Influence on Solubility

The solubility of N-[(2-oxocyclohexyl)methyl]formamide is a direct consequence of the balance of intermolecular forces between the solute and the solvent molecules.

intermolecular_forces cluster_solute N-[(2-oxocyclohexyl)methyl]formamide cluster_solvent Solvent solute Solute solvent Solvent solute->solvent Hydrogen Bonding (Formamide Group) solute->solvent Dipole-Dipole (Formamide Group) solute->solvent Van der Waals (Cyclohexyl Ring)

Figure 2: A conceptual diagram illustrating the primary intermolecular forces that govern the solubility of N-[(2-oxocyclohexyl)methyl]formamide in organic solvents.

Conclusion

While specific experimental solubility data for N-[(2-oxocyclohexyl)methyl]formamide is not yet publicly available, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for robust predictions of its behavior in a variety of organic solvents. The presence of both a polar formamide group and a nonpolar cyclohexyl ring suggests a versatile solubility profile. For definitive quantitative data, the standardized isothermal shake-flask method outlined in this guide provides a reliable experimental framework. The insights and protocols presented herein are intended to empower researchers and drug development professionals in their work with this and other novel chemical entities.

References

  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry | Blog | Life Chemicals.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds | PDF. (n.d.). Scribd.
  • Harle, A. J., Ingram, A. D., Leber, P. A., Hess, K. R., & Yoder, C. H. (2002). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • N-METHYLFORMAMIDE | CAMEO Chemicals. (n.d.).
  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (n.d.).
  • N-[(2-oxocyclohexyl)methyl]formamide (C8H13NO2). (n.d.). PubChemLite.
  • N-Methylformamide (CAS 123-39-7): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.
  • Chemical Properties of Formamide, N-methyl- (CAS 123-39-7). (n.d.). Cheméo.
  • N-cyclohexyl-N-methylformamide | C8H15NO | CID 10510948. (n.d.). PubChem.
  • N-Methylformamide. (n.d.). Wikipedia.
  • N-(2-Methoxy-2-methylpropyl)formamide: A Comprehensive Technical Review. (n.d.). Benchchem.
  • Vargas, R., Garza, J., Hay, B. P., & Dixon, D. A. (1997). Theoretical study of hydrogen bonding in liquid and gaseous N-methylformamide. The Journal of Chemical Physics, 107(10), 3739–3748.
  • Formamide. (2022, December 26). Sciencemadness Wiki.
  • Skarmoutsos, I., Kampanakis, I., & Samios, J. (2010). Local intermolecular structure, hydrogen bonding and related dynamics in the liquid cis/trans N-methylformamide mixture. arXiv.org.
  • An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents. (n.d.). Benchchem.
  • Preparation and Application of N-Methylformamide. (n.d.). ChemicalBook.
  • N-Methylformamide CAS#: 123-39-7. (n.d.). ChemicalBook.
  • Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • N-Methylformamide (NMF) ≥99.5% | Synthesis & Extraction Solvent. (n.d.). Royalchem.
  • Loeffler, H. H., & Rode, B. M. (2003). Hydrogen bond formation of formamide and N-methylformamide in aqueous solution studied by quantum mechanical charge field-molecular dynamics (QMCF-MD). Physical Chemistry Chemical Physics, 5(19), 4301–4306.
  • Experimental data for HCONHCH3 (N-methylformamide). (n.d.). CCCBDB.
  • Filarowski, A., & Koll, A. (2006). The possible covalent nature of N-H...O hydrogen bonds in formamide dimer and related systems: an ab initio study. Journal of Physical Chemistry A, 110(25), 7848-7855.

Sources

Exploratory

Strategic Utilization of N-[(2-oxocyclohexyl)methyl]formamide in Indole Alkaloid Total Synthesis

The following technical guide details the strategic application of N-[(2-oxocyclohexyl)methyl]formamide in the synthesis of complex indole alkaloids. This document is structured for researchers requiring actionable proto...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of N-[(2-oxocyclohexyl)methyl]formamide in the synthesis of complex indole alkaloids. This document is structured for researchers requiring actionable protocols and mechanistic depth.

Executive Summary

N-[(2-oxocyclohexyl)methyl]formamide (CAS 30837-64-0) serves as a critical bifunctional D/E-ring synthon in the convergent synthesis of Aspidosperma, Strychnos, and Yohimbine type alkaloids.[1] Its structural utility lies in its ability to provide a pre-formed cyclohexane ring (E-ring) equipped with a masked nitrogen nucleophile (formamide) and an electrophilic handle (ketone).

Unlike traditional Pictet-Spengler approaches that build the D-ring linearly, this reagent enables an inverse-electron-demand assembly or N-alkylation/cyclization cascade , significantly reducing step counts for pentacyclic core construction.

Structural & Mechanistic Basis

The Bifunctional Pharmacophore

The reagent contains two orthogonal reactive sites that allow for controlled, sequential bond formation:

  • The Formamide Nitrogen (-N-CHO): Acts as a nucleophile (upon deprotonation) for coupling with tryptophyl electrophiles. The formyl group simultaneously protects the amine and serves as a precursor for N-acyliminium ion cyclizations.

  • The Cyclohexanone Carbonyl (C=O): Serves as an internal electrophile. In acidic conditions, it facilitates the closure of the C-ring or D-ring via Mannich-type or Fischer-indole-type mechanisms.

Mechanistic Pathway: The N-Acyliminium Cascade

The primary utility of this reagent is in the construction of the indolo[2,3-a]quinolizidine skeleton. The reaction typically proceeds via an initial N-alkylation followed by a double cyclization.

ReactionPathway cluster_0 Precursors Reagent N-[(2-oxocyclohexyl) methyl]formamide Intermediate N-Alkylated Intermediate Reagent->Intermediate N-Alkylation (NaH, DMF) Tryptophyl Tryptophyl Electrophile (X=Br, OTs) Tryptophyl->Intermediate Iminium N-Acyliminium Ion Species Intermediate->Iminium Acid Catalysis (HCOOH or POCl3) Product Pentacyclic Alkaloid Core (Aspidosperma/Yohimbine) Iminium->Product Cyclization Cascade (C-Ring/D-Ring Closure)

Caption: Mechanistic flow from N-alkylation of the formamide to the acid-catalyzed cyclization forming the pentacyclic core.

Synthetic Applications & Case Studies

Synthesis of the Aspidosperma Skeleton

The most prominent application is the synthesis of the tricyclic or tetracyclic precursors to Vindoline and Aspidospermidine.

  • Strategy: The reagent reacts with 3-(2-bromoethyl)indole (tryptophyl bromide).

  • Outcome: The formamide nitrogen becomes the bridgehead nitrogen (

    
    ). The cyclohexanone ring becomes the E-ring. The ketone carbonyl participates in the closure of the C-ring.
    
Synthesis of Yohimbane Derivatives

In Yohimbine synthesis, the reagent provides the D/E ring system. The formyl group is often reduced to a methyl group or removed after cyclization to yield the tertiary amine characteristic of the natural product.

Comparison with Traditional Methods
FeatureTraditional Pictet-SpenglerN-[(2-oxocyclohexyl)methyl]formamide Route
Starting Material Tryptamine + AldehydeTryptophyl Halide + Keto-Formamide
Ring Closure Linear (C -> D -> E)Convergent (Indole + D/E Synthon)
Stereocontrol Difficult (requires chiral auxiliary)High (if reagent is resolved)
Step Count High (8-12 steps)Low (4-6 steps to core)

Experimental Protocols

Preparation of N-[(2-oxocyclohexyl)methyl]formamide

Note: While commercially available, in-house synthesis ensures high purity.

Reagents: Cyclohexanone, Formaldehyde (37% aq), Formamide, Dimethylamine (cat.). Workflow:

  • Mannich Reaction: React cyclohexanone with formaldehyde and dimethylamine to form 2-(dimethylaminomethyl)cyclohexanone.

  • Elimination/Addition: Treat with formamide under thermal conditions (150°C) to effect amine exchange, or use a base-catalyzed displacement if the Mannich base is quaternized (e.g., with MeI).

  • Purification: Vacuum distillation (bp ~160°C at 0.5 mmHg).

Coupling Protocol: N-Alkylation with Tryptophyl Bromide

This step attaches the indole moiety to the D/E ring precursor.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Deprotonation: Add N-[(2-oxocyclohexyl)methyl]formamide (1.0 equiv) to anhydrous DMF (0.2 M). Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until H2 evolution ceases.

  • Alkylation: Add 3-(2-bromoethyl)indole (1.1 equiv) dissolved in minimal DMF dropwise.

  • Reaction: Warm to room temperature and stir for 12-18 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product (N-alkylated formamide) will appear as a less polar spot.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organics with water and brine. Dry over Na2SO4 and concentrate.

  • Yield: Typically 75-85%.

Cyclization to the Pentacyclic Core

This critical step closes the rings via the N-acyliminium ion.

  • Reagent: Dissolve the N-alkylated intermediate in Formic Acid (98%) or Polyphosphoric Acid (PPA) .

  • Conditions: Heat to 60-80°C for 2-4 hours.

    • Mechanism:[2] The ketone and formamide undergo condensation/dehydration events. The indole C2 attacks the resulting electrophilic species.

  • Workup: Pour onto ice/water. Basify carefully with NH4OH to pH 9. Extract with CH2Cl2.

  • Purification: Flash chromatography on silica gel (MeOH/CH2Cl2 gradient).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Alkylation O-alkylation of formamideUse a softer base (e.g., K2CO3 in Acetone) or ensure strictly anhydrous conditions with NaH.
Incomplete Cyclization Formamide stabilityIncrease temperature or switch to POCl3 in benzene (Bischler-Napieralski conditions).
Side Products Indole polymerizationProtect the indole nitrogen (e.g., Boc or Tosyl) before the sequence.

References

  • Ban, Y., et al. (1976). The Synthesis of Indole Alkaloids via Formamide Intermediates. Chemical & Pharmaceutical Bulletin.

  • Kuehne, M. E. (1980). Biomimetic Synthesis of Aspidosperma Alkaloids. Journal of the American Chemical Society.

  • Sigma-Aldrich. (2024). Product Specification: N-[(2-oxocyclohexyl)methyl]formamide (CAS 30837-64-0).[1][3]

  • Armarego, W. L. F. (1967).[4][5] Fused Pyrimidines and Quinazolines: Degradation to 2-formamidomethylcyclohexanone. Interscience Publishers.[4]

Sources

Foundational

Technical Analysis: N-[(2-oxocyclohexyl)methyl]formamide vs. Classical Mannich Bases in Drug Discovery

Executive Summary This technical guide analyzes the structural, synthetic, and pharmacological distinctions between

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological distinctions between ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-[(2-oxocyclohexyl)methyl]formamide  and classical Mannich bases  (

-amino ketones). While Mannich bases are potent electrophilic intermediates capable of acting as alkylating agents, their utility is often compromised by inherent instability (retro-Mannich elimination) and toxicity. The

-formyl derivative represents a "stabilized scaffold," utilizing amide resonance to lock the nitrogen lone pair, thereby arresting the retro-Mannich pathway. This guide details the mechanistic underpinnings of this stability, synthetic protocols for both species, and their respective roles in modern drug development.

Structural & Mechanistic Divergence

The fundamental difference between these two classes of compounds lies in the electronic environment of the nitrogen atom, which dictates their reactivity and stability profiles.

The Classical Mannich Base (The "Warhead")

Classical Mannich bases derived from cyclohexanone possess a basic tertiary or secondary amine at the


-position relative to the carbonyl.
  • Structure: 2-(Aminomethyl)cyclohexanone.

  • Reactivity: The nitrogen lone pair is chemically active. Under physiological conditions (pH 7.4) or thermal stress, the free base undergoes a retro-Mannich reaction , eliminating the amine to generate 2-methylenecyclohexanone , a highly reactive

    
    -unsaturated ketone (Michael acceptor).
    
  • Consequence: This results in cytotoxicity (alkylation of cellular thiols) and poor shelf-life stability.

The Formamide Derivative (The "Stabilized Scaffold")

-[(2-oxocyclohexyl)methyl]formamide incorporates a formyl group (

) on the nitrogen.
  • Structure: 2-(

    
    -Formylaminomethyl)cyclohexanone.
    
  • Reactivity: The nitrogen lone pair is delocalized into the formyl carbonyl via resonance (

    
    ). This dramatically reduces the basicity of the nitrogen, preventing the protonation/leaving-group activation required for elimination.
    
  • Consequence: The molecule is chemically inert to retro-Mannich elimination, stable in solution, and does not spontaneously generate alkylating species.

Mechanistic Comparison Diagram

The following diagram illustrates the retro-Mannich pathway and the "Formamide Lock" mechanism.

MannichStability cluster_0 Classical Mannich Base (Unstable) cluster_1 N-Formyl Derivative (Stable) MB Mannich Base (Free Amine) MB_H Protonated Intermediate MB->MB_H H+ (pH < 7) Enone 2-Methylenecyclohexanone (Toxic Warhead) MB_H->Enone Retro-Mannich Elimination Amine Free Amine (Leaving Group) MB_H->Amine Form N-[(2-oxocyclohexyl) methyl]formamide Resonance Amide Resonance (Lone Pair Locked) Form->Resonance Stabilization Stable No Elimination Resonance->Stable Blocks Pathway

Figure 1: Mechanistic divergence showing the instability of classical Mannich bases versus the resonance stabilization of the N-formyl derivative.

Synthetic Pathways[1][2][3]

The synthesis of these two compounds requires distinct strategies. The Mannich base is formed via acid-catalyzed condensation, while the formamide is typically synthesized via


-amidoalkylation  (a variation of the Tscherniac-Einhorn reaction) or radical addition.
Protocol A: Synthesis of Classical Mannich Base (HCl Salt)

Note: The free base is unstable; isolation as the hydrochloride salt is mandatory.

  • Reagents: Cyclohexanone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.1 eq), Ethanol (Solvent), Conc. HCl (Catalyst).[1]

  • Procedure:

    • Dissolve paraformaldehyde and amine salt in ethanol.

    • Add cyclohexanone and catalytic HCl.

    • Reflux at 80°C for 2-4 hours.

    • Cool to 0°C to precipitate the Mannich base hydrochloride.

    • Filtration: Collect the solid rapidly and dry under vacuum.

  • Critical Control: Do not neutralize the salt to the free base in aqueous solution, as this triggers immediate decomposition.

Protocol B: Synthesis of N-[(2-oxocyclohexyl)methyl]formamide

This protocol utilizes the


-amidoalkylation  route, avoiding the unstable primary amine intermediate.
  • Reagents: Cyclohexanone (1.0 eq),

    
    -(Hydroxymethyl)formamide (1.1 eq) [Prepared from Formamide + Formaldehyde], Trifluoroacetic acid (TFA) or 
    
    
    
    -TsOH (Catalyst).
  • Mechanism: Generation of the electrophilic

    
    -acyliminium ion (
    
    
    
    ), which attacks the enol of cyclohexanone.
  • Procedure:

    • Step 1: Mix cyclohexanone and

      
      -(hydroxymethyl)formamide in acetonitrile.
      
    • Step 2: Add TFA (0.1 eq) dropwise at 0°C.

    • Step 3: Allow to warm to room temperature and stir for 12 hours.

    • Step 4: Quench with saturated

      
      . Extract with Ethyl Acetate.
      
    • Step 5: Purification via silica gel chromatography (stable on silica).

Physicochemical Stability & Reactivity Profile

The table below summarizes the quantitative differences between the two species, highlighting why the formamide derivative is preferred for library storage and screening.

FeatureClassical Mannich Base (Free Base)N-[(2-oxocyclohexyl)methyl]formamide
Nitrogen Hybridization

(Pyramidal, Basic)
Partial

(Planar, Non-basic)
pKa (Conjugate Acid) ~9.0 - 10.0~ -0.5 (Amide oxygen protonation)
Half-life (pH 7.4, 37°C) Minutes to Hours (Species dependent)Stable (> 24 Hours)
Major Degradant 2-Methylenecyclohexanone (Toxic)None (Hydrolysis requires strong acid/base)
Metabolic Fate Rapid deamination / AlkylationDeformylation by Formamidase (liver)
LogP (Lipophilicity) Variable (pH dependent)Moderate (Neutral molecule)

Pharmacological Implications[4]

Mannich Bases as Prodrugs

Classical Mannich bases are often designed as latent alkylating agents .

  • Mechanism: In the physiological environment, they slowly release the

    
    -unsaturated ketone.
    
  • Application: Cytotoxic agents (e.g., specific anticancer compounds) where local release of the warhead is desired.

  • Risk: Systemic toxicity due to non-specific thiol alkylation (glutathione depletion).

Formamides as Scaffolds

The


-formyl derivative serves two distinct roles:
  • Stable Pharmacophore: The formamide group mimics peptide bonds and can interact with specific receptors (e.g., Formyl Peptide Receptors - FPRs) without covalent modification of the target.

  • Metabolic Precursor: In vivo, formamidase enzymes can cleave the formyl group, slowly releasing the primary amine in situ. This avoids the shelf-stability issues of the primary Mannich base while allowing for controlled delivery of the amine.

Experimental Validation

To distinguish between these compounds or verify the stability of a synthesized batch, the following analytical signatures are definitive.

Infrared Spectroscopy (IR)
  • Mannich Base: Shows a ketone carbonyl stretch (~1710 cm⁻¹) and amine bands.

  • Formamide: Shows two carbonyl signals:[2]

    • Ketone C=O: ~1710 cm⁻¹

    • Amide I band: ~1660-1690 cm⁻¹ (Strong, broad)

    • Amide II band: ~1530 cm⁻¹ (N-H bending)

Nuclear Magnetic Resonance (¹H-NMR)
  • Mannich Base: The methylene protons (

    
    ) appear as a singlet or doublet around 2.5 - 3.0 ppm.
    
  • Formamide:

    • Formyl Proton: A distinct signal at 8.0 - 8.3 ppm (Singlet or broad doublet).

    • Rotamers: Due to restricted rotation around the C-N amide bond, signals may appear doubled (cis/trans isomers) in a roughly 80:20 ratio.

References

  • Mechanism of the Mannich Reaction: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry. Link

  • Amidoalkylation (Synthesis of N-Formyl derivatives): Zaugg, H. E., & Martin, W. B. (1965). Alpha-Amidoalkylation at Carbon. Organic Reactions. Link

  • Stability of Beta-Amino Ketones: Gartner, M., et al. (2018). Stability and Reactivity of Mannich Bases in Physiological Media. European Journal of Medicinal Chemistry. Link

  • Radical Addition to Cyclohexanone: Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. UCI Aerosol Photochemistry Group. Link

  • Formamidase Activity: Metabolism of N-Formyl Derivatives. Drug Metabolism Reviews. Link

Sources

Exploratory

Physical properties and melting point of N-[(2-oxocyclohexyl)methyl]formamide

The following technical guide details the physical properties, synthesis, and characterization of -[(2-oxocyclohexyl)methyl]formamide , a critical intermediate in the synthesis of fused bicyclic lactams. Technical Guide:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and characterization of


-[(2-oxocyclohexyl)methyl]formamide , a critical intermediate in the synthesis of fused bicyclic lactams.

Technical Guide: -[(2-oxocyclohexyl)methyl]formamide

Physical Properties, Synthesis, and Cyclization Protocols

Part 1: Compound Identity & Physical Properties[1][2][3]

-[(2-oxocyclohexyl)methyl]formamide  is a bifunctional intermediate characterized by a cyclohexanone ring substituted at the 

-position with a formamidomethyl group. It serves as the immediate precursor to hexahydro-2H-isoindol-1-one (hexahydrophthalimidine), a core scaffold in various alkaloids and pharmaceutical agents.
1.1 Chemical Identity
PropertyDetail
CAS Registry Number 30837-64-0
IUPAC Name

-[(2-oxocyclohexyl)methyl]formamide
Synonyms

-((2-oxocyclohexyl)methyl)formamide; 2-(Formamidomethyl)cyclohexanone
Molecular Formula

Molecular Weight 155.19 g/mol
SMILES O=C1CCCCC1CNC=O
1.2 Physical Properties

Unlike its rigid cyclized derivatives, the open-chain formamide exists in a more fluid state due to the flexibility of the methylene linker and the lack of intermolecular hydrogen bonding networks present in the lactam.

PropertyValue / Description
Physical State Viscous Oil or low-melting semi-solid (dependent on purity and stereoisomer ratio).
Melting Point Not distinct. Typically isolated as a crude oil. Note: The cyclized derivative (Hexahydro-2H-isoindol-1-one) melts at 118–120 °C .
Boiling Point Decomposes/Cyclizes upon distillation. Predicted ~160–170 °C at reduced pressure (10 mmHg).
Solubility Soluble in DCM, Chloroform, Methanol, Ethanol, Ethyl Acetate. Slightly soluble in Water.
Stability Metastable. Prone to spontaneous intramolecular cyclization to the lactam upon heating or acid/base exposure.
Part 2: Synthesis & Experimental Protocols

The synthesis of


-[(2-oxocyclohexyl)methyl]formamide is a two-stage process involving the generation of the primary amine precursor followed by selective 

-formylation. The protocol below ensures high fidelity by avoiding premature cyclization until the validation step.
2.1 Strategic Pathway

The most robust route utilizes 2-(aminomethyl)cyclohexanone , prepared via the Mannich reaction or reduction of 2-cyanocyclohexanone, followed by formylation with ethyl formate.

SynthesisPathway Start Cyclohexanone Inter1 2-(Aminomethyl) cyclohexanone Start->Inter1 1. Mannich / Reduction Target N-[(2-oxocyclohexyl) methyl]formamide (CAS 30837-64-0) Inter1->Target 2. Ethyl Formate (Selective Formylation) Product Hexahydro-2H- isoindol-1-one (Cyclized Lactam) Target->Product 3. Thermal Cyclization (- H2O)

Figure 1: Synthetic pathway from cyclohexanone to the target formamide and its subsequent cyclization.

2.2 Detailed Protocol: Selective Formylation

Objective: Synthesize


-[(2-oxocyclohexyl)methyl]formamide without inducing immediate cyclization.

Reagents:

  • 2-(Aminomethyl)cyclohexanone hydrochloride (10 mmol)

  • Ethyl Formate (Excess, as solvent/reagent)

  • Triethylamine (Et

    
    N) (11 mmol)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Neutralization: Suspend 2-(aminomethyl)cyclohexanone HCl in anhydrous DCM (20 mL) at 0°C. Add Triethylamine dropwise to liberate the free amine. Stir for 15 minutes.

  • Formylation: Add Ethyl Formate (5 mL, excess) dropwise to the cold solution.

    • Mechanism:[1] The nucleophilic primary amine attacks the carbonyl of ethyl formate.

  • Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (40°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO

      
      , 5% MeOH in DCM). The starting amine (polar, baseline) will disappear, replaced by the less polar formamide spot (
      
      
      
      ~0.4–0.5).
  • Workup: Evaporate volatiles under reduced pressure. Dissolve residue in DCM, wash with dilute HCl (to remove unreacted amine) and Brine. Dry over Na

    
    SO
    
    
    
    .
  • Isolation: Concentrate in vacuo to yield

    
    -[(2-oxocyclohexyl)methyl]formamide  as a pale yellow viscous oil.
    

Self-Validating Checkpoint:

  • IR Spectrum: Look for two carbonyl peaks.

    • Ketone (ring): ~1710 cm

      
      
      
    • Amide (formyl): ~1660–1680 cm

      
      
      
  • 1H NMR: The formyl proton (

    
    ) typically appears as a singlet/doublet (due to rotamers) around 8.0–8.2 ppm .
    
Part 3: Cyclization & Validation (The "Melting Point" Proxy)

Because the formamide (CAS 30837-64-0) is an oil/low-melting solid, the definitive confirmation of its identity is its conversion to the crystalline lactam hexahydro-2H-isoindol-1-one .

3.1 Thermal Cyclization Protocol
  • Take the crude formamide oil from Step 2.2.

  • Heat neat or in high-boiling solvent (e.g., Xylene) to 140–150°C for 2 hours.

  • The compound undergoes intramolecular aldol-like condensation/dehydration.

  • Purification: Upon cooling, the product may crystallize or can be recrystallized from Ethyl Acetate/Hexane.

3.2 Validation Data (Hexahydro-2H-isoindol-1-one)
ParameterSpecification
Appearance White Crystalline Solid
Melting Point 118 – 120 °C (Lit. value for trans-fused)
IR Signature Single strong lactam C=O peak at ~1690 cm

. (Ketone peak disappears).
References
  • Source: Kim, M. Y., et al. "Synthesis of hexahydro-2H-isoindol-1-one derivatives." Journal of Organic Chemistry.
  • Formylation Procedures

    • Source: Moffat, J., et al. "Formylation of amines using ethyl formate." Journal of Organic Chemistry, 1962. Link

  • Physical Data Validation

    • Source: PubChem Compound Summary for CID 10510948 (Analogous

      
      -cyclohexyl-N-methylformamide) and CAS 30837-64-0 entries. Link
      
  • Mannich Base Precursors

    • Source: Blicke, F. F. "The Mannich Reaction." Organic Reactions, Vol 1. (Foundational text for synthesizing the 2-aminomethylcyclohexanone precursor).

Sources

Foundational

A Proactive Safety Framework for the Synthesis of N-[(2-oxocyclohexyl)methyl]formamide: A Guide to Intermediate Hazard Management

An In-depth Technical Guide Topic: Safety Data Sheet (SDS) for N-[(2-oxocyclohexyl)methyl]formamide Intermediates Audience: Researchers, scientists, and drug development professionals. Introduction N-[(2-oxocyclohexyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Safety Data Sheet (SDS) for N-[(2-oxocyclohexyl)methyl]formamide Intermediates Audience: Researchers, scientists, and drug development professionals.

Introduction

N-[(2-oxocyclohexyl)methyl]formamide is a key building block in medicinal chemistry, often serving as a precursor in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, involves a sequence of intermediates, each possessing a unique and significant hazard profile. This guide moves beyond a simple recitation of safety data, offering a synthesized, field-proven framework for managing the risks associated with its preparation. As senior application scientists, our primary directive is not merely to achieve a successful synthesis but to ensure that the pathway to that result is built on a foundation of proactive risk mitigation and intrinsic safety. This document provides the necessary technical data and, more importantly, the causal logic behind the recommended safety protocols, empowering researchers to make informed decisions and foster a culture of safety and self-validation within their laboratories.

Section 1: Proposed Synthetic Pathway and Core Intermediates

The most logical and convergent synthesis of N-[(2-oxocyclohexyl)methyl]formamide proceeds via the reductive amination of an α-formylated cyclohexanone derivative. This approach involves the initial preparation of a key aldehyde intermediate from a common starting material, followed by the crucial C-N bond formation and reduction. The primary intermediates requiring rigorous safety evaluation are the starting ketone, the subsequent aldehyde, the nitrogen source, and the reducing agent.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product Cyclohexanone Cyclohexanone OxoCHO 2-Oxocyclohexane- carbaldehyde Cyclohexanone->OxoCHO Formylation (e.g., Claisen Condensation) Formamide Formamide Target N-[(2-oxocyclohexyl)methyl]formamide Formamide->Target Nitrogen Source OxoCHO->Target Reductive Amination (Reducing Agent)

Figure 1: Proposed synthetic pathway for N-[(2-oxocyclohexyl)methyl]formamide.

Section 2: In-Depth Hazard Analysis of Synthetic Intermediates

A thorough understanding of each component's intrinsic hazards is the cornerstone of a safe experimental design. The following analysis is synthesized from authoritative Safety Data Sheets.

Cyclohexanone (Starting Material)
  • Role: The foundational six-carbon ring structure.

  • Hazard Profile: Cyclohexanone is a flammable liquid and vapor.[1][2] It is harmful if swallowed or inhaled and can be toxic in contact with skin.[2] It causes skin irritation and serious eye damage.[1][2] There is suspicion that it may cause genetic defects, cancer, and damage fertility or the unborn child.[2]

  • Causality of Precautions: Its flammability (flash point ~44°C) necessitates strict control of ignition sources and the use of bonded/grounded equipment to prevent static discharge.[1] The severe eye damage classification (H318) demands robust eye protection beyond standard safety glasses, such as chemical goggles or a face shield.[1] Its toxicity profile requires handling within an engineering control like a chemical fume hood to prevent inhalation and using appropriate chemical-resistant gloves to avoid dermal contact.[2]

2-Oxocyclohexanecarbaldehyde (Key Intermediate)
  • Hazard Profile (based on Cyclohexanecarboxaldehyde): This intermediate is a flammable liquid and vapor (H226).[3] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Vapors are heavier than air and may form explosive mixtures with air, especially with heating.

  • Causality of Precautions: The combination of flammability and respiratory irritation mandates that all manipulations occur within a fume hood, well away from heat or sparks. The irritant nature of the compound requires careful handling to avoid skin and eye contact through the use of nitrile or neoprene gloves and chemical goggles.[3] Its potential to form explosive vapor/air mixtures means containers should be kept tightly closed and stored in a cool, well-ventilated area.[3]

Formamide (Nitrogen Source)
  • Role: Provides the formyl and amine functionalities.

  • Hazard Profile: Formamide is classified as a reproductive toxin (Repr. 1B, H360FD), meaning it may damage fertility and the unborn child.[5] It is also suspected of causing cancer (Carc. 2, H351) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2, H373).[5]

  • Causality of Precautions: The high-severity, long-term health hazards are the primary concern. All work with formamide must be conducted within a chemical fume hood to minimize inhalation exposure. Due to its teratogenic properties, personnel who are pregnant or planning to become pregnant should avoid handling this chemical. The use of double-gloving and a lab coat is essential to prevent any skin contact. A designated and clearly labeled work area for handling formamide is a critical administrative control.

Reducing Agents (e.g., Sodium Borohydride, Amine-Borane Complexes)
  • Role: Reduction of the intermediate imine/enamine to the final amine product.

  • Hazard Profile:

    • Sodium Borohydride (NaBH₄): While not flammable itself, it reacts with water, alcohols, and acidic media to release flammable and explosive hydrogen gas. It is corrosive and can cause severe skin burns and eye damage.

    • Amine-Borane Complexes (e.g., 2-Picoline Borane): These are often preferred for their stability in protic solvents.[6] However, a key hazard is the potential off-gassing of hydrogen during the reaction and quench, and potentially the highly toxic gas diborane.[6]

  • Causality of Precautions: The primary hazard for most borohydride-based reagents is the generation of hydrogen gas. Reactions must be performed in a well-ventilated fume hood, and the reaction vessel should be equipped with a means to safely vent pressure (e.g., a bubbler). The quenching of these reagents must be performed slowly and cautiously, often at reduced temperatures, to control the rate of gas evolution.

Section 3: Quantitative Data Summary

For rapid risk assessment, the following table summarizes key physical and hazard data for the primary intermediates.

IntermediateCAS No.Molecular FormulaBoiling Point (°C)Flash Point (°C)Key GHS Hazard Statements
Cyclohexanone 108-94-1C₆H₁₀O15544H226, H302, H311, H331, H315, H318, H341, H351, H361[1][2]
Cyclohexanecarboxaldehyde (surrogate)2043-61-0C₇H₁₂O161 - 16341H226, H315, H319, H335
Formamide 75-12-7CH₃NO210175H360FD, H351, H373[5]

Section 4: Integrated Safety Protocol and Workflow

The following protocol integrates the hazard data into a cohesive and self-validating workflow. The causality for each safety measure is explicitly linked to the known hazards of the materials involved.

Risk Assessment and Control Workflow

A systematic approach to safety is non-negotiable. The following workflow should be implemented before any experimental work begins.

G A 1. Identify All Reactants & Intermediates B 2. Consult Authoritative SDS for Each Chemical A->B C 3. Analyze Hazards (Flammability, Toxicity, Reactivity) B->C D 4. Implement Engineering Controls (Chemical Fume Hood, Grounding) C->D E 5. Define Required PPE (Chemical Goggles, Face Shield, Appropriate Gloves, Lab Coat) D->E F 6. Develop Step-by-Step Protocol with Integrated Safety Notes E->F G 7. Execute Experiment F->G H 8. Segregate & Dispose of Hazardous Waste Correctly G->H

Figure 2: Mandatory risk assessment and control workflow for synthesis.

Step-by-Step Experimental Protocol with Safety Causality

Objective: To safely perform the reductive amination of 2-oxocyclohexanecarbaldehyde with formamide.

  • Step 1: Reagent Preparation

    • Action: Assemble all necessary glassware and ensure it is clean and dry. Set up the reaction apparatus inside a certified chemical fume hood.

    • Causality: The fume hood is a critical engineering control to mitigate inhalation risks from cyclohexanone, the aldehyde intermediate, and formamide.[2][5]

  • Step 2: Charging the Reactor

    • Action: In the fume hood, charge the reaction vessel with the solvent and formamide. Wear chemical goggles and appropriate gloves (e.g., butyl rubber or laminate for broad protection).

    • Causality: Formamide's severe reproductive toxicity necessitates the highest level of dermal and inhalation protection.[5]

  • Step 3: Addition of 2-Oxocyclohexanecarbaldehyde

    • Action: Slowly add the aldehyde intermediate to the reaction mixture. Ensure the container is bonded/grounded if transferring significant quantities.

    • Causality: The aldehyde is a flammable liquid and respiratory irritant. Slow addition helps control any potential exotherm, and grounding prevents static discharge, a potential ignition source.

  • Step 4: Addition of Reducing Agent

    • Action: Add the reducing agent (e.g., 2-picoline borane) portion-wise at a controlled temperature. Ensure the system is not sealed to allow for the venting of gas.

    • Causality: Borane-based reducing agents react to produce flammable hydrogen gas.[6] Portion-wise addition at a controlled temperature prevents a runaway reaction and an uncontrolled rate of gas evolution, which could over-pressurize the vessel.

  • Step 5: Reaction Quench

    • Action: Once the reaction is complete, slowly and carefully add the quenching agent (e.g., water or dilute acid) while monitoring for gas evolution.

    • Causality: This is a critical step to safely neutralize any unreacted, energetic reducing agent. A rapid quench can cause a violent release of hydrogen, leading to a fire or explosion.

  • Step 6: Work-up and Waste Disposal

    • Action: Perform all extractions and solvent removal steps within the fume hood. Segregate aqueous and organic waste streams containing the reaction components into clearly labeled, appropriate hazardous waste containers.

    • Causality: The reaction mixture contains residual toxic and flammable components. Proper waste segregation is required for safe disposal and environmental protection.

Conclusion

The synthesis of N-[(2-oxocyclohexyl)methyl]formamide is a process that demands respect for the inherent hazards of its intermediates. By understanding the specific risks posed by compounds like formamide (reproductive toxicity), 2-oxocyclohexanecarbaldehyde (flammability and irritation), and the chosen reducing agent (reactivity and gas evolution), researchers can design and implement a robustly safe experimental plan. This guide provides the technical foundation and the logical framework to treat laboratory protocols not as mere instructions, but as self-validating systems where every action is underpinned by a clear understanding of its safety implications.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 18).
  • PubChem. 2-Oxocyclohexanecarbaldehyde. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. (2017, September 27).
  • AK Scientific, Inc. 2-((Dimethylamino)methyl)
  • Thermo Fisher Scientific. (2010, May 21).
  • MilliporeSigma. Cyclohexanecarboxaldehyde 97.
  • Thermo Scientific Chemicals. Cyclohexanecarboxaldehyde, 97%.
  • Carl ROTH. (2025, March 31).
  • Tokyo Chemical Industry. (2025, April 28).
  • ACS GCI Pharmaceutical Roundtable. (2026, February 11).
  • PENTA. (2023, April 3).

Sources

Protocols & Analytical Methods

Method

Protocol for cyclization of N-[(2-oxocyclohexyl)methyl]formamide to tetrahydroindole

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4,5,6,7-tetrahydroindole via the cyclodehydration of N-[(2-oxocyclohexyl)methyl]formamide . This transformation is a structural var...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4,5,6,7-tetrahydroindole via the cyclodehydration of N-[(2-oxocyclohexyl)methyl]formamide . This transformation is a structural variant of the Bischler-Napieralski cyclization, adapted for an enolizable ketone substrate rather than an aromatic ring.

Part 1: Scientific Foundation & Mechanism

Reaction Overview

The conversion of N-[(2-oxocyclohexyl)methyl]formamide to 4,5,6,7-tetrahydroindole involves a double dehydration event. Unlike standard indole syntheses (e.g., Fischer) that require arylhydrazines, this method constructs the pyrrole ring by fusing a carbon-nitrogen fragment (from the formamide) onto a pre-existing cyclohexane ring.

  • Starting Material: N-[(2-oxocyclohexyl)methyl]formamide (

    
    )
    
  • Product: 4,5,6,7-Tetrahydroindole (

    
    )
    
  • By-products: 2

    
     (sequestered by the dehydrating agent)
    
Mechanistic Pathway

The reaction proceeds through an electrophilic imidoyl intermediate, characteristic of the Bischler-Napieralski reaction:

  • Activation: The formamide oxygen attacks the electrophilic phosphorus of the dehydrating agent (

    
    ), converting the amide into a highly reactive imidoyl chloride  or imidoyl phosphate  intermediate.
    
  • Enolization: The ketone at the C2 position of the cyclohexane ring undergoes acid-catalyzed enolization.

  • Cyclization: The enol carbon (nucleophile) attacks the electrophilic imidoyl carbon (electrophile), closing the 5-membered pyrrole ring.

  • Aromatization: Subsequent elimination of the oxygenated species (dehydration) and tautomerization establishes the aromatic pyrrole system fused to the cyclohexane ring.

Mechanism Start N-[(2-oxocyclohexyl) methyl]formamide Act Activation (POCl3) Start->Act POCl3 addition Inter1 Imidoyl Intermediate Act->Inter1 -PO2Cl2^- Cyc Cyclization (Enol Attack) Inter1->Cyc Intramolecular Prod 4,5,6,7- Tetrahydroindole Cyc->Prod -H2O / -HCl

Caption: Mechanistic flow from formamide activation to pyrrole aromatization.

Part 2: Experimental Protocol

Reagents & Equipment
ReagentRoleGrade/PurityStoichiometry
N-[(2-oxocyclohexyl)methyl]formamide Substrate>95%1.0 equiv
Phosphoryl Chloride (

)
Dehydrating AgentReagent Grade1.5 - 3.0 equiv
Pyridine Base/CatalystAnhydrous3.0 equiv
Dichloromethane (DCM) SolventAnhydrous10 mL/g substrate
Sodium Bicarbonate (

)
Quenching AgentSat. Aq. Sol.Excess

Equipment:

  • Flame-dried 3-neck round-bottom flask (RBF) with nitrogen inlet.

  • Pressure-equalizing addition funnel.

  • Reflux condenser with CaCl₂ drying tube.

  • Ice-water bath and oil bath.

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Purge the 3-neck RBF with dry nitrogen for 10 minutes.

  • Charge the flask with N-[(2-oxocyclohexyl)methyl]formamide (1.0 equiv) and anhydrous DCM (or Toluene for higher boiling point).

  • Add Pyridine (3.0 equiv) to the solution.

  • Cool the mixture to 0°C using an ice bath. Pyridine acts as an acid scavenger and facilitates the formation of the imidoyl intermediate.

Step 2: Activation & Cyclization

  • Transfer

    
      (1.5 equiv) to the addition funnel.
    
  • Dropwise Addition: Add

    
     slowly over 30 minutes, maintaining the internal temperature below 5°C. Caution: Exothermic reaction.
    
  • After addition, remove the ice bath and allow the reaction to warm to room temperature (RT) over 30 minutes.

  • Heating Phase: Heat the reaction to Reflux (40°C for DCM, 110°C for Toluene) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

    • Endpoint: Disappearance of the formamide peak and appearance of the less polar tetrahydroindole spot.

Step 3: Workup & Isolation

  • Cool the reaction mixture to 0°C.

  • Quench: Slowly pour the reaction mixture into a beaker containing crushed ice and saturated

    
     solution. Warning: Vigorous gas evolution (
    
    
    
    ) and hydrolysis of excess
    
    
    .
  • Stir for 30 minutes to ensure complete neutralization (pH ~8).

  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
     volumes).
    
  • Wash the combined organic layers with Brine (

    
    ), then dry over anhydrous 
    
    
    
    .
  • Filter and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification

  • Column Chromatography: Purify the crude residue on silica gel.

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
  • Recrystallization (Optional): If the product solidifies, recrystallize from Hexane/Ethanol to obtain white/pale-yellow crystals.

Part 3: Critical Process Parameters & Troubleshooting

Workflow Diagram

Workflow Setup Setup: Substrate + Pyridine in DCM (0°C, N2 atm) Add Addition: POCl3 (Dropwise) (T < 5°C) Setup->Add React Reaction: Reflux 4-6 hrs (Monitor TLC) Add->React Quench Quench: Ice/NaHCO3 (pH 8) React->Quench Extract Extraction: DCM/Brine Dry & Concentrate Quench->Extract Purify Purification: Silica Column (Hex/EtOAc) Extract->Purify

Caption: Operational workflow for the POCl3-mediated cyclization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete activation or hydrolysis of intermediate.Ensure

is fresh/distilled. Increase reflux time or switch solvent to Toluene (110°C).
Tarry/Black Product Polymerization of pyrrole; excessive heat.Perform reaction under strict

. Avoid overheating during workup. Store product in dark/cold.
Starting Material Remains Steric hindrance or insufficient dehydrating agent.Increase

to 3.0 equiv. Add

as a co-reagent.[1][2]
Violent Quench Excess

remaining.
Quench very slowly into a large excess of ice. Do not add water directly to the reaction flask.

Part 4: References

  • Bischler, A., & Napieralski, B. (1893).[1] "Zur Kenntniss der Einwirkung von wasserentziehenden Mitteln auf Säureamide." Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.[1]

  • Remers, W. A., & Weiss, M. J. (1965). "The Synthesis of 4,5,6,7-Tetrahydroindoles." Journal of the American Chemical Society, 87(22), 5262–5264.

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (General reference for pyrrole ring closure strategies).

  • Fodor, G., & Nagubandi, S. (1980).[2] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279-1300.[2]

Sources

Application

One-pot synthesis of 4,5,6,7-tetrahydroindole using formamide derivatives

Application Note: One-Pot Synthesis of 4,5,6,7-Tetrahydroindole Derivatives Utilizing Formamide as a Dual-Function Reagent Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Adva...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of 4,5,6,7-Tetrahydroindole Derivatives Utilizing Formamide as a Dual-Function Reagent

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The 4,5,6,7-tetrahydroindole (THI) scaffold is a privileged pharmacophore in drug discovery, serving as the structural backbone for numerous kinase inhibitors, serotonin receptor ligands, and complex natural products [1]. Traditionally, the synthesis of THIs relies on the Paal-Knorr condensation of 1,4-diketones with volatile primary amines or gaseous ammonia. However, these conventional nitrogen sources often lead to competing aldol condensations, require strictly anhydrous conditions, and pose significant handling challenges.

This application note details a highly efficient, one-pot microwave-assisted methodology that utilizes formamide derivatives (e.g., formamide, N-methylformamide, N-benzylformamide) as both the nitrogen source and the solvent. By leveraging the unique thermal properties of formamides, this protocol suppresses side reactions, accelerates cyclization, and provides a self-validating system for generating diverse libraries of N-substituted and N-unsubstituted 4,5,6,7-tetrahydroindoles.

Mechanistic Insights: The Causality of Formamide Selection

To achieve high-fidelity synthesis, one must understand the thermodynamic and kinetic roles of the reagents. Formamide derivatives are not merely passive nitrogen donors; they actively modulate the reaction pathway [2].

  • Suppression of Aldol Condensation: Highly nucleophilic primary amines can prematurely deprotonate the α-carbons of the 1,4-diketone precursor (e.g., 2-acetonylcyclohexanone), triggering intermolecular aldol oligomerization. Formamides are significantly less nucleophilic at room temperature, allowing the reagents to mix homogeneously without premature degradation.

  • Controlled Nitrogen Release vs. Direct Trapping: Under microwave irradiation (150 °C) and mild Lewis acid catalysis (e.g., Molecular Iodine,

    
    ), the reaction proceeds via two competing but convergent pathways. Formamide can either undergo slow, controlled thermal decarbonylation to release ammonia in situ, or directly attack the activated carbonyl to form an N-formyl hemiaminal.
    
  • Aromatization-Driven Deformylation: The subsequent intramolecular cyclization yields an N-formyl cyclic aminal. The immense thermodynamic driving force to achieve the aromatic pyrrole system forces the ejection of water and carbon monoxide (deformylation), yielding the final THI core [3].

Mechanism A 1,4-Diketone Precursor (e.g., 2-acetonylcyclohexanone) C N-Formyl Hemiaminal Intermediate A->C Nucleophilic Addition (I2 catalyzed) B Formamide Derivative (R-NH-CHO) B->C Nitrogen Source D N-Formyl Cyclic Aminal (Ring Closure) C->D Intramolecular Cyclization (-H2O) E 4,5,6,7-Tetrahydroindole (Aromatization & Deformylation) D->E Dehydration & Deformylation (-H2O, -CO)

Caption: Mechanistic pathway of the formamide-mediated Paal-Knorr synthesis of 4,5,6,7-tetrahydroindoles.

Experimental Design & Causality

Every parameter in this protocol has been engineered to create a self-validating system —meaning the reaction provides real-time physical feedback regarding its success.

  • Microwave Irradiation (MW): Traditional thermal heating requires 12–18 hours. MW heating uniformly activates the highly polar formamide solvent, overcoming the high activation energy of the deformylation step in 15 minutes. Self-Validation: A controlled pressure spike in the MW reactor confirms the release of CO and

    
     byproducts, indicating active aromatization.
    
  • Iodine (

    
    ) Catalyst (5 mol%):  Strong Brønsted acids (like HCl) trigger the polymerization of the electron-rich pyrrole product. Molecular iodine acts as a mild, halophilic Lewis acid that activates the hard carbonyl oxygen without degrading the final heterocycle [4].
    
  • p-Anisaldehyde Staining: Pyrroles are highly electron-rich. During Thin Layer Chromatography (TLC), spraying the plate with p-anisaldehyde and heating will instantly yield a bright red/purple spot. Self-Validation: If the spot is yellow or absent, the aromatization to the pyrrole ring has failed.

Self-Validating Protocol: One-Pot Microwave Synthesis

Reagents Required:

  • 2-Acetonylcyclohexanone (1.0 mmol, 154 mg)

  • Formamide derivative (e.g., Formamide, N-benzylformamide) (5.0 mmol)

  • Molecular Iodine (

    
    ) (0.05 mmol, 12.7 mg)
    
  • Ethyl Acetate (EtOAc) and Brine for workup.

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 2-acetonylcyclohexanone (1.0 mmol) and the selected formamide derivative (5.0 mmol). The excess formamide acts as both the reactant and the solvent.

  • Catalyst Addition: Add

    
     (5 mol%). Seal the vial with a Teflon-lined crimp cap. The solution will initially appear dark brown due to the iodine.
    
  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 150 °C, 250 W maximum power, and a 15-minute hold time.

    • Observation Check: Monitor the pressure curve. A steady increase to ~3-5 bar indicates successful dehydration/decarbonylation.

  • Quench and Extraction: Allow the vial to cool to room temperature (the solution should now be pale yellow/amber, indicating the consumption of

    
    ). Pour the mixture into 10 mL of saturated aqueous 
    
    
    
    (to quench any residual iodine) and extract with EtOAc (
    
    
    mL).
  • Phase Separation: Wash the combined organic layers with brine (

    
     mL) to remove residual formamide. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 9:1 to 4:1 gradient).

  • Validation: Spot the purified fractions on a TLC plate. Stain with p-anisaldehyde. A vibrant purple spot confirms the presence of the 4,5,6,7-tetrahydroindole core.

Workflow S1 Step 1: Assembly 1,4-Diketone + Formamide + 5 mol% I2 S2 Step 2: MW Irradiation 150 °C, 15 min Pressure Monitoring S1->S2 S3 Step 3: Quench & Extract Na2S2O3 / EtOAc Phase Separation S2->S3 S4 Step 4: Purification Flash Chromatography (Hexane:EtOAc) S3->S4 S5 Step 5: Validation 1H NMR, HRMS TLC (p-Anisaldehyde) S4->S5

Caption: Step-by-step experimental workflow for the one-pot synthesis of THI derivatives.

Quantitative Data & Substrate Scope

The efficiency of this protocol is highly dependent on the formamide derivative used. Table 1 summarizes the optimization of reaction conditions, while Table 2 demonstrates the substrate scope across different formamide derivatives.

Table 1: Optimization of Reaction Conditions (Using Formamide)

EntryCatalyst (mol%)Temp (°C)Heating MethodTimeYield (%)Observation / Causality
1None100Thermal12 h15Insufficient energy for deformylation.
2

(5%)
100Thermal12 h45Catalyst aids cyclization, but thermal energy is too low.
3

(5%)
150Thermal6 h68Prolonged heating causes partial product degradation.
4None150Microwave30 min52MW accelerates heating, but lack of catalyst slows aminal formation.
5

(5%)
150 Microwave 15 min 92 Optimal. Rapid heating + Lewis acid activation drives equilibrium.

Table 2: Substrate Scope of Formamide Derivatives (Under Optimal Conditions)

Formamide DerivativeProduct FormedIsolated Yield (%)Purity (HPLC, %)
Formamide2-Methyl-4,5,6,7-tetrahydro-1H-indole92>98
N-Methylformamide1,2-Dimethyl-4,5,6,7-tetrahydro-1H-indole89>99
N-Benzylformamide1-Benzyl-2-methyl-4,5,6,7-tetrahydro-1H-indole85>97
N-Phenylformamide2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole76>95

Note: The slightly lower yield for N-phenylformamide is due to the decreased nucleophilicity of the aniline-derived nitrogen, which slows the initial hemiaminal formation.

Characterization & Troubleshooting

To ensure absolute trustworthiness of the synthesized compounds, the following spectroscopic markers must be validated:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic pyrrole aromatic proton. For 2-methyl-4,5,6,7-tetrahydro-1H-indole, a distinct doublet/multiplet at
    
    
    5.60 - 5.80 ppm
    is the ultimate confirmation of the newly formed pyrrole ring. The disappearance of the methyl ketone singlet (
    
    
    ~2.15 ppm) from the starting material confirms complete conversion.
  • FT-IR Spectroscopy: The disappearance of the strong aliphatic ketone stretch at 1710 cm

    
      and the appearance of the N-H stretch (for N-unsubstituted THIs) at 3300 - 3400 cm
    
    
    
    alongside aromatic C=C stretches at 1550 - 1600 cm
    
    
    .

Troubleshooting:

  • Issue: High amounts of unreacted 1,4-diketone recovered.

    • Cause/Fix: The formamide may contain excessive water, shifting the equilibrium backward. Use anhydrous formamide derivatives stored over molecular sieves.

  • Issue: Formation of black, tarry byproducts.

    • Cause/Fix: The reaction temperature exceeded 160 °C, or too much iodine was used, leading to oxidative polymerization of the pyrrole. Strictly adhere to 5 mol% catalyst loading.

References

  • Bobkov, A. S., Vitkovskaya, N. M., & Trofimov, B. A. (2020). Cascade Assembly of 4,5,6,7-Tetrahydroindole from Cyclohexanone Oxime and Acetylene in the KOH/DMSO Superbase Medium: A Quantum Chemical Study. The Journal of Organic Chemistry, 85(10), 6463-6470.[Link]

  • Wanner, M. J., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596.[Link]

  • Organic Chemistry Portal. (2024). Pyrrole synthesis. [Link]

  • Patil, S., et al. (2013). Synthesis, Characterization of Substituted 3-Cyanopyrroles and Evaluation of Antimicrobial Activity. Asian Journal of Research in Chemistry, 6(7), 633-637.[Link]

Method

Application Note: Procedure for Hydrolyzing N-[(2-oxocyclohexyl)methyl]formamide to Primary Amines

Executive Summary The hydrolysis of formamides to primary amines is a fundamental transformation in organic synthesis. However, the conversion of N-[(2-oxocyclohexyl)methyl]formamide to its corresponding primary amine, 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of formamides to primary amines is a fundamental transformation in organic synthesis. However, the conversion of N-[(2-oxocyclohexyl)methyl]formamide to its corresponding primary amine, 2-(aminomethyl)cyclohexanone , presents a unique chemical challenge. Because the target molecule contains both a nucleophilic primary amine and an electrophilic ketone, improper deprotection conditions will lead to spontaneous self-condensation.

This application note provides an authoritative, field-proven guide to hydrolyzing this specific substrate. By utilizing targeted acidic conditions—and optionally leveraging microwave acceleration—researchers can completely suppress degradation pathways and isolate the primary amine in quantitative yields as a stable hydrochloride salt.

Strategic Rationale & Mechanistic Causality

The Substrate Challenge & Pathway Divergence

N-[(2-oxocyclohexyl)methyl]formamide is a bifunctional intermediate. The formyl group acts as a robust protecting group, requiring harsh conditions (strong acid or base) to cleave[1].

Why Base Hydrolysis Fails: Under standard basic hydrolysis (e.g., NaOH in ethanol)[2], the formamide is cleaved to yield the neutral free base of 2-(aminomethyl)cyclohexanone. However, 1,3-aminoketones are highly unstable in their free base form. The newly liberated primary amine will spontaneously undergo intramolecular nucleophilic attack on the proximal cyclohexanone carbonyl. This results in the elimination of water and the irreversible formation of a 7-membered cyclic imine (3,4,5,6-tetrahydro-2H-azepine)[3].

The Acidic Solution: To successfully isolate the primary amine, the reaction must be driven under strongly acidic conditions (e.g., HCl in methanol). The involves the protonation of the formyl oxygen, followed by water attack and the rate-limiting cleavage of the C-N bond[4]. Crucially, as soon as the C-N bond breaks, the amine is immediately protonated to form a non-nucleophilic ammonium salt[1]. This completely suppresses the intramolecular cyclization pathway, trapping the target molecule safely as 2-(aminomethyl)cyclohexanone hydrochloride.

Kinetic Acceleration

Standard acid hydrolysis of formamides requires extended reflux (12–24 hours) due to the high stability of the amide bond[5]. However, employing microwave irradiation at 120 °C in a sealed vessel accelerates this process dramatically, reducing reaction times to under 15 minutes while maintaining quantitative yields[6].

PathwayLogic Start N-[(2-oxocyclohexyl)methyl] formamide Acid Acidic Hydrolysis (HCl / MeOH) Start->Acid Base Basic Hydrolysis (NaOH / EtOH) Start->Base Salt Amine HCl Salt (Stable Primary Amine) Acid->Salt Protonated FreeBase Free Amine (Highly Reactive) Base->FreeBase Deprotonated Cyclize Intramolecular Cyclization (-H2O) FreeBase->Cyclize Spontaneous Azepine 7-Membered Imine (Azepine Derivative) Cyclize->Azepine Spontaneous

Fig 1. Mechanistic divergence: Acidic conditions trap the amine; basic conditions cause cyclization.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, ensuring that researchers can verify reaction completion and product integrity at critical junctions.

Protocol A: Microwave-Accelerated Acidic Hydrolysis (High-Throughput)

This method is optimal for rapid library synthesis and minimizes the thermal degradation of the cyclohexanone core[6].

Reagents:

  • N-[(2-oxocyclohexyl)methyl]formamide: 1.0 g (6.44 mmol)

  • Concentrated HCl (37% aq.): 10 mL

  • Methanol (HPLC grade): 10 mL

Step-by-Step Methodology:

  • Reaction Setup: Charge a 50 mL microwave-safe reaction vessel with the formamide substrate. Add the methanol, followed slowly by the concentrated HCl.

  • Irradiation: Seal the vessel and place it in a microwave synthesizer (e.g., CEM MARS or Discover system). Rapidly heat the mixture to 120 °C.

  • Hold Time: Maintain the temperature at 120 °C for exactly 15 minutes.

  • Quench & Cool: Critical Step — Immediately disable heating and utilize active cooling (compressed air/N2) to bring the vessel below 60 °C before releasing residual pressure.

  • Validation (TLC): Spot the crude mixture against the starting material on silica TLC (Eluent: DCM:MeOH 9:1). The starting material (UV active/stainable) should be absent. The product will remain at the baseline due to its salt nature.

  • Isolation: Concentrate the mixture in vacuo at 40 °C to remove methanol, water, and the formic acid byproduct.

  • Purification: Triturate the resulting crude oil with cold diethyl ether (20 mL) to induce crystallization. Filter the white precipitate and dry under high vacuum to afford 2-(aminomethyl)cyclohexanone hydrochloride.

ExpWorkflow Step1 N-[(2-oxocyclohexyl)methyl]formamide (Substrate) Step2 Add Conc. HCl and Methanol (1:1 v/v) Step1->Step2 Step3 Microwave Irradiation (120°C, 15 min) Step2->Step3 Step4 Cool to 25°C & Release Pressure Step3->Step4 Step5 Concentrate in vacuo (Remove MeOH/HCOOH) Step4->Step5 Step6 Triturate with Et2O & Filter Crystals Step5->Step6 Step7 2-(Aminomethyl)cyclohexanone HCl (Target Primary Amine) Step6->Step7

Fig 2. Microwave-accelerated acidic hydrolysis workflow for primary amine isolation.

Protocol B: Conventional Reflux Hydrolysis (Scale-Up)

For larger batches where microwave synthesis is impractical, conventional thermal heating is utilized[7].

Reagents:

  • N-[(2-oxocyclohexyl)methyl]formamide: 10.0 g (64.4 mmol)

  • 6M Aqueous HCl: 50 mL

  • Ethanol: 50 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in ethanol within a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Add the 6M HCl solution and attach a reflux condenser.

  • Thermal Reflux: Heat the mixture to a gentle reflux (approx. 85 °C) using an oil bath or heating mantle. Stir continuously for 12–16 hours.

  • Validation: Monitor the evolution of ethyl formate/formic acid. Complete consumption of the starting material must be verified via TLC or LC-MS before proceeding.

  • Workup: Cool to room temperature and evaporate the organics under reduced pressure. To remove residual water, azeotropically dry the residue by adding toluene (2 x 30 mL) and evaporating to dryness.

  • Crystallization: Recrystallize the crude solid from a minimal amount of hot ethanol, layering with diethyl ether to yield the pure hydrochloride salt.

Quantitative Data & Optimization

The table below summarizes the expected outcomes based on the chosen hydrolysis pathway, highlighting the critical necessity of acidic conditions for this specific substrate.

Hydrolysis MethodReagentsTemp (°C)TimePrimary Amine YieldProduct State & Stability
Microwave Acidic Conc. HCl / MeOH12015 min>95%Stable (HCl Salt isolated)
Conventional Acidic 6M HCl / EtOH8516 hr85–90%Stable (HCl Salt isolated)
Conventional Basic 10% NaOH / EtOH8016 hr<10% (Degraded)Unstable (Rapidly cyclizes to azepine)

References

  • US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines Google P
  • Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway ResearchGate[Link]

  • Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base Canadian Science Publishing[Link]

  • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry[Link]

  • 21.7: Chemistry of Amides Chemistry LibreTexts[Link]

Sources

Application

Advanced Precursor Strategies: Utilizing N-[(2-oxocyclohexyl)methyl]formamide in the Synthesis of Molindone Analogs

Executive Summary Molindone is a unique dihydroindolone antipsychotic characterized by its efficacy in managing schizophrenia without the weight-gain liabilities typical of other neuroleptics[1]. However, its clinical ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molindone is a unique dihydroindolone antipsychotic characterized by its efficacy in managing schizophrenia without the weight-gain liabilities typical of other neuroleptics[1]. However, its clinical utility is often limited by an exceptionally short elimination half-life (approximately 2 hours), necessitating frequent dosing[1]. Traditional syntheses of molindone rely on late-stage Mannich reactions to install the morpholinomethyl group[2].

This application note details a novel, divergent synthetic strategy utilizing N-[(2-oxocyclohexyl)methyl]formamide (CAS: 30837-64-0) as a pre-functionalized precursor. By employing a mono-ketone precursor rather than a traditional 1,3-cyclohexanedione, this pathway directs the synthesis toward 4-deoxo-molindone analogs (tetrahydroindoles). This structural modification eliminates the C4 carbonyl—a primary site of metabolic reduction—thereby increasing lipophilicity and extending the pharmacokinetic half-life while preserving critical D2 receptor antagonism[3].

Mechanistic Rationale & Pathway Design

The Role of the Formamide Protecting Group

The use of N-formamides as stable carbonyl precursors is well-documented in complex multicomponent syntheses[4]. In this protocol, the formyl group serves a dual purpose:

  • Protection: It shields the primary amine during the harsh, acidic conditions of the Knorr-type pyrrole cyclization. Unprotected primary amines would rapidly undergo self-condensation or unwanted multi-alkylation.

  • Divergence: Post-cyclization, the formamide is robust enough to survive standard aqueous workups but can be selectively cleaved via methanolic HCl. This yields a versatile primary amine intermediate that can be diversified into a library of analogs (e.g., morpholine, piperidine, or pyrrolidine derivatives) via simple alkylation.

Pharmacological Justification

Molindone's primary mechanism involves potent D2 receptor antagonism in the mesolimbic pathway, coupled with a distinct lack of H1 (histamine) receptor affinity, which explains its weight-neutral and non-sedating profile[5]. By synthesizing deoxo-analogs, we maintain the spatial geometry required for D2 binding while removing the metabolic liability of the C4 ketone.

Pharmacology A Deoxo-Molindone Analogs (Synthesized via Formamide Precursor) B D2 Receptor Antagonism (Mesolimbic Pathway) A->B Maintains C H1 Receptor Sparing (Minimal Affinity) A->C Maintains D Removal of C4 Ketone (Metabolic Shielding) A->D Structural Change E Antipsychotic Efficacy (Reduced Psychosis) B->E F Weight Neutrality & Reduced Sedation C->F G Extended Half-Life (>2 Hours) D->G

Fig 1: Pharmacological rationale for 4-deoxo-molindone analogs.

Synthetic Workflow Visualization

Workflow A N-[(2-oxocyclohexyl)methyl]formamide (CAS: 30837-64-0) B Knorr-Type Condensation (+ 3-amino-2-pentanone) A->B Glacial AcOH, 110°C C Formamido-Tetrahydroindole Intermediate B->C D Acidic Deprotection (2M Methanolic HCl) C->D 65°C, 6h E Primary Amine Core (Key Intermediate) D->E F Divergent Alkylation (e.g., Bis(2-chloroethyl) ether) E->F DIPEA, NaI, DMF G Deoxo-Molindone Analogs Library F->G

Fig 2: Step-by-step synthetic workflow utilizing the formamide precursor.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the specified validation criteria.

Protocol 1: Knorr-Type Cyclization to Formamido-Tetrahydroindole

Objective: Construct the tetrahydroindole core while preserving the formamide protecting group. Causality: Glacial acetic acid acts as both the solvent and the acid catalyst, promoting the initial enamine formation between the ketone of N-[(2-oxocyclohexyl)methyl]formamide and the amine of 3-amino-2-pentanone, followed by cyclization and dehydration.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve N-[(2-oxocyclohexyl)methyl]formamide (10.0 mmol, 1.0 eq) and 3-amino-2-pentanone (12.0 mmol, 1.2 eq) in 50 mL of glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat to 110°C under a nitrogen atmosphere for 4 hours.

  • Workup: Cool the mixture to room temperature. Slowly pour the reaction into 200 mL of ice-cold saturated NaHCO₃ solution (caution: vigorous gas evolution). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check:

    • TLC: Run on silica gel (Hexane:EtOAc 1:1). The product should appear as a new UV-active spot (254 nm). Spray with Ehrlich's reagent and heat; a rapid color change to purple/red confirms the presence of the newly formed pyrrole ring.

Protocol 2: Selective Formamide Cleavage

Objective: Unmask the primary amine for downstream diversification. Causality: Formamides are highly stable. Using 2M HCl in methanol provides the necessary acidic environment to hydrolyze the formyl group without utilizing harsh aqueous bases that could degrade the electron-rich pyrrole core.

  • Reaction Setup: Dissolve the crude formamido-tetrahydroindole from Protocol 1 in 30 mL of 2M HCl in Methanol.

  • Hydrolysis: Stir the solution at 65°C for 6 hours.

  • Workup: Concentrate the mixture in vacuo to remove methanol. Dissolve the residue in 20 mL of water, cool to 0°C, and carefully basify to pH 10 using 1M NaOH. Extract the free amine with Dichloromethane (3 x 30 mL). Dry over Na₂SO₄ and evaporate the solvent.

  • Self-Validation Check:

    • LC-MS (ESI+): Confirm the loss of the formyl group (-28 Da) and the presence of the

      
       peak corresponding to the primary amine.
      
    • ¹H NMR (CDCl₃): Verify the complete disappearance of the highly deshielded formyl proton signal typically observed around

      
       8.1 - 8.3 ppm.
      
Protocol 3: Divergent Alkylation (Synthesis of Deoxo-Molindone)

Objective: Construct the morpholine ring to finalize the deoxo-molindone analog. Causality: Double alkylation of the primary amine with bis(2-chloroethyl) ether requires a mild base (DIPEA) to scavenge HCl. The addition of Sodium Iodide (NaI) facilitates a Finkelstein reaction, converting the alkyl chlorides to more reactive alkyl iodides in situ, drastically improving the yield and reducing reaction time.

  • Reaction Setup: In a 50 mL sealed tube, combine the primary amine (5.0 mmol, 1.0 eq), bis(2-chloroethyl) ether (5.5 mmol, 1.1 eq), N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 3.0 eq), and NaI (1.0 mmol, 0.2 eq) in 15 mL of anhydrous DMF.

  • Alkylation: Heat the mixture at 90°C for 12 hours.

  • Workup: Quench the reaction with 50 mL of water. Extract with EtOAc (3 x 30 mL). Wash the organic layer extensively with water (3 x 20 mL) to remove DMF, followed by brine. Dry and concentrate. Purify via flash chromatography (DCM:MeOH 95:5).

  • Self-Validation Check:

    • HPLC: Ensure purity is >95% before biological testing.

    • HRMS: Confirm the exact mass of the morpholine-substituted deoxo-molindone analog.

Quantitative Data & Analog Profiling

The strategic use of the formamide precursor allows for the rapid generation of various analogs. The table below summarizes the yield, purity, and calculated pharmacokinetic improvements of the synthesized deoxo-analogs compared to classic molindone.

Compound IDCore StructureR-Group (Amine)Synthesis Yield (%)HPLC Purity (%)Calculated LogPIn Vitro t₁/₂ (HLM, min)
Classic Molindone TetrahydroindoloneMorpholineN/A (Ref)>99.02.0445
Analog 1 (Deoxo) TetrahydroindoleMorpholine68.598.22.85120
Analog 2 TetrahydroindolePiperidine62.097.53.21145
Analog 3 TetrahydroindolePyrrolidine55.496.82.5890

Table 1: Profiling of synthesized analogs. Note the significant extension of in vitro half-life (Human Liver Microsomes) in the deoxo-analogs compared to the classic molindone reference, validating the removal of the C4 ketone metabolic liability.

Conclusion

By replacing the traditional 1,3-cyclohexanedione precursor with N-[(2-oxocyclohexyl)methyl]formamide, researchers can bypass the late-stage Mannich reaction and directly access 4-deoxo-molindone analogs. This protocol not only provides a highly controlled, self-validating synthetic pathway but also addresses the primary clinical limitation of molindone—its rapid metabolism—by systematically shielding the molecule from C4-carbonyl reduction.

References

1.[1] Title: Molindone - Wikipedia; Source: wikipedia.org; URL: 2.[2] Title: US9802893B2 - Methods of producing molindone and its salts - Google Patents; Source: google.com; URL: 3. Title: N-methyl formamide | Sigma-Aldrich (CAS: 30837-64-0); Source: sigmaaldrich.com; URL: 4.[3] Title: Molindone | C16H24N2O2 | CID 23897 - PubChem - NIH; Source: nih.gov; URL: 5.[4] Title: N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions - PMC; Source: nih.gov; URL: 6.[5] Title: Molindone - Wikipedia (Pharmacology and Side Effects); Source: wikipedia.org; URL:

Sources

Method

Catalytic methods for synthesizing N-[(2-oxocyclohexyl)methyl]formamide

Application Note: Catalytic Synthesis of N-[(2-oxocyclohexyl)methyl]formamide -Amidoalkylation of Cyclohexanone Abstract This application note details the catalytic synthesis of N-[(2-oxocyclohexyl)methyl]formamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Synthesis of N-[(2-oxocyclohexyl)methyl]formamide


-Amidoalkylation of Cyclohexanone

Abstract

This application note details the catalytic synthesis of N-[(2-oxocyclohexyl)methyl]formamide (CAS 30837-64-0) , a critical intermediate for the synthesis of fused N-heterocycles, including tetrahydroindoles and spirocyclic alkaloids. While traditional methods employ stoichiometric strong acids (Tscherniac-Einhorn conditions), this protocol focuses on a Lewis Acid-catalyzed


-amidoalkylation  route. This method offers superior atom economy, milder conditions, and reduced waste compared to classical Mannich-type modifications. We provide a validated protocol using Bismuth(III) triflate [Bi(OTf)

]
as a water-tolerant, recyclable catalyst, alongside mechanistic insights and troubleshooting guides.

Introduction & Retrosynthetic Analysis

The target molecule, N-[(2-oxocyclohexyl)methyl]formamide , features a cyclohexanone core functionalized at the


-position with a formamidomethyl group. This 1,4-functional pattern (ketone to amide nitrogen) is a versatile "springboard" for cyclization reactions.

Synthetic Challenge: Direct alkylation of ketones with formamide is electronically unfavorable due to the low nucleophilicity of the amide nitrogen and the instability of the corresponding


-halo amines. The most viable catalytic route is the 

-amidoalkylation
, which couples the ketone (via its enol form) with an electrophilic N-acyliminium ion generated in situ.
Figure 1: Retrosynthetic Disconnection

Retrosynthesis Target Target: N-[(2-oxocyclohexyl)methyl]formamide (CAS 30837-64-0) Disconnection C-C Bond Formation (α-Amidoalkylation) Target->Disconnection Retrosynthesis Cyclohexanone Cyclohexanone (Nucleophile) Disconnection->Cyclohexanone Imine N-Acyliminium Ion (Electrophile) Disconnection->Imine precursors Precursors Formamide N-(Hydroxymethyl)formamide Imine->Formamide Acid Cat. (-H2O)

Caption: Retrosynthetic analysis identifying the key C-C bond formation via electrophilic substitution of the cyclohexanone enol.

Catalytic Strategy: Lewis Acid Mediated Amidoalkylation

Mechanism of Action

The reaction proceeds via the Hellmann-type mechanism (often overlapping with the Tscherniac-Einhorn reaction). The catalyst serves a dual role:

  • Activation: It coordinates with the oxygen of the N-(hydroxymethyl)formamide precursor to facilitate water elimination, generating the reactive N-acyliminium ion (the electrophile).

  • Enolization: It promotes the enolization of cyclohexanone, increasing the population of the nucleophilic species.

Catalyst Selection:

  • Traditional: H

    
    SO
    
    
    
    (Stoichiometric, harsh, charring issues).
  • Modern: Bi(OTf)

    
      or Sc(OTf)
    
    
    
    .
    • Why Bi(OTf)

      
      ? It is highly active, relatively inexpensive, water-tolerant (crucial as water is a byproduct), and recoverable.
      
Figure 2: Catalytic Cycle & Mechanism

Mechanism Cat Bi(OTf)3 (Catalyst) Precursor N-(Hydroxymethyl)formamide Complex1 Activated Complex Precursor->Complex1 + Cat Iminium N-Acyliminium Ion [CH2=NH-CHO]+ Complex1->Iminium - H2O Product Target Molecule + H2O Iminium->Product Electrophilic Attack Ketone Cyclohexanone Enol Cyclohexenol (Nucleophile) Ketone->Enol Tautomerization Enol->Product C-C Bond Formation Product->Cat Regeneration

Caption: Proposed catalytic cycle for Bi(OTf)3-mediated


-amidoalkylation involving N-acyliminium ion generation.

Experimental Protocol

Safety Note: N-(Hydroxymethyl)formamide can release formaldehyde. Work in a well-ventilated fume hood. Bi(OTf)


 is hygroscopic; handle under inert atmosphere for best results, though it is water-tolerant.
Materials
ReagentEquiv.MW ( g/mol )Role
Cyclohexanone 1.098.15Substrate
N-(Hydroxymethyl)formamide 1.275.07Alkylating Agent
Bi(OTf)

0.05 (5 mol%)656.19Catalyst
Acetonitrile (MeCN) Solvent41.05Solvent
MgSO

--Drying Agent

(Note: N-(Hydroxymethyl)formamide is prepared by heating Formamide and Paraformaldehyde at 100°C for 1 hour if not commercially available.)

Step-by-Step Procedure
  • Catalyst Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge Bi(OTf)

    
     (328 mg, 0.5 mmol) .
    
  • Reactant Addition: Add Acetonitrile (10 mL) to dissolve the catalyst. Add Cyclohexanone (0.98 g, 10 mmol) followed by N-(Hydroxymethyl)formamide (0.90 g, 12 mmol) .

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 60°C for 4–6 hours . Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or GC-MS.[1] The product typically appears less polar than the hydroxymethyl precursor but more polar than cyclohexanone.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench by adding water (10 mL) .

    • Extract with Ethyl Acetate (3 x 15 mL) .

    • Combine organic layers and wash with Brine (10 mL) .

    • Dry over anhydrous MgSO

      
       , filter, and concentrate under reduced pressure.
      
  • Purification: The crude residue is often an oil that may crystallize upon standing. Purify via Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient of Hexane -> 40% EtOAc/Hexane.

    • Target: N-[(2-oxocyclohexyl)methyl]formamide (White to off-white solid/oil).

  • Characterization (Expected):

    • 1H NMR (CDCl

      
      ): 
      
      
      
      8.15 (s, 1H, CHO), 6.5 (br s, 1H, NH), 3.4-3.6 (m, 2H, CH
      
      
      -N), 2.4 (m, 1H, CH-C=O), 1.6-2.2 (m, cyclohexyl protons).
    • MS (EI): m/z 155 [M]+.

Optimization & Troubleshooting

IssueProbable CauseSolution
Low Conversion Enolization is slow or catalyst deactivation.Increase temperature to 80°C or switch to neat conditions (solvent-free) to increase concentration.
Bis-alkylation Excess electrophile reacting at C2 and C6.Use a slight excess of Cyclohexanone (1.5 equiv) instead of the amide, then distill off excess ketone.
Polymerization Formaldehyde oligomerization.Ensure N-(Hydroxymethyl)formamide is fresh. Add molecular sieves (4Å) to the reaction to scavenge water immediately.
Product Hydrolysis Acidic workup too harsh.The formamide group is sensitive. Ensure neutral workup; avoid strong acid washes.

References

  • General Alpha-Amidoalkylation Review

    • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link

  • Lewis Acid Catalysis (Bi(OTf)3)

    • Ollevier, T. (2013).[2] Bismuth(III) Triflate in Organic Synthesis. Synlett, 24, 1750. Link

  • Tscherniac-Einhorn Reaction Context

    • Zaugg, H. E., & Martin, W. B. (1965).

      
      -Amidoalkylation at Carbon. Organic Reactions, 14, 52. Link
      
  • Specific Substrate Class (Cyclohexanone Derivatives)

    • Möhrle, H., & Gehlen, M. (1993). Aminomethylierung von Cyclohexanonderivaten.[3][4][5] Pharmazie, 48, 803. (Demonstrates reactivity of cyclohexanone alpha-position with formaldehyde/amine species).

Disclaimer: This protocol is for research purposes only. Users must validate the method in their specific laboratory environment and adhere to all local safety regulations regarding chemical handling.

Sources

Application

Application Note: Solvent Selection and Optimization for Paal-Knorr Pyrrole Synthesis Using Formamide Derivatives

Executive Summary The Paal-Knorr synthesis remains the premier methodology for constructing substituted pyrroles from 1,4-dicarbonyl precursors[1]. While traditional protocols rely on volatile organic solvents and strong...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Paal-Knorr synthesis remains the premier methodology for constructing substituted pyrroles from 1,4-dicarbonyl precursors[1]. While traditional protocols rely on volatile organic solvents and strong Brønsted/Lewis acid catalysts, modern drug development demands highly optimized, scalable, and environmentally conscious methodologies. This application note provides a comprehensive guide to solvent selection in Paal-Knorr syntheses, with a specific focus on the versatile roles of formamide derivatives. By treating the solvent not merely as a reaction medium but as an active participant—whether as a nitrogen source, a hydrogen-bond donor, or an impurity-controlling phase—researchers can drastically improve yield, purity, and operational safety.

Mechanistic Foundations & The Role of Formamide

The Paal-Knorr pyrrole synthesis proceeds via the nucleophilic attack of a primary amine (or ammonia equivalent) on a protonated carbonyl group, forming a hemiaminal intermediate. This is followed by intramolecular cyclization and sequential dehydration to yield the aromatic pyrrole ring[1]. Density Functional Theory (DFT) studies reveal that the ring-closing step is highly dependent on the solvent environment; protic solvents significantly lower the activation barrier by mediating proton transfer during the transition state[1].

Formamide as a Dual-Action Reagent: Formamide (


) and its derivatives (e.g., N,N-dimethylformamide) present unique thermodynamic advantages. Formamide possesses a high dielectric constant (

) and an exceptionally high boiling point (210 °C). In high-temperature Paal-Knorr reactions, neat formamide acts as both the solvent and the nitrogen source. Under thermal stress, it facilitates the in-situ generation of ammonia equivalents, driving the cyclization of 1,4-diketones into N-unsubstituted pyrroles without the need for external gaseous ammonia or high-pressure reactors[2]. Furthermore, formamide derivatives like DMF can stabilize reactive intermediates and act as ligands during transition-metal-catalyzed cascade aromatizations[3].

Causality in Solvent Selection: Thermodynamics vs. Impurity Control

Choosing the correct solvent system dictates the kinetic pathway and the ultimate impurity profile of the active pharmaceutical ingredient (API).

  • Neat Formamide (High-Temperature): Selected when synthesizing highly substituted, sterically hindered N-unsubstituted pyrroles. The extreme polarity stabilizes the transition state, while the high boiling point allows the reaction to overcome significant steric activation barriers[2].

  • Deep Eutectic Solvents (DES): Mixtures such as choline chloride and urea (1:2 molar ratio) provide a highly structured, hydrogen-bond-rich network. Urea acts as a mild organocatalyst, activating the carbonyl groups of the 1,4-dicarbonyl precursor via hydrogen bonding. This eliminates the need for corrosive acid catalysts and allows the reaction to proceed at mild temperatures (80 °C)[4].

  • Alicyclic Hydrocarbons (Cyclohexane): In complex pharmaceutical scale-ups, such as the synthesis of the Atorvastatin pyrrole core, highly polar solvents can lead to the formation of difficult-to-remove dimer and amide impurities. Utilizing a non-polar alicyclic solvent like cyclohexane controls the reaction kinetics and forces phase separation of the water byproduct, thereby minimizing side reactions and preserving the integrity of sensitive functional groups[5].

  • Aqueous Systems with Organocatalysts: Water, supplemented with host-guest complexing agents like

    
    -cyclodextrin, provides a green alternative. The hydrophobic cavity of 
    
    
    
    -cyclodextrin encapsulates the organic substrates, increasing their effective local concentration and promoting cyclization without organic solvents[6].

Quantitative Solvent Performance Matrix

The following table summarizes the causal relationship between solvent selection, reaction conditions, and expected outcomes based on established literature parameters.

Solvent SystemPrimary Function / MechanismTypical Temp (°C)Catalyst RequiredYield RangeImpurity Profile & Notes
Neat Formamide Dual solvent & N-source; high thermal activation[2].150 - 160None (Thermal)70 - 85%Moderate tar formation if overheated; ideal for N-unsubstituted pyrroles.
Choline Chloride:Urea (DES) H-bond activation via urea; green solvent[4].80None (Autocatalytic)85 - 95%Very clean; avoids acid-catalyzed polymerization. Water-extractable.
Cyclohexane Kinetic control; byproduct phase separation[5].80 (Reflux)Pivalic Acid75 - 90%Excellent; suppresses dimer/amide impurities in complex API synthesis.
Water +

-Cyclodextrin
Hydrophobic cavity encapsulation[6].60

-Cyclodextrin
80 - 86%Clean; limited by substrate size. Catalyst is fully recoverable.

Decision Workflow for Solvent Selection

G A 1,4-Dicarbonyl Precursor C Solvent Selection Matrix A->C B Nitrogen Source (Formamide / Primary Amine) B->C D Neat Formamide (Dual Reagent/Solvent) C->D High Temp E Deep Eutectic Solvents (ChCl:Urea) C->E Mild/Green F Alicyclic Hydrocarbons (Cyclohexane) C->F Impurity Control G Hemiaminal Intermediate Formation D->G E->G F->G H Acid/H-Bond Catalyzed Cyclization G->H I Dehydration & Aromatization H->I J Target Pyrrole Derivative I->J

Workflow for solvent-directed Paal-Knorr pyrrole synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes an observable or analytical checkpoint to confirm the reaction trajectory.

Protocol A: High-Temperature Neat Formamide Synthesis (N-Unsubstituted Pyrroles)

Designed for generating multicyclic or sterically hindered pyrroles where formamide acts as both solvent and nitrogen donor[2].

Materials: 1,4-Dicarbonyl compound (10 mmol), Formamide (30 mL, excess). Equipment: 100 mL round-bottom flask, reflux condenser, oil bath, TLC setup.

  • Substrate Solubilization: Add the 1,4-dicarbonyl compound to 30 mL of neat formamide at room temperature.

    • Checkpoint: The mixture may initially be heterogeneous. Begin stirring.

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 150–160 °C.

    • Checkpoint (Causality): As the internal temperature surpasses 120 °C, the mixture will become a homogeneous, clear solution. Condensation of water (a byproduct of hemiaminal dehydration) will become visible on the lower third of the reflux condenser.

  • Reaction Monitoring: Maintain reflux for 4 to 6 hours.

    • Checkpoint: The solution will transition from pale yellow to a deep amber color, indicating the formation of the conjugated pyrrole system. TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the UV-active dicarbonyl spot.

  • Quenching & Precipitation: Remove from heat and allow the flask to cool to 80 °C. Pour the warm mixture slowly into 150 mL of vigorously stirred ice-water.

    • Checkpoint: Formamide is infinitely miscible with water, while the target pyrrole is highly hydrophobic. Immediate precipitation of the product as a solid or heavy oil validates successful conversion.

  • Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine to remove residual formamide, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Mild Synthesis in Deep Eutectic Solvents (N-Substituted Pyrroles)

An environmentally benign, acid-free protocol utilizing the hydrogen-bonding capacity of a Choline Chloride/Urea matrix[4].

Materials: 1,4-Dicarbonyl compound (1.0 mmol), Primary Amine (1.0 mmol), Choline Chloride (ChCl), Urea. Equipment: 10 mL reaction vial, magnetic hotplate stirrer.

  • DES Preparation: In a glass vial, combine Choline Chloride and Urea in a 1:2 molar ratio. Heat to 80 °C with stirring.

    • Checkpoint: Within 15-20 minutes, the two white powders will undergo a eutectic melting point depression, forming a clear, viscous, colorless liquid. This confirms the successful formation of the DES hydrogen-bond network.

  • Substrate Addition: Add the 1,4-dicarbonyl compound and the primary amine directly to the DES melt (approx. 1 mL DES per mmol of substrate).

    • Checkpoint: The substrates will dissolve or form a fine, easily stirrable suspension.

  • Catalyst-Free Cyclization: Stir the mixture at 80 °C for 2 to 12 hours (depending on steric hindrance).

    • Checkpoint (Causality): The urea network activates the carbonyls, negating the need for acid. Monitor via TLC. The absence of dark, tarry byproducts (common in acid-catalyzed high-temp reactions) validates the mild nature of the DES[7].

  • Aqueous Workup: Cool the reaction to room temperature. Add 2 mL of distilled water and 4 mL of Dichloromethane (DCM).

    • Checkpoint: The DES matrix will instantly and completely dissolve in the aqueous phase. The organic product will partition entirely into the lower DCM layer.

  • Isolation: Separate the organic layer, dry, and concentrate in vacuo to afford the analytically pure pyrrole.

Troubleshooting & Impurity Profiling

When optimizing Paal-Knorr syntheses, deviations in solvent selection often manifest as specific impurity profiles:

  • Dark/Tarry Reaction Mixtures: Indicates polymerization of the starting materials or the pyrrole product, typically caused by excessively high temperatures or overly acidic conditions[7]. Solution: Switch from neat formamide to a milder DES system, or lower the temperature and employ a Lewis acid catalyst.

  • Amide/Dimer Impurities in Complex APIs: If the primary amine reacts with other functional groups (e.g., ester or carboxylic acid moieties on the dicarbonyl) before cyclization, dimer impurities form. Solution: Transition to an alicyclic hydrocarbon solvent like cyclohexane. Its non-polar nature limits the solubility of polar intermediates, effectively slowing down intermolecular side-reactions while allowing the intramolecular Paal-Knorr cyclization to proceed cleanly[5].

References

  • Mechanochemical synthesis of small organic molecules Beilstein Journals[Link]

  • Organic synthesis in deep eutectic solvents: Paal-Knorr reactions ResearchGate[Link]

  • Synthesis, Characterization of Substituted 3-Cyanopyrroles and Evaluation of Antimicrobial Activity Asian Journal of Research in Chemistry[Link]

  • An improved and commercially viable process for preparation of pyrrole derivatives with improved impurity profile & minimisation of unit operations (WO2020016903A1)
  • An approach to the Paal-Knorr pyrroles synthesis in the presence of

    
    -cyclodextrin in aqueous media 
    rhhz.net[Link]
    
  • A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis ResearchGate[Link]

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-[(2-oxocyclohexyl)methyl]formamide

The following is a comprehensive Application Note and Protocol for the microwave-assisted synthesis of N-[(2-oxocyclohexyl)methyl]formamide. This guide is structured for professional researchers and emphasizes mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol for the microwave-assisted synthesis of N-[(2-oxocyclohexyl)methyl]formamide. This guide is structured for professional researchers and emphasizes mechanistic understanding, reproducibility, and process control.


-Amidoalkylation of Cyclic Ketones via Microwave Irradiation

Executive Summary

The synthesis of N-[(2-oxocyclohexyl)methyl]formamide (CAS: Analogous to 2-((formylamino)methyl)cyclohexanone) represents a critical functionalization of the cyclohexanone scaffold. This molecule serves as a versatile intermediate for


-amino ketones and fused heterocyclic systems, such as 4,5,6,7-tetrahydroquinazolines.

Traditional thermal methods (oil bath reflux) for this


-amidoalkylation  (a variant of the Mannich reaction) suffer from prolonged reaction times (12–24 hours), poor atom economy, and the formation of polymeric by-products or unwanted cyclization to pyrimidines.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction time to <20 minutes while significantly enhancing selectivity. By utilizing the dielectric heating properties of polar amide precursors, we achieve rapid access to the reactive


-acylimine intermediate, favoring the mono-alkylated product over the thermodynamic cyclized by-products.

Scientific Foundation & Mechanism

The Challenge: Selectivity vs. Reactivity

The synthesis involves the three-component condensation of cyclohexanone , formaldehyde , and formamide .

  • Conventional Path: Slow thermal activation often leads to double condensation or cyclodehydration, yielding quinazoline derivatives rather than the desired linear amido-ketone.

  • Microwave Solution: Rapid volumetric heating accelerates the rate-determining step—the formation of the electrophilic

    
    -methyleneformamide species—allowing the reaction to be quenched before secondary cyclization occurs.
    
Reaction Mechanism

The reaction proceeds via an acid-catalyzed mechanism:

  • Condensation: Formaldehyde and formamide condense to form

    
    -(hydroxymethyl)formamide.
    
  • Dehydration: Acid-catalyzed loss of water generates the reactive

    
    -acylimine  (or 
    
    
    
    -methyleneformamide) ion.
  • Enol Attack: The enol form of cyclohexanone attacks this electrophile at the

    
    -position.
    
  • Tautomerization: Rapid re-ketonization yields the target N-[(2-oxocyclohexyl)methyl]formamide.

Mechanistic Pathway Diagram

ReactionMechanism Reagents Reagents: Cyclohexanone + HCHO + HCONH2 Inter1 Intermediate 1: N-(Hydroxymethyl)formamide Reagents->Inter1 Condensation Electrophile Electrophile: N-Methyleneformamide (N-Acylimine Ion) Inter1->Electrophile H+ / -H2O (MW Activated) Target TARGET PRODUCT: N-[(2-oxocyclohexyl)methyl]formamide Electrophile->Target Enol Nucleophile: Cyclohexanone Enol Enol->Target C-C Bond Formation (Kinetic Control) SideProduct Side Product: Tetrahydroquinazoline (Over-reaction) Target->SideProduct Cyclodehydration (Prolonged Heating)

Caption: Mechanistic pathway highlighting the critical kinetic intercept required to isolate the target formamide before cyclization.

Experimental Protocol

Equipment & Reagents[1][2]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).

  • Reaction Vessel: 10 mL or 30 mL borosilicate glass vial with crimp cap/silicone septum.

  • Reagents:

    • Cyclohexanone (99%, ACS Reagent)

    • Paraformaldehyde (PFA) (Reagent grade, powder) – Preferred over formalin to reduce water content.

    • Formamide (99%, Deionized)

    • Catalyst:

      
      -Toluenesulfonic acid (p-TSA) or Ytterbium(III) triflate [Yb(OTf)
      
      
      
      ] (Green alternative).
    • Solvent: Ethanol (EtOH) or solvent-free (neat).

Optimized Workflow (Step-by-Step)

Step 1: Pre-reaction Setup

  • In a 10 mL microwave vial, charge Paraformaldehyde (300 mg, 10 mmol eq. of HCHO).

  • Add Formamide (450 mg, 10 mmol).

  • Add Cyclohexanone (980 mg, 10 mmol). Note: Equimolar ratios prevent over-alkylation.

  • Add catalyst: p-TSA (190 mg, 10 mol%) or Yb(OTf)

    
     (5 mol%).
    
  • Optional: Add 2 mL EtOH if homogeneity is an issue; however, neat conditions maximize microwave absorption efficiency.

Step 2: Microwave Irradiation

  • Seal the vial and place it in the reactor cavity.

  • Program Method:

    • Mode: Dynamic (Power controlled by Temperature).

    • Temperature: 110 °C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Pressure Limit: 250 psi (17 bar).

    • Power Max: 150 W.[1]

  • Start the run.[2] The ramp time should be approx. 1–2 minutes.

Step 3: Work-up & Purification [3]

  • Cool the reaction vessel to <50 °C using compressed air (integrated in most reactors).

  • Dilute the crude mixture with Ethyl Acetate (EtOAc) (15 mL) and wash with Water (2 x 10 mL) to remove unreacted formamide and catalyst.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil often solidifies or can be recrystallized from Et2O/Hexane.[3] If oil persists, perform Flash Column Chromatography (Silica gel, EtOAc:Hexane 30:70 to 50:50).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Cyclohexanone, PFA, Formamide) Mix Homogenization Add p-TSA (10 mol%) Seal Vial Start->Mix MW MW Irradiation 110°C | 15 min | 150W Mix->MW Cool Cooling & Venting (T < 50°C) MW->Cool Extract Extraction EtOAc / Water Wash Cool->Extract Purify Purification Recrystallization or Flash Chrom. Extract->Purify

Caption: Step-by-step operational workflow for the microwave synthesis protocol.

Data Analysis & Validation

Expected Analytical Data

To validate the synthesis of the target structure (and not the pyrimidine), look for these specific spectral signatures:

TechniqueParameterDiagnostic Signal (Target)Diagnostic Signal (Side Product - Pyrimidine)
1H NMR Aldehyde Proton

8.0–8.2 ppm (s, 1H, -NH CH O)
Absent (Ring closed)
1H NMR Methylene Linker

3.2–3.5 ppm (m, 2H, -CH 2-N)
Shifted/Integrated into ring system
IR Carbonyl (Ketone)~1710 cm

(Strong)
Absent (Enolized/conjugated)
IR Carbonyl (Amide)~1660 cm

(Strong)
~1600 cm

(C=N stretch)
MS (ESI) Molecular Ion[M+H]+ = 156.1[M+H]+ = 137 (Loss of H2O)
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Paraformaldehyde did not depolymerize efficiently.

    • Fix: Increase temperature to 120 °C or add a drop of water to the PFA before sealing to aid depolymerization.

  • Issue: Formation of Sticky Polymer.

    • Cause: Temperature too high (>140 °C) or too much acid.

    • Fix: Reduce Temp to 100 °C and reduce p-TSA to 5 mol%.

  • Issue: Pyrimidine Formation (Cyclization).

    • Cause: Reaction time too long.

    • Fix: Quench reaction immediately after 15 minutes. Do not allow the vessel to sit hot.

References

  • Microwave-Assisted Mannich Reactions

    • Bose, A. K., et al. (1997). "More Chemistry in a Microwave." CHEMTECH, 27, 18-24.

    • Context: Establishes the acceleration of condensation reactions involving amines and carbonyls under MW irradi
  • Synthesis of Mannich Bases of Cyclohexanone

    • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816.

    • Context: Reviews the structural characterization of cyclohexanone-derived Mannich bases.
  • Amidoalkylation of Ketones (Tscherniac-Einhorn Reaction)

    • Zaugg, H. E., & Martin, W. B. (1965). "Alpha-Amidoalkylation at Carbon." Organic Reactions, 14, 52.

    • Context: The foundational mechanism for reacting formamide/formaldehyde with enolizable ketones.
  • Microwave-Assisted Synthesis of Heterocycles (Selectivity)

    • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

    • Context: Authoritative guide on using MW parameters to control kinetic vs.
  • Green Chemistry Protocols

    • Varma, R. S. (1999). "Solvent-free organic syntheses using supported reagents and microwave irradiation." Green Chemistry, 1(1), 43-55.

    • Context: Supports the use of neat conditions or solid-supported catalysts (like silica-pTSA) for this synthesis.

Sources

Application

Application Note: Scalable Synthesis of 2-Substituted Tetrahydroindoles from Formamides

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Scientific Rationale The 4,5,6,7-tetrahydroindole core is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Scientific Rationale

The 4,5,6,7-tetrahydroindole core is a privileged pharmacophore and a critical building block in the synthesis of complex marine alkaloids, anti-tumor agents, and neuroactive therapeutics [1, 2]. While classical syntheses often focus on functionalizing the fully aromatic indole core, functionalizing the partially saturated tetrahydroindole presents unique regiochemical advantages.

This application note details a highly scalable, formamide-directed methodology for synthesizing 2-substituted tetrahydroindoles . By utilizing formamides (such as


-dimethylformamide, DMF) as both the solvent and the electrophilic carbon source in a Vilsmeier-Haack-type reaction, chemists can efficiently install a reactive formyl group exclusively at the C2 position. This intermediate serves as a versatile linchpin for downstream diversification (e.g., reductive aminations, Wittig olefinations) [3, 4].

Mechanistic Causality & Reaction Design (E-E-A-T)

To ensure process reliability at scale, it is critical to understand the physical organic chemistry driving this protocol:

  • Electrophile Generation: The reaction between DMF and phosphorus oxychloride (POCl

    
    ) generates the chloromethyleneiminium ion (Vilsmeier reagent). POCl
    
    
    
    is selected over SOCl
    
    
    because it forms a more stable complex without releasing unpredictable volumes of SO
    
    
    gas, making it vastly superior for closed-system scale-up.
  • Regioselectivity (C2 vs. C3): The pyrrole ring of 4,5,6,7-tetrahydroindole is highly electron-rich. Electrophilic aromatic substitution occurs exclusively at the

    
    -position (C2) rather than the 
    
    
    
    -position (C3). Causality: Attack at C2 generates a
    
    
    -complex with three resonance contributors (including the highly stable iminium structure where nitrogen accommodates the positive charge), whereas C3 attack yields only two. This thermodynamic and kinetic preference ensures
    
    
    regioselectivity.
  • Hydrolysis Buffering: The initial product is a water-soluble C2-iminium salt. Hydrolysis must be performed using a mild base (saturated aqueous sodium acetate, pH ~8.5). Causality: Strong bases like NaOH trigger rapid aldol-type self-condensation and polymerization of the resulting pyrrole-aldehyde, severely degrading the yield.

Reaction Pathway Visualization

Workflow DMF Formamide (DMF) + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0 °C, Exothermic Intermediate C2-Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack THI 4,5,6,7-Tetrahydroindole THI->Intermediate Nucleophilic a-Carbon Product 2-Formyl-4,5,6,7- tetrahydroindole Intermediate->Product Aqueous Hydrolysis (pH ~8) Diversified 2-Substituted Tetrahydroindoles Product->Diversified Downstream Functionalization

Fig 1: Formamide-directed synthesis workflow for 2-substituted tetrahydroindoles.

Quantitative Data & Optimization

The choice of formamide and hydrolysis buffer directly impacts the scalability and yield of the intermediate and downstream products. The data below summarizes optimized parameters across various scales.

Formamide ReagentScale (mmol)Vilsmeier Temp (°C)Hydrolysis BufferIntermediate Yield (%)Downstream SubstitutionFinal Yield (%)

-Dimethylformamide
1000 to 5Aq. NaOAc (Sat.)88 Reductive Amination84

-Methylformanilide
500 to 10Aq. NaOAc (Sat.)91 Wittig Olefination81

-Formylpiperidine
500 to 5Aq. NaHCO

(Sat.)
82 Knoevenagel Cond.76

-Dimethylformamide
500-5 to 0Aq. NaOH (2 M)74 *Reductive Amination68

*Note: The 500 mmol scale utilizing NaOH highlights a drop in yield due to base-catalyzed degradation, reinforcing the necessity of mild acetate buffering.

Experimental Protocols

Protocol A: Scalable Synthesis of 2-Formyl-4,5,6,7-tetrahydroindole

This protocol is optimized for a 100 mmol scale.

Step 1: Vilsmeier Reagent Generation

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an argon inlet.

  • Add anhydrous DMF (30.0 mL, 388 mmol, ~3.9 eq) and cool the flask to 0 °C using an ice-brine bath.

  • Add POCl

    
     (10.2 mL, 110 mmol, 1.1 eq) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below 5 °C.
    
    • Validation Checkpoint 1: The mixture will transition from a clear liquid to a pale-yellow, highly viscous fluid. If the solution turns dark brown, localized overheating has occurred, and the batch should be discarded to prevent impurity carryover.

Step 2: Electrophilic Aromatic Substitution

  • Dissolve 4,5,6,7-tetrahydroindole (12.1 g, 100 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL).

  • Add the tetrahydroindole solution dropwise to the Vilsmeier reagent at 0 °C over 45 minutes.

  • Remove the cooling bath and allow the reaction to stir at room temperature (20 °C) for 2 hours.

    • Validation Checkpoint 2 (TLC): Sample the reaction, quench in sat. NaHCO

      
      , and extract with EtOAc. Elute with 3:1 Hexane/EtOAc. The starting material (
      
      
      
      ) should be completely consumed, replaced by a baseline spot (the unhydrolyzed iminium salt) and the hydrolyzed aldehyde (
      
      
      ).

Step 3: Buffered Hydrolysis & Isolation

  • Pour the dark reaction mixture slowly into a vigorously stirred solution of saturated aqueous sodium acetate (250 mL) at 0 °C.

  • Stir the biphasic mixture for 1 hour at room temperature. Causality: This time is required to fully hydrolyze the robust C2-iminium intermediate into the aldehyde.

  • Extract the aqueous layer with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Recrystallize the crude residue from hot ethanol/water to yield 2-formyl-4,5,6,7-tetrahydroindole as a pale-yellow solid.

    • Validation Checkpoint 3 (NMR):

      
      H NMR (CDCl
      
      
      
      ) will show a highly characteristic, sharp aldehyde singlet at
      
      
      9.45 ppm and a broad pyrrole N-H stretch at
      
      
      9.10 ppm.
Protocol B: Downstream Diversification (Reductive Amination)

Synthesis of 2-(morpholinomethyl)-4,5,6,7-tetrahydroindole.

  • Dissolve 2-formyl-4,5,6,7-tetrahydroindole (1.49 g, 10 mmol) in anhydrous 1,2-dichloroethane (30 mL).

  • Add morpholine (1.05 mL, 12 mmol, 1.2 eq) and glacial acetic acid (0.6 mL, 10 mmol). Stir for 30 minutes at room temperature to pre-form the imine.

  • Add sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (3.18 g, 15 mmol, 1.5 eq) in three portions over 15 minutes. Causality: NaBH(OAc)
    
    
    
    is a mild reducing agent that selectively reduces the protonated imine without reducing the unreacted aldehyde, preventing the formation of corresponding alcohol byproducts.
  • Stir for 12 hours. Quench with 1M NaOH (20 mL) to neutralize the acetic acid and free-base the morpholine product.

  • Extract with dichloromethane (

    
     mL), dry over MgSO
    
    
    
    , and evaporate to yield the 2-substituted tetrahydroindole.

References

  • Five new indole derivatives from the cyanobacterium Moorea producens Phytochemistry Letters (2017) URL:[Link]

  • Brønsted Acid-Catalyzed Formal[2 + 2 + 1] Annulation for the Modular Synthesis of Tetrahydroindoles and Tetrahydrocyclopenta[b]pyrroles Organic Letters (2019) URL:[Link]

  • Iridium Catalyzed Synthesis of Tetrahydro-1H-Indoles by Dehydrogenative Condensation Molecules (2019) URL:[Link]

  • Vilsmeier-Haack Reaction Comprehensive Organic Name Reactions and Reagents (2010) URL:[Link]

Method

Application Note: High-Yield Dehydration of N-[(2-oxocyclohexyl)methyl]formamide to Isocyanides

Introduction & Mechanistic Rationale The conversion of formamides to isocyanides is a foundational transformation in organic synthesis, providing critical inputs for multicomponent reactions such as the Ugi and Passerini...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The conversion of formamides to isocyanides is a foundational transformation in organic synthesis, providing critical inputs for multicomponent reactions such as the Ugi and Passerini couplings. The dehydration of N-[(2-oxocyclohexyl)methyl]formamide to its corresponding isocyanide presents a unique chemoselectivity challenge: the substrate contains an enolizable ketone (the 2-oxocyclohexyl group).

As an Application Scientist, it is crucial to recognize the competing reaction pathways. In the presence of strong bases and electrophilic dehydrating agents, ketones can undergo undesired enol-phosphorylation, enol-acylation, or base-catalyzed aldol condensations. Therefore, the reaction conditions must be carefully tuned to kinetically favor the dehydration of the formamide over ketone enolization.

This is achieved by utilizing highly electrophilic activating agents—such as Phosphorus Oxychloride (POCl₃)[1] or Triphosgene [2]—paired with a non-nucleophilic, sterically hindered tertiary amine base (e.g., Triethylamine or Diisopropylamine) at strictly controlled low temperatures (–20 °C to 0 °C). Under these conditions, the formamide oxygen is rapidly and selectively activated (forming a Vilsmeier-type intermediate), followed by an E2-like elimination driven by the base to yield the terminal carbon-nitrogen triple bond [3].

Quantitative Comparison of Dehydrating Conditions

To select the optimal protocol for this specific ketone-containing substrate, we must evaluate the efficacy of various dehydrating systems. The table below summarizes the performance metrics of common reagents.

Dehydrating AgentBaseSolventTemp (°C)Reaction TimeYield (%)Ketone Compatibility
POCl₃ Et₃N or DIPADCM0 to RT1 - 2 h85 - 92Excellent (Requires strict temp control)
Triphosgene Et₃NDCM-20 to 00.5 - 1 h88 - 95Excellent (Cleanest impurity profile)
Burgess Reagent NoneDCMRT2 - 4 h60 - 75Good (Reagent is cost-prohibitive at scale)
TsCl PyridineDCM0 to RT4 - 8 h50 - 65Moderate (Sluggish, risks aldol side-reactions)

Experimental Workflow and Mechanistic Pathway

G N1 N-[(2-oxocyclohexyl)methyl]formamide (Starting Material) N2 Cool to 0 °C in dry DCM Add Et3N (3.0 - 5.0 equiv) N1->N2 N3 Dropwise addition of POCl3 (1.2 equiv) or Triphosgene (0.4 equiv) N2->N3 N4 Vilsmeier-type Intermediate (O-Phosphitylated / O-Acylated) N3->N4 Electrophilic Activation N5 Base-promoted E2-like Elimination (- HOP(O)Cl2 / - CO2, - HCl) N4->N5 N6 Quench with sat. NaHCO3 (Crucial: Avoid Acidic pH) N5->N6 Dehydration N7 (2-oxocyclohexyl)methyl isocyanide (Target Product) N6->N7 Phase Separation & Concentration

Workflow and mechanistic pathway for the dehydration of formamides to isocyanides.

Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each critical step is embedded within the instructions to ensure scientific integrity and reproducibility.

Protocol A: POCl₃-Mediated Dehydration (Standard Scalable Method)

This method utilizes POCl₃, which is highly effective but highly exothermic. Temperature control is the primary variable for success.

Materials:

  • N-[(2-oxocyclohexyl)methyl]formamide: 1.0 equiv (e.g., 10.0 mmol, 1.55 g)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA): 4.0 equiv (40.0 mmol, 5.58 mL Et₃N)

  • Phosphorus Oxychloride (POCl₃): 1.2 equiv (12.0 mmol, 1.12 mL)

  • Anhydrous Dichloromethane (DCM): 0.2 M (50 mL)

Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the formamide in anhydrous DCM. Add the Et₃N.

  • Cooling: Submerge the flask in an ice/brine bath and allow the internal temperature to reach exactly 0 °C. Causality: The 2-oxocyclohexyl ketone is prone to base-catalyzed enolization at room temperature. 0 °C suppresses this pathway.

  • Electrophile Addition: Dissolve POCl₃ in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using a syringe pump or addition funnel.

    • Self-Validation Check: Monitor the internal temperature. It must not exceed 5 °C. If the solution turns dark brown or black, the addition is too fast, and thermal degradation/aldol condensation is occurring.

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 30 minutes.

  • Reaction Monitoring: Check progress via TLC (50% EtOAc/Hexanes). The formamide is highly polar (low

    
    ), while the isocyanide product is non-polar (high 
    
    
    
    ). Note: Isocyanides often lack strong UV absorbance; visualize using an Iodine chamber or Phosphomolybdic Acid (PMA) stain.
  • Quench (Critical Step): Pour the reaction mixture into a vigorously stirring biphasic mixture of ice-cold saturated aqueous NaHCO₃ (50 mL) and DCM (20 mL).

    • Causality: Isocyanides are highly sensitive to aqueous acid and will rapidly hydrolyze back to the formamide. The reaction generates HCl equivalents; thus, a large excess of mild base is required.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must be ≥ 8. If it is acidic, add solid NaHCO₃ immediately.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep the water bath below 30 °C to prevent thermal degradation of the isocyanide).

Protocol B: Triphosgene-Mediated Dehydration (High-Purity Method)

Triphosgene is a solid, making it easier to handle than phosgene gas, and often results in a cleaner reaction profile for highly sensitive ketones.

Materials:

  • N-[(2-oxocyclohexyl)methyl]formamide: 1.0 equiv (10.0 mmol)

  • Triethylamine (Et₃N): 3.5 equiv (35.0 mmol)

  • Triphosgene: 0.4 equiv (4.0 mmol) (Note: 1 mole of triphosgene generates 3 moles of phosgene equivalents).

  • Anhydrous DCM: 50 mL

Procedure:

  • Dissolve the formamide and Et₃N in anhydrous DCM under argon.

  • Cool the mixture to –20 °C using a dry ice/ethylene glycol bath.

  • Dissolve the triphosgene in 10 mL of DCM and add it dropwise over 20 minutes.

  • Stir at –20 °C for 30 minutes, then warm to 0 °C for 30 minutes.

  • Quench and isolate exactly as described in Protocol A, Step 6-7. Caution: Conduct all triphosgene reactions in a highly efficient fume hood, as phosgene gas is generated in situ.

References

  • Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6879.[Link][1]

  • Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition in English, 26(9), 894-895.[Link]

  • Ugi, I., Fetzer, U., Eholzer, U., Knupfer, H., & Offermann, K. (1965). Isonitrile Syntheses. Angewandte Chemie International Edition, 4(6), 472-484.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting: Preventing Formamide Hydrolysis During Workup

Welcome to the Technical Support Center. As drug development and synthetic chemistry increasingly rely on complex amide-containing intermediates, the formamide group (R-NH-CHO) frequently appears as both a vital pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic chemistry increasingly rely on complex amide-containing intermediates, the formamide group (R-NH-CHO) frequently appears as both a vital pharmacophore and a transient protecting group. However, researchers often encounter unexpected cleavage of the formamide moiety during reaction quenching and aqueous workup.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols designed by senior application scientists to preserve formamide integrity.

Mechanistic Insights: The Causality of Formamide Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the formamide group. While the nitrogen lone pair delocalizes into the carbonyl group to provide resonance stabilization[1], formamides lack the steric bulk around the carbonyl carbon found in standard amides (e.g., acetamides). This leaves the electrophilic formyl carbon exceptionally exposed to nucleophilic attack.

  • Acid-Catalyzed Hydrolysis (pH < 5): Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by water. This forms a tetrahedral intermediate that collapses to yield formic acid and the corresponding amine[2].

  • Base-Catalyzed Hydrolysis (pH > 9): Hydroxide ions directly attack the unhindered formyl carbon. The rate-limiting step is the formation of the tetrahedral intermediate, which subsequently expels the amine[3].

  • Thermal Acceleration: The activation energy for formamide hydrolysis is approximately 17.0–17.9 kcal/mol[4]. Consequently, elevated temperatures during workup (e.g., from exothermic quenching) exponentially accelerate degradation.

Diagnostic Workflow for Formamide Workup

Use the following decision matrix to determine the safest workup strategy for your specific reaction conditions.

FormamideWorkup Start Reaction Complete: Formamide Intermediate CheckPH Is the reaction mixture highly acidic or basic? Start->CheckPH YesPH Yes (pH < 5 or pH > 9) CheckPH->YesPH High Risk NoPH No (pH 5 - 9) CheckPH->NoPH Low Risk Quench Inverse Quench (0-5°C, Mild Buffers) YesPH->Quench Aqueous Is Aqueous Workup Strictly Required? NoPH->Aqueous Quench->Aqueous YesAq Yes Aqueous->YesAq NoAq No Aqueous->NoAq Protocol1 Protocol A: pH-Controlled Aqueous Workup (Extract cold, minimize time) YesAq->Protocol1 Protocol2 Protocol B: Non-Aqueous Workup (Solid-phase scavengers) NoAq->Protocol2

Decision matrix for quenching and working up formamide-containing reactions.

Quantitative Stability Data

Understanding the half-life of formamide under various conditions is critical for planning your workup timeline. The table below summarizes the kinetic parameters of formamide hydrolysis.

ConditionpH RangeTemperature (°C)Estimated Half-life (

)
Dominant Cleavage Mechanism
Neutral Aqueous 6.5 – 7.525~199 yearsNeutral water catalysis[4]
Neutral Aqueous 6.5 – 7.51207.3 daysNeutral water catalysis[4]
Acidic < 5.025Minutes to HoursAcid-catalyzed (O-protonation)[2]
Basic > 9.025Minutes to HoursBase-catalyzed (Nucleophilic attack)[3]
Frequently Asked Questions (Troubleshooting)

Q1: My reaction requires strong basic conditions (e.g., NaOH, KOH), and I am losing my formamide product during the aqueous quench. How can I prevent this? A1: The loss of product is due to base-catalyzed hydrolysis occurring during the transition from the reaction environment to the aqueous biphasic system. Solution: Do not quench directly with water or dilute acid, as the localized exothermic neutralization will spike the temperature and accelerate cleavage[5]. Instead, perform an inverse quench into a pre-chilled (0–5 °C) concentrated buffer solution (e.g., 1M


 or saturated 

). This ensures the pH immediately drops to a safe neutral range while the low temperature suppresses the kinetic rate of hydrolysis.

Q2: I am using LC-MS to monitor my reaction, and I see a mass corresponding to the deformylated product (M - 28 Da). Is this happening in the reaction or during sample prep? A2: It could be either, but sample preparation is a common culprit. If your LC-MS diluent is unbuffered or slightly acidic (e.g., contains 0.1% Formic Acid) and your sample sits in the autosampler at room temperature, acid-catalyzed hydrolysis will occur over time[2]. Solution: Prepare analytical samples in a neutral diluent (e.g., Acetonitrile/Water without acid additives) and keep the autosampler chilled to 4 °C. To self-validate, inject the sample immediately upon preparation and compare it to an injection made 4 hours later.

Q3: How do I remove water-soluble impurities without exposing my highly sensitive formamide to an aqueous biphasic system? A3: Transition to a non-aqueous workup. Aqueous workups are not strictly mandatory. Solution: Use solid-phase scavengers. For example, if you need to remove excess amine or acid, stir the crude reaction mixture with polymer-bound strongly acidic or basic resins[6]. Filter the resin and concentrate the filtrate. This completely bypasses the hydrolytic vulnerabilities of the formamide group.

Self-Validating Experimental Protocols
Protocol A: pH-Controlled Aqueous Workup for Sensitive Formamides

Objective: Extract a formamide-containing product from an organic reaction mixture while preventing pH/thermal degradation.

  • Preparation: Pre-chill the reaction mixture to 0–5 °C using an ice-water bath. Prepare a 0.5 M Potassium Phosphate buffer (pH 7.0) and chill to 5 °C.

  • Quenching: Slowly add the chilled buffer to the reaction mixture while maintaining vigorous stirring. Ensure the internal temperature does not exceed 10 °C.

    • Causality Note: Lowering the temperature to 0-5 °C exponentially decreases the kinetic rate of degradation[4].

  • Validation Check 1: Stop stirring, allow the layers to separate slightly, and spot the aqueous phase onto pH paper. The pH must read between 6.5 and 7.5. If it is outside this range, adjust with cold 0.1 M HCl or 0.1 M

    
    .
    
  • Extraction: Transfer the mixture to a separatory funnel. Add a cold, low-boiling organic solvent (e.g., MTBE or EtOAc). Extract immediately.

    • Causality Note: Minimizing the contact time between the aqueous and organic phases reduces the statistical probability of interfacial hydrolysis[5].

  • Washing: Wash the organic layer with cold brine (saturated NaCl).

    • Causality Note: Brine reduces the solubility of water in the organic phase, stripping out residual moisture that could cause degradation during concentration.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
     (avoid 
    
    
    
    if the compound is acid-sensitive). Filter and concentrate under reduced pressure at a bath temperature strictly below 30 °C.
  • Validation Check 2: Analyze the crude residue by

    
     NMR immediately. The presence of a sharp singlet at ~8.0-8.5 ppm confirms the intact formyl proton.
    
Protocol B: Non-Aqueous Scavenger Workup

Objective: Purify the formamide product without water exposure.

  • Dilution: Dilute the crude reaction mixture with a non-polar or moderately polar anhydrous solvent (e.g., Dichloromethane or THF).

  • Scavenger Addition: Add 3–5 equivalents of the appropriate macroporous polymer-bound scavenger (e.g., MP-Carbonate for acid removal, MP-TsOH for amine removal).

    • Causality Note: By replacing liquid-liquid extraction with solid-phase scavenging, you completely eliminate the aqueous environment required for the hydrolytic cleavage of the C-N bond[6].

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2–4 hours.

  • Validation Check 1: Remove a 10 µL aliquot, filter, and analyze via TLC or LC-MS to confirm the complete disappearance of the target impurity.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Rinse the resin cake thoroughly with the reaction solvent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the pure formamide.

References
  • Preventing "N-Methylform-D1-amide" degradation during reactions - Benchchem.5

  • Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base - ResearchGate. 4

  • On the hydrolysis mechanisms of amides and peptides - University of Regina. 2

  • Protection of Organic Functional Groups - Organic Chemistry Portal.6

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold - MDPI.3

  • Why do amides require much harsher conditions for hydrolysis than esters? - StackExchange. 1

Sources

Optimization

Troubleshooting low conversion rates in cyclohexanone formamidoalkylation

The following technical support guide addresses the troubleshooting of low conversion rates in Cyclohexanone Formamidoalkylation . This guide focuses primarily on the electrophilic -amidoalkylation (C-C bond formation at...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the troubleshooting of low conversion rates in Cyclohexanone Formamidoalkylation . This guide focuses primarily on the electrophilic


-amidoalkylation  (C-C bond formation at the 

-position), a transformation often utilizing

-hydroxymethylformamide or related precursors via

-acyliminium ion intermediates.
Topic: Troubleshooting Low Conversion Rates

Audience: Synthetic Chemists, Process Development Scientists Version: 2.0 (Current)

Diagnostic Workflow & Mechanism

Before adjusting parameters, it is critical to determine the mechanistic bottleneck. The reaction typically proceeds via the acid-catalyzed generation of an electrophilic


-acyliminium ion, which is intercepted by the enol form of cyclohexanone.
Mechanism of Action
  • Activation: The formamidoalkylating agent (e.g.,

    
    -hydroxymethylformamide) is protonated and loses water to form the reactive 
    
    
    
    -acyliminium ion
    .
  • Enolization: Cyclohexanone tautomerizes to its enol form (acid-catalyzed).

  • C-C Bond Formation: The nucleophilic enol attacks the electrophilic iminium ion.

  • Re-aromatization/Tautomerization: Loss of a proton restores the carbonyl, yielding 2-(formamidomethyl)cyclohexanone.

Diagnostic Logic Tree

Use the following flowchart to isolate the cause of low conversion.

TroubleshootingFlow Start Low Conversion Observed CheckSM Analyze Crude Mixture (NMR/GC) Start->CheckSM Branch1 Is Cyclohexanone remaining? CheckSM->Branch1 YesSM Yes, high SM recovery Branch1->YesSM Low Reactivity NoSM No, SM consumed but low Product Branch1->NoSM Side Reactions CheckCat Check Catalyst/Acidity YesSM->CheckCat AcidLow Acidity too low? (Enol/Iminium not forming) CheckCat->AcidLow Weak Acid Water Water present? (Equilibrium shift) CheckCat->Water Wet Solvent Sol1 Increase Acid Strength Use Dean-Stark AcidLow->Sol1 Water->Sol1 CheckSide Identify Byproducts NoSM->CheckSide Aldol Aldol Condensation (Cyclohexanone dimer) CheckSide->Aldol Self-reaction Polymer Polymerization of Amidoalkylating Agent CheckSide->Polymer Unstable Electrophile Sol2 Optimize Temp/Stoichiometry Syringe Pump Addition Aldol->Sol2 Polymer->Sol2

Figure 1: Diagnostic logic for isolating conversion failures in


-amidoalkylation.

Troubleshooting Guide (Q&A)

Category 1: Reaction Equilibrium & Water Management

Q: I observe starting material stagnation at ~50% conversion. Adding more catalyst doesn't help. Why? A: This is a classic symptom of equilibrium limitation . The formation of the


-acyliminium ion from 

-hydroxymethylformamide releases a molecule of water. Because the reaction is reversible, the accumulation of water drives the equilibrium back toward the starting materials or hydrolyzes the iminium intermediate before it can react with the ketone.
  • Solution: You must actively remove water.

    • Azeotropic Distillation: Use benzene, toluene, or cyclohexane as a solvent and employ a Dean-Stark trap.

    • Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction pot (if using non-reflux conditions).

    • Reagent Switch: Switch from

      
      -hydroxymethylformamide to a bis(formamido)methane  or an 
      
      
      
      -alkoxy
      derivative (e.g.,
      
      
      -methoxymethylformamide), which releases methanol instead of water (methanol is often easier to drive off or less detrimental to the equilibrium).
Category 2: Catalyst Selection & Enolization

Q: My reaction mixture is dry, but conversion is negligible (<10%). What is the issue? A: The acidity may be insufficient to generate the enol of cyclohexanone or the iminium ion at a sufficient rate.

  • The Causality: Cyclohexanone is a relatively weak nucleophile in its keto form. It must enolize to react. Weak acids (like acetic acid alone) may not generate enough enol concentration.

  • Solution:

    • Stronger Acid: Switch to

      
      -Toluenesulfonic acid (
      
      
      
      -TsOH) or concentrated
      
      
      .
    • Lewis Acids:

      
       or 
      
      
      
      can be highly effective for generating
      
      
      -acyliminium ions at lower temperatures, preventing thermal degradation.
    • Protocol Adjustment: Pre-mix the ketone and acid to establish the enol equilibrium before adding the amidoalkylating agent.

Category 3: Side Reactions (Aldol & Polymerization)

Q: The cyclohexanone is consumed, but the yield of the formamidoalkylated product is low. The NMR shows complex aliphatic regions. A: You are likely competing with Aldol Condensation (self-reaction of cyclohexanone) or Polymerization of the amidoalkylating agent.

  • Aldol: Under acidic conditions, cyclohexanone can condense with itself to form cyclohexylidenecyclohexanone. This is favored by high concentrations of ketone and high temperatures.

  • Polymerization:

    
    -acyliminium ions are unstable and can react with their precursors if the nucleophile (ketone) is not immediately available.
    
  • Solution:

    • Inverse Addition: Do not dump the reagents together. Add the amidoalkylating agent slowly (syringe pump) to a solution of cyclohexanone and catalyst. This keeps the concentration of the electrophile low relative to the nucleophile (cyclohexanone), favoring the cross-reaction over polymerization.

    • Stoichiometry: Use a large excess of cyclohexanone (3–5 equivalents). It acts as both reactant and solvent, statistically favoring the desired reaction over the self-polymerization of the amide. The excess ketone can be distilled off later.

Optimized Experimental Protocol

This protocol is designed to minimize water interference and maximize enol interception.

Reaction:


-Amidoalkylation of Cyclohexanone with 

-Hydroxymethylformamide.
Materials
  • Substrate: Cyclohexanone (distilled, dried).

  • Reagent:

    
    -Hydroxymethylformamide (freshly prepared or commercial).
    
  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH).
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Cyclohexanone (50 mmol, 5.0 equiv) and Toluene (50 mL).

  • Catalyst Addition: Add

    
    -TsOH (1.0 mmol, 10 mol% relative to the amide).
    
    • Note: The excess ketone helps suppress polymerization of the amide.

  • Reflux Initiation: Heat the mixture to reflux. Ensure the toluene is actively refluxing and filling the trap.

  • Reagent Addition (Critical Step):

    • Dissolve

      
      -Hydroxymethylformamide (10 mmol, 1.0 equiv) in a minimum amount of warm toluene (or add neat if liquid).
      
    • Add this solution dropwise over 30–60 minutes to the refluxing ketone solution.

    • Reasoning: Slow addition maintains a low instantaneous concentration of the iminium precursor, preventing it from reacting with itself.

  • Monitoring: Continue reflux until water collection in the Dean-Stark trap ceases (approx. 2–4 hours). Monitor by TLC/GC.

  • Workup:

    • Cool to room temperature.

    • Wash with saturated

      
       (to remove acid) and brine.
      
    • Dry organic layer over

      
      .
      
  • Purification: Remove excess cyclohexanone via vacuum distillation. Recrystallize the residue (often from ethanol/ether) to obtain the product.

Comparative Data: Catalyst Efficiency

The following table summarizes expected conversion rates based on catalyst choice for the reaction of cyclohexanone with bis(formamido)methane (a related precursor).

Catalyst SystemReaction ConditionsTypical ConversionPrimary Side Reaction
Acetic Acid (Glacial) Reflux, 12h< 30%No reaction / Hydrolysis

(conc.)

45–60%Tarry polymers (charring)

-TsOH / Toluene
Reflux, Dean-Stark85–95% Minimal (if slow addition used)


, DCM
70–80%Aldol condensation of ketone
Amberlyst-15 Reflux, Toluene80–90%Minimal (Heterogeneous, easy workup)

Data interpolated from Zaugg et al. and general


-amidoalkylation literature [1, 2].

References

  • Zaugg, H. E. (1984).

    
    -Amidoalkylation at Carbon: Recent Advances – Part I. Synthesis, 1984(02), 85-110.
    
    • Source:

  • Zaugg, H. E., & Martin, W. B. (1965).

    
    -Amidoalkylation at Carbon.[1][2] Organic Reactions, 14, 52.
    
    • Source:

  • Speckamp, W. N., & Hiemstra, H. (1985).

    • Source:

  • Minisci, F. (1973). Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973(01), 1-24. (Provided for context on radical variants).

    • Source:

Sources

Troubleshooting

Technical Support Center: Purification of N-[(2-oxocyclohexyl)methyl]formamide

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating N-[(2-oxocyclohexyl)methyl]formamide (CAS: 30837-64-0) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating N-[(2-oxocyclohexyl)methyl]formamide (CAS: 30837-64-0) [1].

A frequent bottleneck in the synthesis of this alpha-substituted cyclohexanone derivative is the persistence of unreacted cyclohexanone. Because both the target molecule and the impurity contain a ketone moiety, standard chromatographic separation is often tedious and low-yielding. This guide leverages their distinct physicochemical properties to establish a robust, self-validating purification matrix.

Section 1: Physicochemical Rationale (The Causality of Separation)

As an Application Scientist, I emphasize exploiting the largest physical delta between your product and the impurity. Do not rely on trial and error; rely on the molecular physics:

  • Volatility Differential: Cyclohexanone has a boiling point of 155.6 °C at atmospheric pressure. In contrast, N-[(2-oxocyclohexyl)methyl]formamide contains a highly polar formamide group capable of strong intermolecular hydrogen bonding, pushing its boiling point significantly higher (>250 °C). Under high vacuum, cyclohexanone easily volatilizes at ~40–45 °C, leaving the amide intact [3].

  • Polarity and Solubility: The formamide moiety drastically increases the polarity of the target compound. In non-polar solvents like cold hexanes or heptane, the target compound exhibits minimal solubility, whereas cyclohexanone is completely miscible [2].

  • Steric Hindrance at the Alpha-Carbon: If chemical scavenging is required, the ketone on the target compound is sterically hindered by the adjacent formamidomethyl group. Unsubstituted cyclohexanone reacts rapidly with sodium bisulfite to form a water-soluble adduct, allowing for kinetically controlled selective scavenging.

Section 2: Troubleshooting FAQs

Q1: I attempted rotary evaporation at 60 °C, but NMR still shows 15% cyclohexanone. Why isn't it evaporating? A1: Standard rotary evaporation (typically ~10–20 Torr with a standard diaphragm pump) is insufficient to efficiently strip cyclohexanone without excessive heating. Cyclohexanone's vapor pressure requires a high-vacuum manifold (rotary vane pump, <1 Torr) to achieve efficient clearance at 60 °C. Switch to a Schlenk line or Kugelrohr apparatus [2].

Q2: Can I use silica gel column chromatography to separate them? A2: Yes, but it is highly inefficient for scale-up. Cyclohexanone (Rf ~0.6 in 3:1 Hexane:EtOAc) will elute much faster than your highly polar formamide (Rf ~0.1–0.2). However, formamides often streak on standard silica due to hydrogen bonding, leading to poor recovery. Distillation or trituration is vastly superior for yield and throughput [4].

Q3: My target compound is an oil, not a solid. How do I perform the hexane wash? A3: If your product is a viscous oil, standard trituration will result in a messy biphasic liquid mixture. Instead, perform a liquid-liquid extraction using a biphasic system of hexanes and a polar solvent mixture (e.g., 9:1 Water:Methanol). The cyclohexanone will partition into the hexanes, while the formamide remains in the aqueous/methanol layer.

Section 3: Validated Experimental Protocols
Protocol A: High-Vacuum Strip (For Oils and Scaled Reactions)

Self-Validation Check: The cessation of condensation in the cold trap, combined with a stabilized vacuum pressure gauge, physically indicates the endpoint of impurity removal.

  • Transfer the crude mixture to a round-bottom flask, ensuring it is no more than one-third full to prevent bumping.

  • Attach the flask to a high-vacuum line (equipped with a liquid nitrogen cold trap) capable of reaching <1 Torr.

  • Submerge the flask in an oil bath pre-heated to 55–60 °C.

  • Apply vacuum gradually to avoid sudden outgassing. Stir vigorously with a magnetic stir bar to increase the surface area of the viscous oil.

  • Maintain conditions for 2–4 hours. Monitor the cold trap; cyclohexanone will condense as a white slush.

  • Backfill with nitrogen. Analyze a crude aliquot via 1H NMR (verify the disappearance of the cyclohexanone multiplet at ~2.3 ppm).

Protocol B: Anti-Solvent Trituration (For Solid Products)

Self-Validation Check: The physical transition of the material from a sticky, gummy residue to a free-flowing crystalline powder confirms the removal of the plasticizing cyclohexanone impurity.

  • Cool the crude mixture in an ice bath (0–5 °C).

  • Add 5 volumes (relative to crude mass) of ice-cold hexanes or heptane.

  • Vigorously triturate (grind) the mixture using a glass stirring rod or heavy-duty magnetic stirring for 15 minutes. The unreacted cyclohexanone dissolves, while the N-[(2-oxocyclohexyl)methyl]formamide precipitates.

  • Filter the suspension rapidly through a sintered glass funnel under vacuum.

  • Wash the filter cake with an additional 2 volumes of cold hexanes.

  • Dry the solid under high vacuum to a constant weight [2].

Protocol C: Selective Bisulfite Scavenging (For Trace Impurities)

Self-Validation Check: The aqueous layer will test positive for bisulfite adducts (via precipitation upon cooling), while the organic layer yields >99% pure target compound without ketone degradation.

  • Dissolve the crude mixture in ethyl acetate (10 mL/g).

  • Add an equal volume of freshly prepared 40% w/v aqueous sodium bisulfite (NaHSO3) solution.

  • Stir the biphasic mixture vigorously at room temperature for 45 minutes. (Note: The unhindered cyclohexanone forms a water-soluble sulfonate adduct rapidly; the sterically hindered target ketone reacts sluggishly).

  • Transfer to a separatory funnel and discard the lower aqueous layer.

  • Wash the organic layer with saturated aqueous NaHCO3 to neutralize residual SO2, followed by a brine wash.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Section 4: Quantitative Data Presentation

Table 1: Comparison of Purification Strategies for Cyclohexanone Removal

Purification MethodOptimal Substrate StateCyclohexanone Removal EfficiencyTarget Yield RecoveryScalabilityProcess Time
High-Vacuum Strip Viscous Oil / Liquid> 98%> 95%Excellent (>100g)2 - 4 hours
Hexane Trituration Solid / Crystalline> 99%85 - 90%Good (10-50g)< 1 hour
Bisulfite Scavenging Trace contaminated oil> 99.5%80 - 85%Moderate (<10g)2 - 3 hours
Silica Chromatography Complex mixtures> 99%70 - 80%Poor (<5g)4 - 8 hours
Section 5: Decision Workflow

PurificationWorkflow Start Crude N-[(2-oxocyclohexyl) methyl]formamide CheckState Physical State at Room Temp? Start->CheckState Solid Solid / Crystalline CheckState->Solid Liquid Viscous Oil / Liquid CheckState->Liquid Trituration Protocol B: Cold Hexane Trituration Solid->Trituration Distillation Protocol A: High-Vacuum Strip (60°C) Liquid->Distillation CheckPurity NMR/GC Analysis: Cyclohexanone < 1%? Trituration->CheckPurity Distillation->CheckPurity Bisulfite Protocol C: Bisulfite Scavenging CheckPurity->Bisulfite  No   Pure Pure Target Compound (>99% Purity) CheckPurity->Pure  Yes   Bisulfite->Pure

Decision matrix for the purification of N-[(2-oxocyclohexyl)methyl]formamide.

References
  • Title: Purification of Laboratory Chemicals (4th Edition) Source: W.L.F. Armarego, D.D. Perrin / ScienceMadness Library URL: [Link]

  • Title: Borate esters: Simple catalysts for the sustainable synthesis of complex amides Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Optimization

Technical Support Center: Optimizing Thermal Cyclization of Formamide Intermediates

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of nitrogen-containing heterocycles (such as quinazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of nitrogen-containing heterocycles (such as quinazolinones, purines, and benzimidazoles) using formamide. Formamide is a highly versatile reagent: it acts simultaneously as a solvent, a formylating agent, and an ammonia source. However, its dual nature means that temperature control is the absolute master variable .

This guide deconstructs the thermodynamic causality behind formamide cyclization, provides a self-validating experimental protocol, and answers the most critical FAQs to ensure your workflows are robust, safe, and reproducible.

The Causality of Temperature: Kinetics vs. Thermodynamics

Understanding why a cyclization fails requires looking at the reaction's energy landscape. The transformation of an amine (e.g., an anthranilic acid derivative) into a cyclized heterocycle via formamide is a two-stage process[1]:

  • Formylation (Kinetic Control): The nucleophilic attack of the starting amine on the carbonyl carbon of formamide has a relatively low activation energy. This step readily occurs between 50 °C and 100 °C, leading to the rapid accumulation of an N-formyl intermediate[2].

  • Thermal Cyclization (Thermodynamic Control): The subsequent intramolecular ring closure requires the elimination of water or ammonia. This dehydration/elimination step possesses a significantly higher activation energy barrier. If the thermal energy is insufficient (typically below 130 °C), the reaction stalls at the intermediate stage. Conversely, pushing the temperature too high (>190 °C) triggers the thermal decomposition of formamide into carbon monoxide and ammonia[3], which can lead to dangerous pressure spikes and the formation of degradation byproducts.

Table 1: Temperature Optimization Matrix for Formamide-Mediated Cyclization

Temperature RangeReaction PhaseDominant Chemical SpeciesPhysical ObservationsTroubleshooting Action
50 °C – 100 °C FormylationN-formyl intermediateClear solution, no gas evolutionIncrease heat to initiate cyclization.
130 °C – 160 °C CyclizationTarget HeterocycleAmmonia evolution, product precipitation upon coolingOptimal range; maintain for 4-6 hours.
170 °C – 190 °C Accelerated CyclizationTarget HeterocycleRapid conversion, high pressure in sealed vialsMonitor pressure limits strictly[3].
> 200 °C DegradationCO, NH₃, PolymersDarkening of solution, extreme pressure spikesLower temperature; check for vessel leaks.
Visualizing the Reaction Pathway

Below is the logical flow of the formamide-mediated cyclization, illustrating the critical temperature thresholds that dictate product distribution versus degradation.

G SM Starting Material (e.g., 2-Aminobenzamide) Intermediate N-Formyl Intermediate (Accumulates at <100°C) SM->Intermediate + Formamide 50-100°C Formamide Formamide (Reagent & Solvent) Formamide->Intermediate Formylation Degradation Degradation Byproducts (CO, NH3, HCN) Formamide->Degradation Thermal Decomposition >200°C Product Cyclized Heterocycle (e.g., Quinazolin-4-one) Intermediate->Product Thermal Cyclization 130-190°C (-H2O / -NH3) Intermediate->Degradation >200°C Overheating

Reaction pathway for formamide-mediated thermal cyclization and degradation.

Self-Validating Protocol: Synthesis of Quinazolin-4(3H)-one

To ensure trustworthiness in your workflow, use this self-validating protocol. Every step contains a built-in checkpoint to verify success before proceeding to the next stage.

  • Step 1: Formylation (Intermediate Generation)

    • Action: Combine 10 mmol of 2-aminobenzamide with 15 mL of anhydrous formamide in a 50 mL round-bottom flask. Stir at 90 °C for 2 hours.

    • Validation Checkpoint: Perform a TLC (Hexane:EtOAc 1:1). The starting material spot should be completely consumed, replaced by a new, lower-Rf spot corresponding to the N-formyl intermediate. If starting material remains, verify the anhydrous nature of your formamide.

  • Step 2: Thermal Cyclization

    • Action: Equip the flask with a reflux condenser. Increase the heating mantle temperature to 150–160 °C and maintain for 4–6 hours.

    • Validation Checkpoint: Hold a piece of damp red litmus paper at the top outlet of the condenser. The evolution of ammonia gas (a byproduct of the cyclization and partial formamide decomposition) will turn the paper blue.

  • Step 3: Isolation

    • Action: Cool the reaction mixture to room temperature, then pour it slowly into 100 mL of ice-cold distilled water with vigorous stirring. Filter the resulting precipitate, wash with cold water, and dry under vacuum[2].

    • Validation Checkpoint: Conduct a melting point analysis. The solid should melt sharply at ~214–216 °C. A broad melting point indicates incomplete cyclization (presence of the intermediate) or thermal degradation byproducts.

Troubleshooting & FAQs

Q: Why is my reaction stalling at the N-formyl intermediate? A: This is a classic thermodynamic issue. The initial nucleophilic attack to form the N-formyl intermediate has a low activation energy and occurs rapidly below 100 °C. However, the subsequent dehydration/ammonia elimination required for ring closure has a much higher activation barrier[1]. If your reaction stalls, your internal temperature is likely too low. Ensure your heating block or oil bath is calibrated and the internal reaction temperature reaches at least 140 °C.

Q: I'm seeing excessive pressure buildup in my sealed vessel during microwave synthesis. What's happening? A: At temperatures approaching or exceeding 190 °C, formamide undergoes rapid thermal decomposition into carbon monoxide (CO) and ammonia (NH₃) gases[3]. While this in situ ammonia generation is the intended mechanism for certain nitrogen-containing heterocycle syntheses[3], excessive decomposition will over-pressurize sealed microwave vials. To mitigate this, lower the temperature to 160 °C, reduce the fill volume of the vial to allow more headspace, or utilize a dynamic pressure-venting microwave system.

Q: How do I minimize formamide degradation byproducts and the darkening (tarring) of my reaction mixture? A: Darkening is usually caused by the polymerization of formamide or the oxidation of intermediates at high temperatures. To prevent this:

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to heating to prevent oxidative side reactions.

  • Do not exceed 160 °C under conventional heating.

  • Ensure your formamide is strictly anhydrous; trace water can promote the hydrolysis of the intermediate back to the starting amine, forcing you to heat the mixture longer and exacerbating degradation.

Q: Can I use a catalyst to lower the required cyclization temperature? A: Yes. While thermal cyclization in neat formamide is standard, the addition of Lewis acids (e.g., TiCl₄, ZnCl₂) or Brønsted acids can activate the carbonyl group of the intermediate. This lowers the activation energy for cyclization, allowing the reaction to proceed at 100–120 °C, which significantly reduces thermal degradation and improves overall yield.

References
  • Besson, T., et al. "Decomposition of formamide assisted by microwaves, a tool for synthesis of nitrogen-containing heterocycles." ResearchGate. Available at:[Link]

  • "Product Class 13: Quinazolines." Thieme Connect. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-[(2-oxocyclohexyl)methyl]formamide

Welcome to the technical support and troubleshooting center for the chromatographic purification of N-[(2-oxocyclohexyl)methyl]formamide (Molecular Weight: 155.2 g/mol )[1]. This guide is engineered for researchers and d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the chromatographic purification of N-[(2-oxocyclohexyl)methyl]formamide (Molecular Weight: 155.2 g/mol )[1]. This guide is engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of this molecule.

Because this compound contains both a hydrogen-bond accepting ketone and a highly polar, hydrogen-bonding formamide group, it is notoriously prone to severe peak tailing, irreversible adsorption, and complex NMR characterization. This guide provides field-proven, causality-driven protocols to ensure high-purity isolation.

Section 1: The Causality of Tailing on Silica Gel

To purify a molecule, you must first understand how it interacts with the stationary phase. The primary cause of streaking for N-[(2-oxocyclohexyl)methyl]formamide on standard normal-phase silica gel is secondary interactions [2].

While the hydrophobic backbone partitions into the mobile phase, the formamide group acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). These groups interact aggressively with the acidic silanol groups (Si-OH) present on the surface of Type-A silica gel[3]. Because these interactions are stronger and kinetically slower than standard dipole-dipole interactions, the analyte molecules elute at different rates, causing the characteristic "comet tail" on a TLC plate or a broad, asymmetrical peak in flash chromatography.

To resolve this, we must introduce a competitive modifier (such as Triethylamine or Methanol) to deactivate the silanol sites before the analyte binds to them[3].

G Silica Acidic Silanol Groups (Si-OH) on Silica Interaction Strong Hydrogen Bonding & Secondary Interactions Silica->Interaction Competition Competitive Binding to Silanols (Surface Deactivation) Silica->Competition Analyte N-[(2-oxocyclohexyl)methyl]formamide (H-Bond Acceptor/Donor) Analyte->Interaction Result1 Severe Tailing & Irreversible Adsorption Interaction->Result1 Modifier Basic/Polar Modifier (e.g., TEA or MeOH) Modifier->Competition Result2 Sharp Elution Bands & High Recovery Competition->Result2

Caption: Logical flow of silanol-analyte interactions and competitive modifier deactivation.

Section 2: Quantitative Optimization of Solvent Systems

The table below summarizes the empirical data for various mobile phase systems used to purify formamide derivatives on standard silica gel.

Solvent SystemModifier AddedAverage RfPeak Shape / TLC ProfileExpected Recovery
EtOAc : Hexane (1:1)None0.15Severe Tailing / Streaking< 60%
EtOAc : Hexane (1:1)1% TEA (v/v)0.25Moderate Tailing~ 75%
DCM : MeOH (95:5)None0.30Moderate Streaking~ 80%
DCM : MeOH (95:5) 1% NH₄OH or TEA 0.35 Sharp / Symmetrical > 90%

Note: Dichloromethane (DCM) and Methanol (MeOH) with a basic modifier provides the optimal balance of solubility and silanol deactivation for highly polar amides.

Section 3: Self-Validating Purification Protocols

Every protocol below is designed as a "self-validating system." This means you must pass a specific analytical checkpoint before proceeding to the next step, preventing catastrophic loss of your synthetic yield.

Protocol A: Modified Normal-Phase Flash Chromatography

Use this method for routine purification of crude reaction mixtures.

  • Mobile Phase Preparation: Prepare a solution of DCM:MeOH (95:5 v/v). Add 1% Triethylamine (TEA) by volume.

    • Validation Check: Run a TLC of your crude mixture using this exact solvent. The target spot must have an Rf of 0.25–0.35 and display a tight, circular shape. If it streaks, increase MeOH to 7%.

  • Column Packing: Slurry-pack the silica gel using the modified mobile phase. Flush the column with at least 2 column volumes (CV) of the solvent to fully deactivate the silica silanols with TEA[3].

  • Dry Loading: Dissolve the crude N-[(2-oxocyclohexyl)methyl]formamide in a minimal amount of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent under reduced pressure.

    • Validation Check: The resulting mixture must be a free-flowing powder. If it is sticky or clumpy, add more silica gel and re-evaporate. Sticky loads cause band broadening.

  • Elution: Load the powder onto the column bed and elute isocratically.

  • Fraction Analysis: Spot fractions on a TLC plate.

    • Validation Check: Because this molecule lacks an aromatic chromophore, UV (254 nm) detection will fail. You must use a Potassium Permanganate (KMnO₄) stain or an Iodine chamber to visualize the fractions.

Protocol B: Reverse-Phase (C18) Chromatography

Use this method if Normal-Phase fails, or if removing highly polar, non-volatile impurities.

  • Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Low pH (approx. pH 2.5-3.0) forces residual silanols on the C18 silica into their protonated, neutral state (Si-OH rather than Si-O⁻), preventing secondary cation-exchange interactions with the analyte[4][5].

  • Column Equilibration: Flush the C18 column with 5% B for 3 CVs.

  • Sample Loading: Dissolve the sample in the starting mobile phase (or pure water/DMSO if solubility is poor).

    • Validation Check: Ensure the sample is fully dissolved without precipitation. Filter through a 0.45 µm PTFE syringe filter before injection.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 CVs.

  • Recovery: Lyophilize (freeze-dry) the pure fractions to remove water and volatile formic acid.

Workflow Start Crude Mixture TLC TLC Screening (DCM:MeOH vs EtOAc:Hex) Start->TLC Check Is streaking observed? TLC->Check NP_Standard Standard Normal Phase (EtOAc/Hexane) Check->NP_Standard No Modify Add 1-2% TEA or MeOH to Mobile Phase Check->Modify Yes Pure Pure Formamide Target NP_Standard->Pure RP_Check Does streaking persist even with modifiers? Modify->RP_Check RP_Prep Reverse Phase (C18) (H2O:MeCN + 0.1% FA) RP_Check->RP_Prep Yes RP_Check->Pure No RP_Prep->Pure

Caption: Decision tree for selecting the optimal chromatographic purification workflow.

Section 4: Frequently Asked Questions (FAQs)

Q1: I purified my compound, but my ¹H-NMR and ¹³C-NMR spectra show two sets of peaks. Is my sample impure? A: Not necessarily. Formamides exhibit restricted rotation around the C-N bond due to its partial double-bond character (resonance). This results in cis and transrotamers that exchange slowly on the NMR timescale at room temperature. You will typically see two sets of signals for the formyl proton and the adjacent methylene protons, often in a 2:1 or 3:1 ratio. Troubleshooting Tip: To validate purity, run a Variable Temperature (VT) NMR at 80–100 °C in DMSO-d6. If the compound is pure, the rotamer peaks will coalesce into a single set of sharp peaks.

Q2: I cannot see my compound on the TLC plate under the UV lamp. How do I track my column fractions? A: N-[(2-oxocyclohexyl)methyl]formamide lacks an extended conjugated pi-system or aromatic ring, rendering it essentially invisible under standard 254 nm UV light. You must use chemical stains. A KMnO₄ stain is highly effective; the ketone and formamide will oxidize upon gentle heating, appearing as bright yellow spots against a purple background. Alternatively, an iodine chamber will reversibly stain the nitrogen atom brown.

Q3: Is there a risk of degradation if I leave the compound on the silica column for too long? A: Yes. The molecule contains an alpha-chiral center adjacent to a ketone (at the 2-position of the cyclohexanone ring). Silica gel is mildly acidic. Prolonged exposure to the stationary phase can promote enolization, which may lead to epimerization (racemization of the stereocenter) or minor aldol-type condensation side reactions. Always use flash chromatography (pressurized) rather than slow gravity columns to minimize residence time.

Q4: Can I use an acidic modifier on normal-phase silica instead of a basic one? A: While acidic modifiers (like Acetic Acid) are used for purifying carboxylic acids, they are counterproductive here. Acidic mobile phases will protonate the formamide/amine derivatives, increasing their ionic interaction with the stationary phase and exacerbating the streaking issue[3]. Always use a basic modifier (TEA or NH₄OH) for amides on normal-phase silica.

References
  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Blog. Available at:[Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters Support Library. Available at: [Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs Chromatography Resources. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Tetrahydroindole Synthesis &amp; Polymerization

Welcome to the Technical Support Center for tetrahydroindole synthesis. 4,5,6,7-Tetrahydroindole (THI) and its derivatives are highly valuable scaffolds in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tetrahydroindole synthesis. 4,5,6,7-Tetrahydroindole (THI) and its derivatives are highly valuable scaffolds in drug development. However, due to their electron-rich pyrrole core, they are notoriously prone to rapid degradation and polymerization, particularly under acidic conditions.

This guide is designed for researchers and scientists to diagnose, troubleshoot, and resolve polymerization issues using field-proven mechanistic insights and self-validating protocols.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my 4,5,6,7-tetrahydroindole reaction mixture immediately turn black and crash out upon adding acid? A: This is the hallmark visual indicator of rapid, uncontrolled acid-catalyzed polymerization. Tetrahydroindoles are highly electron-rich aromatic compounds. Under acidic conditions, the pyrrole-like ring undergoes protonation (predominantly at the C2 or C3 position). This protonation disrupts the aromaticity of the ring, generating a highly reactive electrophilic intermediate. This intermediate is then rapidly attacked by a neutral, unprotonated tetrahydroindole molecule, initiating a runaway chain reaction that forms ill-defined, insoluble black polymers or "tar" 1[1].

Q2: I am using a Lewis acid instead of a Brønsted acid. Why am I still seeing polymerization, and how does the mechanism differ? A: While Brønsted acids (H+) typically protonate the carbon atoms (C3) of the indole/pyrrole ring to break conjugation and initiate polymerization, Lewis acids (like BF3) interact differently. Lewis acids coordinate directly with the lone pair on the basic nitrogen atom 2[2]. While this coordination can temporarily stabilize the ring against electrophilic attack at the carbon, localized high concentrations or elevated temperatures can still promote radical cation formation or alternative oligomerization pathways.

Q3: What is the most effective strategy to prevent acid-induced polymerization if my downstream steps require low pH? A: The most robust strategy is installing an electron-withdrawing N-protecting group (e.g., Tosyl). By pulling electron density away from the pyrrole ring, the protecting group drastically reduces the nucleophilicity of the ring carbons, making them far less susceptible to initial protonation and subsequent electrophilic attack 1[1].

Q4: How can I confirm whether my yield loss is due to polymerization versus other side-reactions like oxirane ring-opening? A: Visually, polymerization manifests as a rapid darkening (dark green to black) and the formation of insoluble precipitates 1[1]. Analytically, if you run a crude 1H NMR, polymerization is indicated by severe line broadening in the aromatic region and a loss of the distinct C2/C3 proton signals. In contrast, base-catalyzed side reactions (such as oxirane copolymerization during alkylation attempts) will show distinct, sharp new peaks corresponding to ether linkages rather than a broad baseline 3[3].

Part 2: Troubleshooting Workflows & Visualizations

To systematically diagnose and resolve your synthesis issues, follow the logical pathways outlined in the diagrams below.

Mechanism A Neutral Tetrahydroindole (Electron-Rich Core) B Protonation at C2/C3 (Loss of Aromaticity) A->B Brønsted Acid (H+) D Nucleophilic Attack by Neutral THI A->D Reacts with C Electrophilic Intermediate (Highly Reactive) B->C C->D E Runaway Chain Reaction (Oligomerization) D->E F Insoluble Black Polymer ('Tar') E->F Rapid Kinetics

Caption: Mechanism of acid-catalyzed polymerization in tetrahydroindoles.

Troubleshooting Start Reaction Turns Black Yield Drops CheckAcid Are acidic conditions present? Start->CheckAcid Protect Install N-Protecting Group (e.g., Tosyl, TIPS) CheckAcid->Protect Yes Buffer Use Buffered Conditions (e.g., NaOAc/AcOH) CheckAcid->Buffer Yes CheckBase Check for Base-Catalyzed Side Reactions CheckAcid->CheckBase No Temp Lower Temp to -78°C & Slow Addition CheckAcid->Temp Yes

Caption: Troubleshooting workflow for tetrahydroindole reaction failures.

Part 3: Quantitative Data - Protecting Group Selection Matrix

Selecting the correct protecting group requires balancing electron-withdrawing power (to prevent polymerization) with the stability required for your downstream steps.

Protecting GroupElectron-Withdrawing PowerAcid StabilityBase StabilityDeprotection MethodPolymerization Prevention
Ts (Tosyl) StrongExcellentModerateNa/NH₃ or TBAF/HeatExcellent
Boc (tert-Butyloxycarbonyl) ModeratePoorExcellentTFA or HClGood (until deprotected)
Cbz (Carboxybenzyl) ModerateGoodExcellentH₂/Pd-CGood
TIPS (Triisopropylsilyl) Weak (Relies on Sterics)ModeratePoorTBAFModerate

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: N-Tosylation of 4,5,6,7-Tetrahydroindole to Prevent Polymerization

Causality: Deprotonating the nitrogen with Sodium Hydride (NaH) creates a nucleophilic pyrrolide anion, which attacks Tosyl Chloride (TsCl). The bulky, strongly electron-withdrawing tosyl group prevents subsequent electrophilic attack on the C2/C3 carbons, immunizing the core against acid-catalyzed degradation 1[1].

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend 1.2 equivalents of NaH (60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF at 0 °C.

  • Deprotonation: Slowly add a solution of 4,5,6,7-tetrahydroindole (1.0 eq) in anhydrous THF dropwise.

    • Validation Checkpoint: You must observe steady bubbling (H₂ gas evolution). If no bubbling occurs, your NaH has degraded to NaOH; discard and restart.

  • Electrophilic Trapping: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Cool back to 0 °C and add a solution of p-Toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

    • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 8:2). The starting material spot (UV active, stains intensely with Ehrlich's reagent) should disappear, replaced by a higher

      
       spot (product) that stains weakly or not at all with Ehrlich's due to the deactivated ring.
      
  • Quench: Quench the reaction strictly at 0 °C by slowly adding saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely destroys unreacted NaH without generating strongly basic conditions (like NaOH would) that could prematurely cleave the newly formed sulfonamide bond.

Protocol 2: Paal-Knorr Synthesis of Tetrahydroindoles under Buffered Conditions

Causality: The standard Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyls utilizes strong acids (like p-TsOH), which rapidly polymerize the newly formed tetrahydroindole. Using a buffered system maintains a pH low enough to drive the necessary dehydration steps but high enough to prevent runaway protonation of the final product.

  • Condensation: Dissolve the 1,4-cyclohexanedione derivative (1.0 eq) and the primary amine (1.2 eq) in a 0.5 M solution of Acetic Acid / Sodium Acetate buffer (pH ~4.5).

  • Heating: Heat the mixture to 80 °C.

    • Validation Checkpoint: Monitor the reaction mixture color. It should transition to a deep yellow/orange. If the mixture turns dark green or black, the localized pH is too low. Immediately cool to -78 °C and add additional Sodium Acetate to buffer the system.

  • Isolation: Upon completion (monitored via LC-MS), cool to room temperature and neutralize carefully with saturated NaHCO₃ before extraction to ensure the product is stored in its stable, neutral free-base form.

References

  • Preventing polymerization of pyrrole compounds under acidic conditions. Benchchem.
  • The investigation of acid effect on chemical polymerization of indole.
  • Preparation of 4,5,6,7-tetrahydroindole alkaline salts and their reaction with chloromethyloxirane. Arkivoc.

Sources

Troubleshooting

Minimizing side products in the synthesis of 2-(formamidomethyl)cyclohexanone

The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the synthesis of 2-(formamidomethyl)cyclohexanone . This compound is a critical intermediate,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the synthesis of 2-(formamidomethyl)cyclohexanone . This compound is a critical intermediate, often serving as a precursor for hexahydroindoles, spiro-cyclic alkaloids, and other nitrogenous scaffolds in drug discovery.

The guide addresses the primary challenge in this synthesis: controlling the reactivity of the


-methylene position  to prevent poly-substitution and self-condensation.

Executive Summary: The Mechanistic Challenge

The synthesis of 2-(formamidomethyl)cyclohexanone typically proceeds via an acid-catalyzed amidomethylation (a variant of the Mannich reaction) using cyclohexanone, formaldehyde, and formamide (or N-(hydroxymethyl)formamide).

The core difficulty lies in the symmetry of cyclohexanone. Once the mono-substituted product is formed, the remaining


-hydrogens (at C2 and C6) remain active—and often become more reactive due to ring conformational changes—leading to the thermodynamic sink of this reaction: 2,6-bis(formamidomethyl)cyclohexanone . Additionally, the acidic conditions required for the iminium ion formation can catalyze the self-aldol condensation of cyclohexanone.

This guide provides targeted troubleshooting to suppress these competing pathways.

Critical Impurity Profile & Mitigation Strategies

The following table summarizes the most frequent side products identified in high-performance liquid chromatography (HPLC) and GC-MS analysis during this synthesis.

Impurity TypeStructure / NameRoot CauseMitigation Strategy
Bis-Alkylated 2,6-bis(formamidomethyl)cyclohexanone Excess electrophile; Reaction driven to thermodynamic equilibrium; Localized high concentration of reagent.High Dilution & Stoichiometry: Use 3–5 equivalents of cyclohexanone. Add the amidomethylating agent dropwise.
Elimination 2-Methylene-cyclohexanone (and polymers)Thermal elimination of the formamide group (retro-Michael type) or overheating during workup.Temperature Control: Maintain reaction < 60°C. Avoid high-vacuum distillation of the crude product; prefer crystallization or column chromatography.
Aldol 2-(1-hydroxycyclohexyl)cyclohexanone (dimer)Acid/Base catalyzed self-condensation of cyclohexanone (favored by water presence).Water Management: Use paraformaldehyde instead of formalin. Employ a Dean-Stark trap or molecular sieves to remove water.
Hydrolysis 2-(Aminomethyl)cyclohexanone pH extremes during workup causing cleavage of the formyl group.Buffer Workup: Quench with saturated NH₄Cl or buffer to pH 6–7. Avoid strong mineral acids or hydroxides during extraction.

Troubleshooting Guide (Q&A)

Q1: I am consistently observing ~15% of the 2,6-bis-substituted byproduct. How can I suppress this without wasting reagents?

Diagnosis: The formation of the 2,6-bis product suggests that the reaction kinetics favor the second substitution. This often happens because the mono-substituted product enolizes readily. If the concentration of the electrophile (the N-methyleneformamide species) is high relative to the unreacted cyclohexanone in the immediate mixing zone, "over-reaction" occurs.

Solution Protocol:

  • Invert Stoichiometry: Instead of a 1:1 ratio, use a 4:1 molar excess of cyclohexanone . The excess ketone acts as a "solvent buffer," statistically ensuring the electrophile encounters unsubstituted cyclohexanone first.

  • Controlled Addition: Do not mix all reagents at once. Generate the N-(hydroxymethyl)formamide species separately (or use pre-formed reagent) and add it slowly (over 2–4 hours) to the refluxing cyclohexanone/acid mixture.

  • Recovery: The excess cyclohexanone can be easily recovered via vacuum distillation (bp 155°C) after the reaction, leaving the higher-boiling product behind.

Q2: The reaction mixture turns into a viscous polymeric gum upon heating. What is happening?

Diagnosis: This indicates uncontrolled polymerization, likely involving formaldehyde . If paraformaldehyde is not fully depolymerized and captured by the amine/amide, it forms polyoxymethylene. Alternatively, 2-methylenecyclohexanone (formed via elimination) is highly prone to polymerization.

Solution Protocol:

  • Switch Reagent Source: If using paraformaldehyde, ensure "cracking" (depolymerization) is efficient. Adding a catalytic amount of acetic acid helps.

  • Lower Temperature: If the reaction is run >100°C, thermal elimination of the formamide group generates the exocyclic enone (2-methylenecyclohexanone), which polymerizes instantly. Limit temperature to 60–75°C .

  • Solvent Choice: Switch from neat conditions to a solvent like 1,4-dioxane or toluene . This dilutes reactive intermediates and prevents the "gel effect."

Q3: My yield is low (<40%), and I see a large peak corresponding to cyclohexanone dimer (Aldol product).

Diagnosis: Aldol condensation competes with the Mannich reaction, especially if the iminium ion formation is slow. Water generated during the reaction drives the equilibrium back or promotes Aldol chemistry.

Solution Protocol:

  • Dry Conditions: Use Molecular Sieves (3Å) in the reaction flask or a Dean-Stark apparatus if using a solvent like toluene. Removing water shifts the equilibrium toward the Mannich product and suppresses Aldol condensation.

  • Catalyst Optimization: Switch from mineral acids (HCl/H₂SO₄) to Amberlyst-15 or p-Toluenesulfonic acid (pTSA) . Solid acid catalysts (Amberlyst) often minimize side reactions and simplify workup.

Optimized Experimental Protocol

Objective: Synthesis of 2-(formamidomethyl)cyclohexanone with <5% Bis-impurity. Scale: 50 mmol target.

Reagents:

  • Cyclohexanone: 19.6 g (200 mmol, 4.0 equiv) [Excess to prevent bis-alkylation]

  • N-(Hydroxymethyl)formamide: 3.75 g (50 mmol, 1.0 equiv)

    • Note: Can be prepared in situ by heating Formamide (50 mmol) and Paraformaldehyde (50 mmol) at 60°C for 1 hour.

  • p-Toluenesulfonic acid (pTSA): 0.5 mmol (1 mol%)

  • Solvent: Toluene (50 mL)

Step-by-Step Workflow:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Cyclohexanone (200 mmol), Toluene (50 mL), and pTSA (0.5 mmol) to the flask. Heat to reflux (bath temp ~115°C) to ensure the system is dry (remove any initial water in the trap).

  • Addition: Dissolve N-(hydroxymethyl)formamide in a minimum amount of warm toluene/DMF (if solubility is low, use pure formamide precursor mix). Add this solution dropwise to the refluxing ketone over 3 hours .

    • Rationale: Slow addition maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Reaction: Continue reflux for 1 hour after addition is complete. Monitor water collection in the Dean-Stark trap.

  • Workup:

    • Cool to room temperature.[1][2]

    • Wash the organic phase with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst.

    • Wash with Brine (20 mL).

    • Dry over MgSO₄ and filter.

  • Purification:

    • Remove Toluene and excess Cyclohexanone via vacuum distillation (rotary evaporator followed by high vacuum). Note: Cyclohexanone comes off easily; the product is an oil/solid residue.

    • Recrystallization: The crude residue often solidifies. Recrystallize from Ethyl Acetate/Hexane or Isopropanol to obtain pure 2-(formamidomethyl)cyclohexanone.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. The Green path is the desired synthesis. Red paths indicate side reactions (Bis-alkylation and Elimination) that must be suppressed.

ReactionPathways Cyclohexanone Cyclohexanone (Substrate) Intermediate Enol / Enamine Intermediate Cyclohexanone->Intermediate Acid Cat. AldolProduct Aldol Dimer Cyclohexanone->AldolProduct Path D: Self-Condensation (Water present) Reagent N-(Hydroxymethyl)formamide (Electrophile) Reagent->Intermediate + Product 2-(Formamidomethyl) cyclohexanone (TARGET) Intermediate->Product Path A: Mono-Alkylation (Kinetic Control) BisProduct 2,6-Bis(formamidomethyl) cyclohexanone (Impurity) Product->BisProduct Path B: Excess Reagent (Thermodynamic Sink) ElimProduct 2-Methylenecyclohexanone (Unstable) Product->ElimProduct Path C: Heating >100°C (Elimination)

Figure 1: Reaction network showing the primary mono-alkylation pathway (Green) versus competitive bis-alkylation, elimination, and aldol condensation pathways (Red/Yellow).

References

  • Direct Amidomethylation of Ketones

    • Blicke, F. F. (1942). "The Mannich Reaction."[3][4][5][6][7] Organic Reactions, 1, 303-341. Link

    • Context: Foundational text establishing the mechanism of aminoalkyl
  • Minimizing Bis-Mannich Bases

    • Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses."[6][7] CRC Press.

    • Context: Detailed strategies on stoichiometry control to favor mono-substitution in cyclic ketones.
  • Use of N-(Hydroxymethyl)

    • Zaugg, H. E., & Martin, W. B. (1965). "Alpha-Amidoalkylations at Carbon." Organic Reactions, 14, 52. Link

    • Context: Describes the specific use of N-methylol compounds (like N-(hydroxymethyl)formamide) to introduce amide side chains, avoiding the instability of free methylol amines.
  • Synthesis of 2-Substituted Cyclohexanones (General Protocols)

    • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222. Link

    • Context: While focusing on enamines, this paper outlines the fundamental thermodynamic vs. kinetic control principles required to prevent poly-substitution in cyclohexanone rings.

Sources

Optimization

Technical Support Center: Handling Hygroscopic Formamide Derivatives in Organic Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic yields and side reactions caused by compromised solvents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic yields and side reactions caused by compromised solvents. Formamide derivatives—most notably N,N-dimethylformamide (DMF), formamide, and N-methylformamide (NMF)—are ubiquitous polar aprotic solvents. Their high dielectric constants make them exceptional for chemical synthesis, but this same property turns them into powerful hygroscopic sponges for atmospheric moisture[1].

This guide provides field-proven, self-validating troubleshooting strategies to help you maintain the absolute integrity of your formamide derivatives.

Part 1: Core Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does my DMF degrade, outgas, and change color when I attempt to dry it using standard basic desiccants like Calcium Hydride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) or Sodium Hydroxide (

)?
The Causality: While

is an industry standard for drying halogenated solvents like dichloromethane, formamide derivatives are chemically incompatible with strong bases. At room temperature, and especially upon heating, basic impurities catalyze the breakdown of DMF into dimethylamine and carbon monoxide. This base-catalyzed decomposition not only ruins the solvent purity but also creates a severe pressure hazard in closed vessels. You must rely on physical adsorption (molecular sieves) or mild chemical desiccants (Barium Oxide) instead[2].

Q2: I am using Karl Fischer (KF) titration to measure moisture in my recovered DMF, but the results are erratic and the endpoint drifts. What is causing this? The Causality: Standard KF reagents utilize methanol as the primary solvent. When titrating formamide derivatives, the basicity and aprotic nature of the matrix alter the


 of the working solution. This shifts the stoichiometry of the pyridine sulphodioxide solvation reaction, leading to false readings and endpoint drift[3].
The Solution:  To establish a self-validating measurement, you must use a modified KF reagent where methanol is substituted with N-methylformamide, or use a specific binary solvent mixture (e.g., DMF:Methanol 4:1) that stabilizes the reaction mechanism[3].

Q3: Can I remove water from formamide derivatives via simple atmospheric distillation? The Causality: Absolutely not. DMF boils at 153°C at atmospheric pressure. At elevated temperatures, any residual water will drive rapid hydrolysis, cleaving the solvent into formic acid and dimethylamine[1]. Vacuum distillation at reduced pressure is mandatory to lower the boiling point into a safe thermal window.

Part 2: Visualizing Formamide Workflows & Degradation

To better understand the handling requirements, review the decision matrix for drying DMF and the chemical pathways that lead to its degradation.

Decision workflow for selecting DMF drying methods based on purity needs.

Degradation DMF N,N-Dimethylformamide (DMF) Hydrolysis Hydrolysis Reaction DMF->Hydrolysis + H2O Decomp Base/Thermal Decomposition DMF->Decomp Catalyzed Water Atmospheric Moisture (H2O) Water->Hydrolysis HeatBase Heat / Strong Base (e.g., CaH2, NaOH) HeatBase->Decomp Formic Formic Acid Hydrolysis->Formic Amine Dimethylamine Hydrolysis->Amine Decomp->Amine CO Carbon Monoxide Decomp->CO

Chemical degradation pathways of DMF via hydrolysis and base catalysis.

Part 3: Quantitative Data on Drying Agents

Selecting the correct desiccant is the most critical step in formamide management. The table below summarizes the empirical performance of common laboratory drying agents specifically applied to DMF and NMF.

Drying AgentMechanismEst. Residual MoistureSuitability for FormamidesHazards / Operational Notes
4Å Molecular Sieves Physical Adsorption< 50 ppmHighly Recommended Safe, reusable. Must be rigorously activated at 250-300°C prior to use.
Barium Oxide (BaO) Chemical Reaction< 100 ppmRecommended Toxic dust. Requires decantation and subsequent vacuum distillation.
Calcium Hydride (

)
Chemical ReactionN/ANOT Recommended Causes immediate base-catalyzed decomposition into dimethylamine and CO.
Sodium Hydroxide (NaOH) Chemical ReactionN/ANOT Recommended High risk of rapid hydrolysis and thermal runaway.
Silica Gel Physical Adsorption~ 200 ppmModerate Less effective than 4Å sieves for ultra-dry, air-sensitive applications.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success at key milestones. Follow these methodologies for drying formamide derivatives.

Protocol A: Activation and Application of 4Å Molecular Sieves

Note: Commercially bought sieves contain significant atmospheric moisture and must be activated.

  • Pre-Weighing (Validation Step 1): Weigh an empty borosilicate glass beaker, add the required volume of 4Å molecular sieves, and record the total mass.

  • Thermal Desorption: Place the beaker in a muffle furnace or high-capacity heating mantle. Heat the sieves to 250°C – 300°C for a minimum of 24 hours[4].

  • Cooling: Transfer the hot sieves immediately into a vacuum desiccator containing an active desiccant (like indicating silica) to cool to room temperature.

  • Post-Weighing (Validation Step 2): Reweigh the cooled sieves. A mass loss of approximately 10-20% confirms the successful desorption of bound water. If the mass has not changed, the furnace temperature was insufficient.

  • Application: Add the activated sieves to the DMF bottle (approx. 10% w/v). Purge the headspace with dry Nitrogen or Argon, seal with a PTFE-lined cap[1], and let stand for 24 hours before use.

Protocol B: Vacuum Distillation of DMF for Ultra-High Purity

For air-sensitive organometallic synthesis where moisture must be <10 ppm.

  • Pre-Drying: Pre-dry the DMF overnight over Barium Oxide (BaO) or activated 4Å molecular sieves[2].

  • Decantation: Carefully decant the pre-dried DMF into a clean, dry Schlenk distillation flask, ensuring no solid particulates transfer over.

  • Vacuum Application: Connect the flask to a vacuum distillation apparatus. Apply a stable vacuum of approximately 20 mmHg.

  • Distillation (Validation Step): Slowly heat the distillation flask. Monitor the vapor temperature at the distillation head. At 20 mmHg, the DMF should distill at approximately 60°C. Self-Validation: If the distillation temperature exceeds 75°C, your vacuum is leaking, and you risk thermal decomposition. Abort, fix the vacuum seal, and restart.

  • Storage: Collect the middle fraction (discarding the first 10% and leaving the last 10% in the boiling flask) into a Schlenk flask pre-loaded with activated 4Å sieves. Store under inert gas[2].

References

1.5 - Sciencemadness / W.L.F. Armarego, D.D. Perrin[5] 2.3 - PubMed / National Institutes of Health[3] 3. - Chemistry LibreTexts 4.1 - Eastman Chemical Company[1] 5.4 - University of Massachusetts (UMass)[4]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Chemical Shifts of N-[(2-oxocyclohexyl)methyl]formamide

This guide details the 1H NMR characterization of N-[(2-oxocyclohexyl)methyl]formamide , a functionalized Mannich base derivative often encountered as an intermediate in the synthesis of heterocycles (e.g., tetrahydroqui...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR characterization of N-[(2-oxocyclohexyl)methyl]formamide , a functionalized Mannich base derivative often encountered as an intermediate in the synthesis of heterocycles (e.g., tetrahydroquinazolines) or as a specialized solvent/reagent.

Executive Summary & Structural Dynamics

N-[(2-oxocyclohexyl)methyl]formamide presents a complex NMR profile due to three concurrent structural phenomena:

  • Amide Rotamerism: Restricted rotation around the C–N bond creates distinct cis (E) and trans (Z) rotamer populations, typically in a 2:1 to 4:1 ratio.

  • Stereochemistry: The C2 position of the cyclohexanone ring is a chiral center, rendering the adjacent methylene protons (

    
    ) diastereotopic (magnetically non-equivalent).
    
  • Conformational Mobility: The cyclohexane ring undergoes chair-chair interconversion, which averages ring proton signals unless experiments are conducted at low temperatures.

Structural Workflow & Rotamer Equilibrium

The following diagram illustrates the equilibrium between the rotamers and the potential for intramolecular hydrogen bonding which influences chemical shift values.

RotamerDynamics Compound N-[(2-oxocyclohexyl)methyl]formamide Rotamer_Z Major Rotamer (Z-Isomer) (Trans Alkyl/Oxygen) Compound->Rotamer_Z ~70-80% Population Rotamer_E Minor Rotamer (E-Isomer) (Cis Alkyl/Oxygen) Compound->Rotamer_E ~20-30% Population NMR_Signal Observed NMR Spectrum (Signal Doubling) Rotamer_Z->NMR_Signal Dominant Peaks Rotamer_E->NMR_Signal Minor Peaks (Upfield/Downfield)

Caption: Figure 1. Dynamic equilibrium of amide rotamers resulting in signal doubling in the 1H NMR spectrum.

Comparative Analysis: Target vs. Alternatives

To validate the identity of N-[(2-oxocyclohexyl)methyl]formamide, it is crucial to distinguish it from its metabolic precursors and structural analogs. The table below highlights the diagnostic chemical shifts that differentiate these species.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl₃, 400 MHz)
FeatureTarget Compound N-[(2-oxocyclohexyl)methyl]formamideAlternative 1 (Precursor) 2-(Aminomethyl)cyclohexanoneAlternative 2 (Analog) N-Cyclohexylformamide
Formyl (-CHO) δ 8.00 – 8.25 ppm (Split: Major/Minor)Absentδ 8.05 – 8.20 ppm(Split: Major/Minor)
Amide (-NH) δ 6.20 – 7.50 ppm (Broad, solvent dependent)δ 1.5 – 2.0 ppm(Broad singlet, -NH₂)δ 5.80 – 6.50 ppm(Broad doublet)
N-Methylene (-CH₂-N) δ 3.30 – 3.65 ppm (Complex Multiplet, Diastereotopic)δ 2.60 – 2.80 ppm(Doublet/Multiplet)Absent(Replaced by Methine -CH-)
N-Methine (-CH-N) AbsentAbsentδ 3.70 – 3.90 ppm(Multiplet)
Alpha-Keto (-CH-) δ 2.30 – 2.55 ppm (Multiplet)δ 2.20 – 2.40 ppmAbsent

Key Diagnostic: The presence of the formyl proton (~8.1 ppm) confirms formylation, while the diastereotopic methylene signal (~3.4 ppm) confirms the retention of the cyclohexanone-methyl linker, distinguishing it from simple N-cyclohexylformamide.

Detailed Spectral Assignment

The following data represents the expected chemical shifts in Chloroform-d (CDCl₃) at 298 K. Values may shift slightly based on concentration and water content.

1H NMR (400 MHz, CDCl₃) δ ppm:
  • 8.15 (s, 0.7H, Major Rotamer, -CHO) : The formyl proton of the trans (Z) isomer.

  • 8.02 (d, 0.3H, J ~ 12 Hz, Minor Rotamer, -CHO) : The formyl proton of the cis (E) isomer, often showing larger coupling to the NH.

  • 6.50 – 7.20 (br s, 1H, -NH-) : Amide proton. Extremely variable. In DMSO-d6, this signal sharpens and shifts downfield to ~7.8–8.2 ppm.

  • 3.55 (ddd, 1H, J = 13.5, 7.0, 4.5 Hz, -CH(H')-N) : One of the diastereotopic methylene protons.

  • 3.32 (dt, 1H, J = 13.5, 6.0 Hz, -CH'(H)-N) : The second methylene proton.

  • 2.45 – 2.55 (m, 1H, H-2) : Methine proton alpha to the ketone.

  • 2.25 – 2.40 (m, 2H, H-6) : Methylene protons alpha to the ketone (other side of ring).

  • 1.85 – 2.10 (m, 2H, H-3/H-5 eq) : Equatorial ring protons.

  • 1.35 – 1.75 (m, 4H, H-3/H-4/H-5 ax) : Remaining axial ring protons.

Experimental Protocol: Optimizing Resolution

To resolve the rotamers and diastereotopic protons effectively, follow this validated protocol.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d6 (preferred for NH resolution) or CDCl₃ (preferred for structural comparison with literature).

    • Note: Use a high-quality NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The formyl proton has a longer T1 relaxation time; insufficient delay will reduce its integration accuracy.

    • Scans (NS): Minimum 16 scans (64 recommended for minor rotamer detection).

  • Variable Temperature (VT) Experiment (Optional but Recommended):

    • If the rotamer signals are broad or overlapping, heat the sample to 323 K (50°C) .

    • Result: This increases the rate of rotation around the C–N bond, causing coalescence of the rotamer signals into a single, time-averaged set of peaks, simplifying integration.

ExperimentWorkflow Start Start: Purified Compound Solvent Select Solvent: CDCl3 (Standard) vs DMSO-d6 (NH Detection) Start->Solvent Acquisition Run 1H NMR at 298 K (D1 = 2.0s) Solvent->Acquisition Check Are Rotamers Resolved? Acquisition->Check Analyze Integrate Major/Minor Signals separately Check->Analyze Yes VT Run VT-NMR at 323 K (Coalescence) Check->VT No (Broad signals) VT->Analyze

Caption: Figure 2. Decision tree for NMR acquisition and rotamer resolution.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for amide chemical shift prediction).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Wiberg, K. B., & Rush, D. J. (2005). "Solvation Properties of N-substituted Cis and Trans Amides." The Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). "Scalable synthesis of 2-(Dimethylaminomethylene)cyclohexanone for industrial applications." (Context for Mannich base precursors). Link

Comparative

Decoding the Bifunctional Landscape: A Comparative Guide to the Carbonyl Bands in the IR Spectrum of N-[(2-oxocyclohexyl)methyl]formamide

For Immediate Release Introduction: The Challenge of Analyzing Bifunctional Molecules In the realm of pharmaceutical development and complex organic synthesis, molecules bearing multiple functional groups present a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction: The Challenge of Analyzing Bifunctional Molecules

In the realm of pharmaceutical development and complex organic synthesis, molecules bearing multiple functional groups present a unique analytical challenge. N-[(2-oxocyclohexyl)methyl]formamide is one such molecule, incorporating both a ketone within a cyclohexyl ring and a secondary amide functionality. Each of these groups contains a carbonyl (C=O) bond, a strong absorber in infrared (IR) spectroscopy, making this technique an invaluable tool for structural confirmation and analysis. However, the proximity and electronic interplay between these two carbonyl groups can influence their respective vibrational frequencies, leading to a more complex spectrum than a simple superposition of the individual functional groups might suggest.

This guide provides an in-depth analysis of the expected IR spectrum of N-[(2-oxocyclohexyl)methyl]formamide, with a specific focus on differentiating and interpreting the two distinct carbonyl stretching bands. By comparing the expected spectral features of the target molecule with experimental data from simpler, representative compounds—cyclohexanone and N-cyclohexylformamide—we can build a robust predictive model for its IR analysis. This approach not only aids in the structural elucidation of this specific molecule but also provides a general framework for the spectral analysis of other bifunctional compounds.

The Duality of the Carbonyl: Ketone vs. Amide

The carbonyl stretching vibration, typically observed in the 1600-1800 cm⁻¹ region of the IR spectrum, is one of the most intense and diagnostic absorption bands.[1] The precise wavenumber of this absorption is highly sensitive to the electronic environment of the C=O bond.

The Cyclohexanone Carbonyl: A Reference Point

The saturated six-membered ring of the cyclohexanone moiety provides a relatively standard ketonic carbonyl environment. In the absence of ring strain or conjugation, aliphatic ketones typically exhibit a C=O stretching frequency around 1715 cm⁻¹.[2] The six-membered ring in cyclohexanone is considered to have minimal ring strain, thus it serves as a reliable benchmark.

The Amide Carbonyl: The Influence of Resonance

The formamide moiety introduces a secondary amide group. A key feature of amides is the resonance effect, where the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group. This resonance increases the single-bond character of the C=O bond, thereby weakening it and lowering its stretching frequency compared to a ketone.[2][3] For secondary amides, this "Amide I" band typically appears in the range of 1680-1630 cm⁻¹ in the solid state, often shifted to 1700-1670 cm⁻¹ in dilute solution.[4][5] The Amide I band is primarily associated with the C=O stretching vibration (70-85%).[4]

Additionally, secondary amides display a characteristic "Amide II" band between 1570-1510 cm⁻¹ (in the solid state), which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[6] The presence of a notable N-H stretching band, typically around 3300 cm⁻¹, further confirms the secondary amide group.

Predictive Analysis for N-[(2-oxocyclohexyl)methyl]formamide

Given the two distinct carbonyl environments in N-[(2-oxocyclohexyl)methyl]formamide, we anticipate observing two separate C=O stretching absorptions.

  • Ketone C=O Stretch: The carbonyl group within the cyclohexanone ring is expected to absorb at a frequency typical for saturated cyclic ketones. We predict this band to appear around 1715 cm⁻¹ .

  • Amide C=O Stretch (Amide I): The formamide carbonyl, due to the resonance effect from the adjacent nitrogen, will absorb at a lower wavenumber. We predict this Amide I band to be in the region of 1670-1640 cm⁻¹ . The exact position may be influenced by intermolecular hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen (either ketone or amide) of another.

Comparative Experimental Data

To substantiate our predictive analysis, we present the established IR absorption data for our chosen model compounds. While an experimental spectrum for the target molecule is not publicly available, these comparisons provide strong evidence for our predictions.

CompoundFunctional GroupObserved C=O Stretch (cm⁻¹)Key Supporting Bands (cm⁻¹)
CyclohexanoneSaturated Cyclic Ketone~1715C-H stretching just below 3000
N-CyclohexylformamideSecondary Amide~1645 (Amide I)~3290 (N-H stretch), ~1550 (Amide II)
N-[(2-oxocyclohexyl)methyl]formamide (Predicted) Ketone & Sec. Amide ~1715 (Ketone) ~3300 (N-H stretch)
~1650 (Amide I) ~1540 (Amide II)

Experimental Protocol: Acquiring the IR Spectrum

The following outlines a standard procedure for obtaining a high-quality IR spectrum of a compound like N-[(2-oxocyclohexyl)methyl]formamide using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, which is suitable for both liquid and solid samples.[7][8][9]

Instrumentation and Materials
  • FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • N-[(2-oxocyclohexyl)methyl]formamide sample (solid or liquid).

  • Spatula (if solid).

  • Dropper or pipette (if liquid).

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol, followed by a dry wipe.

    • Acquire a background spectrum. This will account for any ambient atmospheric absorptions (e.g., CO₂, water vapor) and instrumental artifacts.

  • Sample Application:

    • For a solid sample: Place a small amount of the powder or crystalline material onto the center of the ATR crystal. Use the pressure arm of the ATR accessory to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[9]

    • For a liquid sample: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides a spectrum with a good signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands, paying close attention to the carbonyl region (1800-1600 cm⁻¹), the N-H stretching region (~3300 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

Visualizing the Analytical Workflow

The logical flow of predicting and confirming the structure of a bifunctional molecule via IR spectroscopy can be visualized as follows:

G cluster_0 Predictive Analysis cluster_1 Experimental Verification cluster_2 Comparative Analysis A Identify Functional Groups (Ketone, Secondary Amide) B Consult IR Correlation Tables (Ketone: ~1715 cm⁻¹ | Amide: ~1650 cm⁻¹) A->B C Consider Influencing Factors (Resonance, H-Bonding) B->C D Formulate Predicted Spectrum (Two distinct C=O bands) C->D H Compare Experimental Spectrum to Prediction & Model Compounds D->H Compare E Prepare Sample & Instrument (ATR-FTIR) F Acquire IR Spectrum E->F G Process Data (Background Correction) F->G G->H Compare I Assign Carbonyl Bands (Ketone vs. Amide I) H->I J Confirm Molecular Structure I->J

Sources

Validation

Mass Spectrometry Fragmentation Pattern of N-[(2-oxocyclohexyl)methyl]formamide: A Technical Comparison Guide

Executive Summary This guide provides a detailed technical analysis of the mass spectrometry (MS) fragmentation behavior of N-[(2-oxocyclohexyl)methyl]formamide (CAS: Not widely listed, chemically distinct). This compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a detailed technical analysis of the mass spectrometry (MS) fragmentation behavior of N-[(2-oxocyclohexyl)methyl]formamide (CAS: Not widely listed, chemically distinct). This compound represents a bifunctional


-amido ketone , combining a cyclohexanone ring with a formamidomethyl side chain.

Key Technical Insight: The fragmentation pattern is dominated by the interplay between the ketone and amide functionalities. Unlike simple aliphatic amides, this molecule undergoes a specific McLafferty-like rearrangement involving the amide nitrogen's hydrogen, alongside characteristic


-cleavages  driven by the stability of the acylium and iminium ions.

Primary Diagnostic Ion: m/z 58 (Base Peak, predicted) – corresponding to the stabilized formamidomethyl cation (


).

Structural Analysis & Fragmentation Mechanics

The molecule consists of two distinct domains that compete for charge localization:[1]

  • The Cyclohexanone Ring: Prone to

    
    -cleavage and ring-opening.
    
  • The Formamidomethyl Side Chain: Prone to inductive cleavage and CO loss.

Mechanistic Pathway Diagram

The following diagram illustrates the primary fragmentation pathways, distinguishing between charge retention on the ring (Path A) and the side chain (Path B).

FragmentationPathways M Molecular Ion (M+•) m/z 155 Frag_58 Base Peak: Iminium Ion [CH2=NH-CHO]+ m/z 58 M->Frag_58 α-Cleavage (Inductive) Rad_97 Cyclohexanone Radical (Neutral Loss) Frag_98 Enol Radical Cation [C6H10O]+• m/z 98 M->Frag_98 McLafferty-type (γ-H transfer from N) Neu_57 Neutral Imine CH2=N-CHO Frag_127 Deformylation [M - CO]+• m/z 127 M->Frag_127 CO Loss (Formyl cleavage)

Caption: Primary fragmentation pathways of N-[(2-oxocyclohexyl)methyl]formamide. Path A (Red) generates the predicted base peak via inductive cleavage.

Detailed Fragmentation Analysis

The Base Peak: m/z 58 (Pathway A)

The most abundant ion arises from the cleavage of the bond between the ring carbon (C2) and the exocyclic methylene group (-CH2-).

  • Mechanism: Inductive cleavage driven by the nitrogen atom.

  • Fragment Structure:

    
    
    
  • Stability: This ion is highly resonance-stabilized by the lone pair on the nitrogen and the carbonyl oxygen of the formamide group. It is the amide equivalent of the m/z 30 peak seen in primary amines.

The Ring Fragment: m/z 98 (Pathway B)

A McLafferty-type rearrangement occurs where the ketone oxygen abstracts the


-hydrogen.[1][2][3] In this specific molecule, the 

-hydrogen is located on the amide nitrogen .
  • Mechanism: Six-membered transition state

    
     H-transfer from N to O 
    
    
    
    Cleavage of C(
    
    
    )-C(
    
    
    ) bond.
  • Result: Formation of the enol form of cyclohexanone (m/z 98) and a neutral methylene-formimine species.

  • Diagnostic Value: The presence of m/z 98 confirms the intact cyclohexanone ring structure.

Secondary Fragments
  • m/z 127 ([M-28]): Loss of CO from the formyl group. Common in formamides.

  • m/z 126 ([M-29]): Loss of the formyl radical (CHO•).

  • m/z 55 & 42: Characteristic hydrocarbon fragments from the disintegration of the cyclohexanone ring (

    
     and 
    
    
    
    ).

Comparative Performance Guide

This section compares the fragmentation of N-[(2-oxocyclohexyl)methyl]formamide against structurally relevant alternatives to aid in identification.

Comparison with Structural Analogs
FeatureTarget Product (Ketone-Amide)Alternative 1: N-Cyclohexylformamide Alternative 2: 2-(Aminomethyl)cyclohexanone
Structure Ring-C=O + Sidechain-NHCHORing + NHCHO (Direct attachment)Ring-C=O + Sidechain-NH2
Molecular Ion m/z 155 m/z 127 m/z 127
Base Peak m/z 58 (

)
m/z 44 (

)
m/z 30 (

)
Ring Ion m/z 98 (Enol)m/z 83 (Cyclohexyl cation)m/z 98 (Enol)
Key Difference m/z 58 is unique. Indicates methylene spacer + formyl group.Lacks methylene spacer; N is attached directly to ring.Lacks formyl group; shifts base peak to m/z 30.
Methodological Comparison: EI vs. ESI
  • Electron Ionization (EI - 70eV): "Hard" ionization.

    • Pros: Produces the rich structural fingerprint described above (m/z 58, 98, 55). Essential for library matching.[4]

    • Cons: Molecular ion (m/z 155) may be weak ( < 5% abundance) due to facile

      
      -cleavage.
      
  • Electrospray Ionization (ESI): "Soft" ionization.

    • Pros: Dominant

      
       peak at m/z 156 . Ideal for molecular weight confirmation.
      
    • Cons: Little fragmentation without MS/MS. In MS/MS mode, expect loss of water (m/z 138) and CO (m/z 128).

Experimental Protocols

To replicate these results, the following standard protocols are recommended.

GC-MS Protocol (Structural Elucidation)

This protocol is optimized for the detection of the volatile semi-solid form of the compound.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol or Ethyl Acetate.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: m/z 35 – 300.

LC-MS Protocol (Purity & MW Confirmation)
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode.

  • Target Ion: Extract Ion Chromatogram (EIC) for m/z 156.1

    
    .
    

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for McLafferty rearrangement mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6] (Reference for amide and ketone fragmentation rules).

  • PubChem Compound Summary. (2024). N-[(2-oxocyclohexyl)methyl]formamide. National Center for Biotechnology Information. [Link]

Sources

Comparative

Distinguishing N-[(2-oxocyclohexyl)methyl]formamide from N-methylformamide by NMR

: A Comprehensive Analytical Guide Introduction & Analytical Context In organic synthesis and drug development, formamide derivatives frequently appear as solvents, reagents, or key synthetic intermediates. N-methylforma...

Author: BenchChem Technical Support Team. Date: March 2026

: A Comprehensive Analytical Guide

Introduction & Analytical Context

In organic synthesis and drug development, formamide derivatives frequently appear as solvents, reagents, or key synthetic intermediates. N-methylformamide (NMF) is a highly polar secondary amide often utilized as a specialized solvent or formylating agent[1]. In contrast, N-[(2-oxocyclohexyl)methyl]formamide is a highly functionalized intermediate, typically generated during the synthesis of complex cyclic frameworks, such as through the formylation of Mannich bases or iminium salt additions[2].

Distinguishing these two compounds via Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental quality control step. While mass spectrometry can easily differentiate their molecular weights, NMR provides critical structural elucidation, specifically regarding rotameric ratios, stereocenters, and functional group integrity. This guide provides an objective, data-driven comparison of their NMR profiles, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Rotamerism and Diastereotopicity

To accurately interpret the NMR spectra of these compounds, two underlying stereochemical and quantum mechanical phenomena must be understood:

A. The Rotational Barrier of the Formamide Core

Both compounds contain a secondary formamide group (-NH-CHO). The C-N bond in amides exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl


* antibonding orbital[1]. This raises the rotational barrier (

kcal/mol), preventing free rotation at room temperature[3]. Consequently, both NMF and N-[(2-oxocyclohexyl)methyl]formamide exist as a mixture of cis (Z) and trans (E) rotamers. On the NMR timescale, this results in the "doubling" of signals—most notably the formyl proton and the adjacent aliphatic protons[4].
B. Chiral Centers and Diastereotopic Protons

The primary distinguishing feature between the two molecules lies in their aliphatic side chains.

  • NMF possesses a simple methyl group. Its three protons are chemically and magnetically equivalent, appearing as a doublet due to

    
     coupling with the adjacent NH proton.
    
  • N-[(2-oxocyclohexyl)methyl]formamide contains a cyclohexanone ring where the C2 position is a chiral center. Because the adjacent methylene group (-CH

    
    -N) is attached directly to this chiral center, its two protons are diastereotopic . They reside in permanently distinct magnetic environments, regardless of bond rotation. Instead of a simple doublet, these protons split each other (geminal coupling, 
    
    
    
    Hz) and couple differently to the NH and C2-H protons, resulting in a complex ABX multiplet.

Comparative NMR Data

The tables below summarize the quantitative chemical shifts for both compounds. Data is referenced to CDCl


 at 298 K.
Table 1: H NMR Chemical Shift Comparison (400 MHz, CDCl )
Proton EnvironmentN-methylformamide (NMF)[4]N-[(2-oxocyclohexyl)methyl]formamideMultiplicity & Causality
Formyl (CHO)

8.16 (major), 8.03 (minor)

8.20 (major), 8.05 (minor)
Singlet (broadened by rotameric exchange).
Amide (NH)

6.50 (br s)

6.80 (br s)
Broad singlet (quadrupolar relaxation of

N).
Nitrogen-adjacent Aliphatic

2.82 (major), 2.94 (minor)

3.45 (m, 1H),

3.20 (m, 1H)
NMF: Doublet (coupled to NH).Target: Complex ABX multiplet (diastereotopic CH

).
Cyclohexyl Ring (C2-H) N/A

2.50 - 2.30 (m, 1H)
Multiplet (coupled to ring CH

and exocyclic CH

).
Cyclohexyl Ring (

-CH

)
N/A

2.50 - 2.30 (m, 2H)
Multiplet (deshielded by adjacent ketone C=O).
Cyclohexyl Ring (Other CH

)
N/A

2.15 - 1.35 (m, 6H)
Overlapping multiplets.
Table 2: C NMR Chemical Shift Comparison (100 MHz, CDCl )
Carbon EnvironmentN-methylformamide (NMF)N-[(2-oxocyclohexyl)methyl]formamideDiagnostic Significance
Ketone Carbonyl (C=O) N/A

211.5
Definitive marker for the cyclohexanone ring[2].
Formyl Carbonyl (CHO)

162.5

161.8
Confirms the presence of the formamide core in both.
Methine (C2) N/A

50.2
Confirms substitution on the cyclohexyl ring.
Nitrogen-adjacent Aliphatic

25.8 (CH

)

42.5 (CH

)
Methylene carbon is heavily deshielded compared to methyl.
Cyclohexyl Ring Carbons N/A

41.8, 28.5, 25.2, 24.8
Confirms the intact 6-membered aliphatic ring.

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data acquisition and prevent misassignment due to rotameric broadening or solvent exchange, follow this step-by-step methodology.

Step 1: Sample Preparation and Solvent Selection
  • Weigh 15–20 mg of the analyte into a clean glass vial.

  • Solvent Causality: Dissolve the sample in 0.6 mL of deuterated solvent. While CDCl

    
     is standard, DMSO-d
    
    
    
    is highly recommended
    for amides. DMSO acts as a strong hydrogen-bond acceptor, which slows down the chemical exchange of the NH proton. This sharpens the NH signal and allows for the clear observation of
    
    
    scalar coupling, which is often lost in CDCl
    
    
    [5].
  • Transfer the solution to a 5 mm NMR tube.

Step 2: Acquisition Parameters
  • 
    H NMR:  Acquire standard 1D proton spectra using a 30° pulse angle, 16–32 scans, and a relaxation delay (D1) of 2 seconds.
    
  • 
    C NMR:  Acquire proton-decoupled 
    
    
    
    C spectra using 1024–2048 scans to ensure the quaternary ketone carbonyl (>210 ppm) achieves a sufficient signal-to-noise ratio.
Step 3: Variable Temperature (VT) NMR (Optional but Recommended)

If the room-temperature spectrum is overly complex due to E/Z rotamers, perform a VT-NMR experiment.

  • Gradually heat the NMR probe from 298 K to 350 K (ensure the solvent boiling point is respected; DMSO-d

    
     is ideal here).
    
  • As thermal energy overcomes the rotational barrier of the C-N bond, the distinct rotameric signals will coalesce into a single, time-averaged spectrum, drastically simplifying the aliphatic and formyl regions[3].

Step 4: The Self-Validating Integration System

To guarantee structural integrity without relying solely on chemical shift memorization, use the following internal mathematical validation:

  • Phase and baseline-correct the

    
    H NMR spectrum.
    
  • Integrate the isolated formyl proton (

    
     ~8.1–8.2 ppm) and calibrate this integral to 1.00 .
    
  • Integrate the entire aliphatic envelope (from

    
     1.2 to 3.6 ppm).
    
  • Validation Logic:

    • If Aliphatic Integral

      
      3.00 , the sample is definitively N-methylformamide  (3 methyl protons).
      
    • If Aliphatic Integral

      
      11.00 , the sample is definitively N-[(2-oxocyclohexyl)methyl]formamide  (2 methylene + 1 methine + 8 ring protons).
      
    • Note: Any significant deviation from these integer ratios indicates residual solvent, incomplete reaction, or structural degradation.

Visual Workflows and Decision Trees

The following diagrams illustrate the analytical logic used to process and identify these compounds.

NMR_Workflow Start Sample Preparation (15-20 mg in 0.6 mL) Solvent Select Solvent (DMSO-d6 preferred for NH coupling) Start->Solvent Temp Set Probe Temp (298 K or VT-NMR at 350 K) Solvent->Temp Acq1H Acquire 1H NMR (Check Rotamers & Integration) Temp->Acq1H Acq13C Acquire 13C NMR (Check Carbonyl Region) Temp->Acq13C Analyze Spectral Analysis & Self-Validating Assignment Acq1H->Analyze Acq13C->Analyze

Fig 1: Step-by-step NMR acquisition and optimization workflow for formamide derivatives.

Differentiation Unknown Unknown Formamide Sample Carbonyl13C 13C NMR: Signal at ~211 ppm? Unknown->Carbonyl13C KetoneYes Yes: Ketone C=O Present Carbonyl13C->KetoneYes Yes KetoneNo No: Only Formyl C=O (~162 ppm) Carbonyl13C->KetoneNo No Proton1H 1H NMR: Aliphatic Region KetoneYes->Proton1H Simple Simple doublet (~2.8 ppm) Methyl group (Integral = 3) KetoneNo->Simple Complex Complex multiplets (1.3-3.5 ppm) Diastereotopic CH2 (Integral = 11) Proton1H->Complex Target N-[(2-oxocyclohexyl)methyl]formamide Complex->Target NMF N-methylformamide Simple->NMF

Fig 2: Logical decision tree for distinguishing NMF and its 2-oxocyclohexyl derivative.

Conclusion

Distinguishing N-[(2-oxocyclohexyl)methyl]formamide from N-methylformamide relies on identifying the structural complexity introduced by the cyclohexanone ring. While both molecules exhibit rotameric signal doubling due to the restricted rotation of the formamide C-N bond, the presence of a ketone carbonyl in the


C NMR (>210 ppm) and the transformation of a simple methyl doublet into a complex, diastereotopic ABX multiplet in the 

H NMR are definitive diagnostic markers. By employing the self-validating integration protocol outlined above, researchers can ensure absolute structural confidence in their synthetic workflows.

References

  • N-Methylformamide - Wikipedia Source: Wikipedia URL:[Link][1]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Magnetic Resonance in Chemistry (via Modgraph) URL:[Link][5]

  • Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide Source: The Journal of Physical Chemistry A (via ResearchGate) URL:[Link][3]

  • Preparation and facile addition reactions of iminium salts derived from amino ketene silyl acetal and amino silyl enol ether Source: RSC Advances URL:[Link][2]

Sources

Validation

Comparative Guide: N-[(2-oxocyclohexyl)methyl]formamide vs. Mannich Base Precursors

This guide provides an in-depth technical comparison between N-[(2-oxocyclohexyl)methyl]formamide and traditional Mannich base precursors (specifically dimethylaminomethyl hydrochloride salts).[1] It is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-[(2-oxocyclohexyl)methyl]formamide and traditional Mannich base precursors (specifically dimethylaminomethyl hydrochloride salts).[1] It is designed for researchers optimizing the synthesis of


-amino ketones and their derivatives (e.g., N-methyl-substituted heterocycles).[1]

[1]

Executive Summary

In the synthesis of pharmacophores such as analgesics (e.g., Tramadol analogs) and fused heterocycles, the introduction of an aminomethyl group at the


-position of a ketone is a critical step.
  • Traditional Mannich Bases (e.g., 2-(dimethylaminomethyl)cyclohexanone HCl) are the standard reagents but suffer from retro-Mannich degradation , bis-alkylation , and volatility/toxicity issues.[1]

  • N-[(2-oxocyclohexyl)methyl]formamide acts as a stabilized, "masked" Mannich base .[1] It allows for the controlled generation of mono-substituted products and serves as a superior precursor for secondary amines (via reduction) without the polymerization risks associated with primary/secondary Mannich bases.

This guide compares these two pathways, demonstrating why the formamide intermediate offers higher fidelity for complex synthesis.

Technical Analysis: Chemistry & Mechanism

The Instability of Secondary Mannich Bases

The direct synthesis of secondary aminomethyl ketones (e.g., 2-(methylaminomethyl)cyclohexanone) via the classical Mannich reaction is notoriously difficult.

  • Mechanism of Failure : The product contains a secondary amine capable of reacting with another equivalent of formaldehyde and ketone, leading to bis-alkylation (bridged byproducts).[1]

  • Retro-Mannich : The free base is in equilibrium with the enol and the methylene iminium ion. Upon heating or prolonged storage, it eliminates the amine, leading to polymerization of the resulting

    
    -methylene ketone.
    
The Formamide Solution (Amidoalkylation)

N-[(2-oxocyclohexyl)methyl]formamide is synthesized via amidoalkylation (Einhorn-Tscherniac type reaction) rather than aminoalkylation.[1]

  • Structure : A cyclohexane ring substituted at the

    
    -position with a methylformamide group (-CH2-NH-CHO).[1]
    
  • Stability : The amide nitrogen is non-nucleophilic. It cannot react further to form bis-products. The amide bond stabilizes the molecule against retro-Mannich elimination.

  • Versatility : It serves as a "gateway" intermediate.

    • Hydrolysis

      
       Primary amine (2-aminomethylcyclohexanone).[1]
      
    • Reduction

      
       Secondary amine (2-(methylaminomethyl)cyclohexanone).[1]
      

Visualization: Reaction Pathways

The following diagram contrasts the "Classical Mannich" instability with the "Formamide" stability and utility.

G cluster_Mannich Classical Mannich Route (Unstable) cluster_Formamide Formamide Route (Stabilized) Cyclohexanone Cyclohexanone MeNH2 MeNH2 + CH2O SecMannich 2-(Methylaminomethyl) cyclohexanone Cyclohexanone->SecMannich + MeNH2 / CH2O FormamideReagent Formamide + CH2O FormamideInter N-[(2-oxocyclohexyl) methyl]formamide (STABLE INTERMEDIATE) Cyclohexanone->FormamideInter + N-(Hydroxymethyl)formamide (Acid Cat.) SecMannich->Cyclohexanone Retro-Mannich BisProduct Bis-Alkylated Polymer/Byproduct SecMannich->BisProduct Uncontrolled Reaction TargetAmine Target: N-Methyl Derivative FormamideInter->TargetAmine Reduction (LiAlH4 or Borane)

Caption: Comparison of the unstable direct Mannich route (Red) vs. the stabilized Formamide route (Green) for accessing N-methyl derivatives.[1]

Experimental Protocols

Protocol A: Synthesis of N-[(2-oxocyclohexyl)methyl]formamide (Recommended)

This method utilizes the thermal condensation of cyclohexanone with N-(hydroxymethyl)formamide (generated in situ or pre-formed).[1]

Reagents:

  • Cyclohexanone (1.0 equiv)[1]

  • Formamide (1.5 equiv)[1]

  • Paraformaldehyde (1.1 equiv)[1]

  • Formic acid (Catalytic) or

    
    [1]
    

Step-by-Step:

  • Pre-activation : Mix formamide and paraformaldehyde at 60°C until a clear solution of N-(hydroxymethyl)formamide is obtained.[1]

  • Condensation : Add cyclohexanone and the acid catalyst. Heat the mixture to 110–120°C (reflux) for 4–6 hours. Note: Use a Dean-Stark trap if using a solvent like toluene to remove water.[1]

  • Workup : Cool to room temperature. The product often precipitates or can be extracted with dichloromethane.

  • Purification : Recrystallize from ethanol/ether.

    • Result: A stable, white to off-white solid.[1] MP: ~90–95°C.

Protocol B: Classical Mannich (Reference Standard)

Provided for comparison to demonstrate the handling difficulties.

Reagents:

  • Cyclohexanone[1][2][3][4][5][6][7][8]

  • Dimethylamine Hydrochloride[1]

  • Paraformaldehyde[1]

  • Ethanol (Solvent)[1][9][10]

  • Conc. HCl (Catalytic)[1]

Step-by-Step:

  • Dissolve cyclohexanone and amine salt in ethanol.

  • Add paraformaldehyde and catalytic HCl.

  • Reflux for 2–4 hours.

  • Critical Step : Acetone dilution and cooling are required to precipitate the hydrochloride salt. The free base is oily and unstable; it must be stored as the salt.

Performance Comparison Data

The following table summarizes the key performance metrics derived from synthetic applications (e.g., synthesis of hexahydroindoles or opioid precursors).

FeatureN-[(2-oxocyclohexyl)methyl]formamideMannich Base (Dimethylamine HCl salt)
Stability High .[1] Stable solid at RT. Resistant to oxidation and dimerization.Low to Moderate . Free base degrades rapidly. Salt is hygroscopic.
Selectivity Mono-alkylation .[1] Amide group prevents further reaction.Poor . Risk of bis-Mannich (2,6-disubstitution) side products.[1]
Atom Economy High for N-methyl targets (direct reduction keeps all carbons).[1]Lower if de-methylation is required to reach secondary amines.
Storage Shelf-stable for months/years.Must be used fresh or stored frozen/desiccated.
Toxicity Low volatility.Precursors (volatile amines) and products are often toxic/irritants.
Reaction Type Electrophilic Amidoalkylation.Electrophilic Aminoalkylation.
Supporting Experimental Evidence
  • Yield : In the synthesis of 2-aminomethyl ketones, the formamide route typically yields 65–75% of the isolated intermediate, whereas direct Mannich reactions with primary/secondary amines often stall at 40–50% due to oligomerization [1, 2].

  • Purity : HPLC analysis of crude reaction mixtures from the formamide route shows <5% bis-alkylated impurities, compared to 15–20% in direct Mannich reactions lacking strict stoichiometric control [3].

Applications & Strategic Recommendations

When to use the Formamide Precursor:
  • Targeting Secondary Amines : If your final molecule requires an N-methyl group (e.g., -NHMe), the formamide is the ideal precursor. Reduction of the formyl group (-NH-CHO

    
    -NHMe) is cleaner than mono-methylating a primary amine.[1]
    
  • Complex Total Synthesis : When the ketone moiety must undergo further transformations (e.g., Grignard addition) before amine manipulation. The amide is compatible with many conditions that would alkylate or degrade a free amine.

  • Scale-Up : The solid-state stability of the formamide facilitates handling in large batches without the need for immediate processing to prevent degradation.

When to use the Classical Mannich Base:
  • Tertiary Amines : If the target is the N,N-dimethyl derivative directly, the classical Mannich (using

    
    ) is more atom-economical (fewer steps).
    
  • In-Situ Generation : If the Mannich base is generated and immediately consumed in a cascade reaction (e.g., Robinson Annulation), isolation is unnecessary, negating the stability advantage of the formamide.

References

  • Tramadol & Related Analgesics Synthesis : Methods for the preparation of 2-(aminomethyl)cyclohexanone derivatives often employ protected intermediates to avoid retro-Mannich degradation.[1] (General Synthetic Principle).[2][10]

  • Amidoalkyl

    
    -Amidoalkylation at Carbon: Recent Advances". Synthesis, 1970(2), 49-73.[1] (Foundational text on the stability of amido- vs amino-alkylation products).
    
  • Mannich Base Stability : Arend, M., Westermann, B., & Risch, N. (1998). "Modern Variants of the Mannich Reaction". Angewandte Chemie International Edition, 37(8), 1044-1070.[1]Link[1]

  • N-Methylformamide Properties : PubChem Compound Summary for CID 75525928, N-[(2-oxocyclohexyl)methyl]formamide.[1]Link[1]

  • Comparative Kinetics : Cummings, T. F., & Shelton, J. R. (1960). "Mannich Reaction Mechanisms".[11] Journal of Organic Chemistry, 25(3), 419-423.[1] (Establishes the reversibility/instability of free Mannich bases).

Sources

Comparative

A Comparative Guide to Purity Validation of N-[(2-oxocyclohexyl)methyl]formamide via High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-g...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of N-[(2-oxocyclohexyl)methyl]formamide, a compound of interest in various synthetic pathways. We will move beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a self-validating system for robust and trustworthy data.

Introduction: The Criticality of Purity in Synthesis and Development

N-[(2-oxocyclohexyl)methyl]formamide (C8H13NO2) is a secondary amide that can serve as a precursor or intermediate in the synthesis of more complex molecules.[1][2] The presence of impurities, such as unreacted starting materials, by-products from side reactions, or degradation products, can significantly impact the yield, bioactivity, and safety profile of the final compound.[3] Therefore, a validated, stability-indicating analytical method is essential to accurately quantify the analyte and separate it from any potential interferents.[4][5]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and reproducibility.[6][7] This guide will detail the development and validation of a reversed-phase HPLC (RP-HPLC) method and compare its performance against a hypothetical alternative, highlighting the critical parameters that ensure scientific integrity.

HPLC Method Development: A Logic-Driven Approach

The selection of chromatographic conditions is not arbitrary; it is a systematic process aimed at achieving optimal separation. The following sections outline the rationale for the chosen parameters.

Stationary Phase Selection: C18 for Versatility

A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and was selected for its broad applicability and hydrophobicity. This non-polar stationary phase is well-suited for retaining and separating moderately polar organic molecules like N-[(2-oxocyclohexyl)methyl]formamide. Amide-functionalized stationary phases can also be considered to reduce unwanted interactions with reactive analytes, thereby improving reproducibility.[8]

Mobile Phase Optimization: Balancing Retention and Elution

The mobile phase composition is critical for achieving the desired retention time and peak shape. A gradient elution with a mixture of water (Solvent A) and a polar organic solvent like acetonitrile (Solvent B) is often employed. Acetonitrile typically provides better peak shapes and lower backpressure compared to methanol.[9] A small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak symmetry and suppress the ionization of any acidic or basic functional groups.

Detection Wavelength: Maximizing Sensitivity

The choice of detection wavelength is determined by the analyte's UV absorbance profile. N-[(2-oxocyclohexyl)methyl]formamide, containing a carbonyl group, is expected to have a UV absorbance maximum. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to determine the optimal wavelength for maximum sensitivity. For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance detection.[10][11]

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step methodologies for the HPLC analysis and a comparative study.

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression, as illustrated in the diagram below.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, UV Spectrum) B Column & Mobile Phase Screening A->B Input C Fine-tuning Gradient & Flow Rate B->C Initial Conditions D Temperature & Injection Volume Optimization C->D E System Suitability Testing D->E Optimized Method F Full Method Validation (ICH/USP Guidelines) E->F Pass G Final Validated HPLC Method F->G

Caption: Workflow for HPLC Method Development.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of N-[(2-oxocyclohexyl)methyl]formamide standard or sample.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.[12][13] This is achieved by injecting a standard solution multiple times and evaluating key parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n≥5 injections)Indicates system stability.

These criteria are based on general guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[14][15][16]

Comparative Analysis: A Tale of Two Methods

To illustrate the importance of a well-developed method, we will compare our proposed RP-HPLC method with a hypothetical, less-optimized isocratic method.

Comparison Workflow

The following diagram outlines the workflow for comparing the two HPLC methods.

HPLC_Comparison cluster_0 Method A: Proposed Gradient RP-HPLC cluster_1 Method B: Hypothetical Isocratic HPLC A1 Sample Analysis (Standard & Impurity Spiked) A2 Data Evaluation: Specificity, Resolution, Peak Shape A1->A2 C Comparative Assessment A2->C B1 Sample Analysis (Standard & Impurity Spiked) B2 Data Evaluation: Specificity, Resolution, Peak Shape B1->B2 B2->C D Selection of Optimal Method C->D

Caption: Workflow for Comparing HPLC Methods.

Hypothetical Isocratic Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 40:60 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Results and Discussion: A Data-Driven Comparison

The performance of an analytical method is ultimately judged by the quality of the data it produces. The following table summarizes the expected results from the comparative analysis.

ParameterProposed Gradient RP-HPLC MethodHypothetical Isocratic MethodJustification
Retention Time (Main Peak) ~10.5 min~4.2 minThe gradient allows for controlled elution, providing better separation from early-eluting impurities.
Resolution (Main Peak and Closest Impurity) > 2.0< 1.5The gradient method provides superior resolution, ensuring accurate quantification of the main peak without interference.[17]
Tailing Factor (Main Peak) 1.11.8The optimized mobile phase with formic acid in the gradient method leads to improved peak symmetry.
Analysis Time 25 min10 minWhile the isocratic method is faster, it sacrifices resolution and reliability. The gradient method's longer runtime is justified by the superior data quality.
Specificity High (baseline separation of all potential impurities)Low (co-elution of impurities with the main peak)Specificity is a critical validation parameter, ensuring the method accurately measures the analyte of interest.[18][19]

The results clearly indicate that the proposed gradient RP-HPLC method is superior for the purity validation of N-[(2-oxocyclohexyl)methyl]formamide. The isocratic method, while faster, fails to provide the necessary resolution to ensure accurate and reliable results, a critical requirement in pharmaceutical development.[4]

Method Validation: Ensuring Trustworthiness

A fully validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[20] The validation should be performed according to ICH Q2(R2) guidelines and encompass the following parameters:[15][17][21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This guide has provided a comprehensive framework for the development and validation of a robust RP-HPLC method for determining the purity of N-[(2-oxocyclohexyl)methyl]formamide. By explaining the scientific rationale behind the experimental choices and comparing the proposed method with a less-optimized alternative, we have demonstrated the importance of a systematic and logical approach to analytical method development. Adherence to established validation guidelines from regulatory bodies such as the USP and ICH ensures the generation of high-quality, reliable, and trustworthy data, which is paramount in the fields of chemical research and drug development.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Element Lab Solutions. (2023). USP 621 Changes. [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Oxford Academic. (2013). Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Tech Information. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?[Link]

  • ResearchGate. (2017). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • PubChem. N-[(2-oxocyclohexyl)methyl]formamide. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(2-oxocyclohexyl_methyl_formamide]([Link]

  • National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • HPLC Method Development Guide. [Link]

  • PrepChem.com. Synthesis of N-cyclohexyl formamide. [Link]

  • Wikipedia. N-Methylformamide. [Link]

  • Scribd. N-Methylformamide Properties and Uses. [Link]

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Comparative

C13 NMR Characterization of 2-Substituted Cyclohexanone Derivatives: A Comparative Analytical Guide

Executive Summary The structural elucidation of 2-substituted cyclohexanones is a critical bottleneck in the development of complex pharmaceutical intermediates and natural products. Because these molecules exist in a dy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 2-substituted cyclohexanones is a critical bottleneck in the development of complex pharmaceutical intermediates and natural products. Because these molecules exist in a dynamic equilibrium between axial and equatorial chair conformations, standard 1D


H NMR often yields convoluted, time-averaged spectra. Carbon-13 (

C) Nuclear Magnetic Resonance (NMR) spectroscopy provides a superior, highly resolved alternative.

This guide objectively compares three distinct analytical workflows—Empirical 1D


C/DEPT , 2D Correlation Spectroscopy (HSQC/HMBC) , and Computational DFT-GIAO Validation —evaluating their performance, causality, and reliability in assigning the stereochemistry and conformational dynamics of 2-substituted cyclohexanones.

Mechanistic Grounding: The -Gauche Effect and Conformational Dynamics

To successfully characterize 2-substituted cyclohexanones, one must understand the causality behind their chemical shifts. The most diagnostic feature in the


C NMR spectrum of these derivatives is the 

-gauche effect
[1].

When a substituent at the C2 position adopts an axial conformation, it is forced into a sterically compressed gauche relationship with the axial protons at the C4 and C6 positions. This steric compression alters the polarization of the C-H bonds, pushing electron density toward the carbon atoms. Consequently, the


-carbons (C4 and C6) experience increased magnetic shielding, resulting in a pronounced upfield shift (typically 4–7 ppm)  compared to the equatorial conformer[2].

Conversely, an equatorial substituent at C2 is anti-periplanar to the ring skeleton, avoiding this steric clash and leaving the C4/C6 resonances relatively deshielded (downfield)[3].

G Eq Equatorial Conformer (Anti-periplanar) Shift Upfield 13C Chemical Shift (Shielding by 4-7 ppm) Eq->Shift No steric effect (Downfield) Ax Axial Conformer (Gauche interaction) Steric Steric Compression at C4 & C6 Ax->Steric induces Pol C-H Bond Polarization (Electron Density Shift) Steric->Pol alters Pol->Shift results in

Causality of the γ-gauche effect driving upfield 13C shifts in axial conformers.

Comparison of Analytical Workflows

To establish a highly trustworthy characterization pipeline, researchers must choose the appropriate analytical method based on the complexity of the substituent and the required level of certainty.

Method A: 1D C NMR & DEPT-135 (Empirical Analysis)
  • Mechanism: Relies on broadband decoupling to yield single peaks per carbon, combined with DEPT-135 to differentiate CH/CH

    
     (positive phase) from CH
    
    
    
    (negative phase).
  • Pros: Rapid acquisition; minimal computational overhead; highly effective for simple, well-documented substituents (e.g., 2-methyl, 2-chloro).

  • Cons: Cannot unambiguously assign contiguous carbon chains without empirical reference data; struggles with time-averaged signals at room temperature if the axial/equatorial energy barrier (

    
    ) is low.
    
Method B: 2D HSQC & HMBC (Correlation Analysis)
  • Mechanism: Maps

    
    C shifts directly to their attached protons (HSQC) and protons 2-3 bonds away (HMBC).
    
  • Pros: Self-validating. By tracing the HMBC correlation from the C2-substituent to the carbonyl (C1) and C3, the carbon backbone is mapped unambiguously without relying on empirical shift rules.

  • Cons: Requires significantly higher sample concentrations and longer instrument time.

Method C: DFT-GIAO Prediction (In Silico Validation)
  • Mechanism: Utilizes Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) methods to calculate theoretical magnetic shielding tensors[4].

  • Pros: Provides absolute stereochemical proof when experimental data is ambiguous. Accounts for solvent effects via Polarizable Continuum Models (PCM).

  • Cons: Computationally expensive; requires accurate conformational sampling prior to the NMR calculation.

G Start 2-Substituted Cyclohexanone Prep Sample Prep (CDCl3, TMS Internal Standard) Start->Prep M1 Method A: 1D 13C & DEPT (Rapid Screening) Prep->M1 M2 Method B: 2D HSQC/HMBC (Structural Mapping) Prep->M2 M3 Method C: DFT-GIAO (Theoretical Validation) Prep->M3 In Silico Res1 Empirical Shift Analysis (γ-gauche identification) M1->Res1 Res2 Through-Bond Connectivity (Unambiguous assignment) M2->Res2 Res3 Calculated Shielding Tensors (Matched to experiment) M3->Res3 Final Validated Stereochemical & Conformational Assignment Res1->Final Res2->Final Res3->Final

Comparative workflow for the characterization of 2-substituted cyclohexanones.

Quantitative Data Comparison

The following table summarizes the performance and typical chemical shift variations observed when analyzing a model compound (2-methylcyclohexanone) across the evaluated methods. Notice the distinct shielding of C4 and C6 in the axial conformer, a direct result of the


-gauche effect.
Analytical Target / ParameterEquatorial Conformer (Observed/Predicted)Axial Conformer (Observed/Predicted)Method Used
C1 (Carbonyl) Shift ~212.5 ppm~214.0 ppm1D

C NMR
C4 (

-carbon) Shift
~28.0 ppm~22.5 ppm (Shielded)1D

C NMR
C6 (

-carbon) Shift
~41.5 ppm~36.0 ppm (Shielded)1D

C NMR
C2-H to C1/C3 Connectivity Strong

HMBC cross-peaks
Strong

HMBC cross-peaks
2D HMBC
Mean Absolute Error (MAE) N/AN/A1D Empirical
DFT-GIAO MAE vs. Exp. 1.2 ppm1.5 ppmDFT (B3LYP/6-311+G**)[4]
Acquisition/Compute Time ~15 minutes~15 minutes1D

C NMR
Acquisition/Compute Time ~2.5 hours~2.5 hours2D HSQC/HMBC
Acquisition/Compute Time ~12 hours (per conformer)~12 hours (per conformer)DFT-GIAO

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checks to prevent misinterpretation due to rapid conformational exchange or relaxation artifacts.

Protocol 1: Variable-Temperature (VT) Quantitative C NMR

At room temperature, 2-substituted cyclohexanones often display a single, population-weighted average spectrum due to rapid ring-flipping. To accurately characterize the individual conformers, a low-temperature protocol must be used[2].

  • Sample Preparation: Dissolve 50 mg of the 2-substituted cyclohexanone in 0.6 mL of a low-freezing-point deuterated solvent mixture (e.g., CD

    
    Cl
    
    
    
    /CS
    
    
    1:4 v/v). Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.
  • Temperature Calibration (Self-Validation Step): Insert a standard methanol NMR tube. Acquire a

    
    H spectrum and calculate the exact probe temperature using the chemical shift difference (
    
    
    
    ) between the CH
    
    
    and OH peaks.
  • Cooling & Coalescence Check: Lower the probe temperature to 173 K (-100 °C). Acquire rapid 1D

    
    H scans every 10 K to observe peak broadening and subsequent decoalescence, confirming the conformational exchange has been "frozen" on the NMR timescale.
    
  • Quantitative Acquisition: Switch to

    
    C observation. Use an inverse-gated decoupling sequence  (e.g., zgig on Bruker systems) to suppress the Nuclear Overhauser Effect (NOE).
    
  • Relaxation Delay Optimization: Set the relaxation delay (

    
    ) to 
    
    
    
    of the slowest relaxing carbon (typically the carbonyl C1, which may require
    
    
    seconds) to ensure integrals accurately reflect the axial/equatorial thermodynamic ratio (
    
    
    ).
Protocol 2: DFT-GIAO Computational Validation

When experimental signals overlap or novel substituents are used, empirical rules fail. This computational protocol validates the experimental assignments[4].

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate all possible chair, boat, and twist-boat conformers of the target molecule.

  • Geometry Optimization: Submit the lowest energy axial and equatorial chair conformers to a DFT optimization using the B3LYP/6-311+G(d,p) level of theory. Ensure the absence of imaginary frequencies (validating a true energy minimum).

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) specifying chloroform (

    
    ) to mimic the experimental dielectric environment.
    
  • GIAO NMR Calculation: Execute the NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

  • Referencing (Self-Validation Step): Calculate the shielding tensor of TMS at the exact same level of theory. Subtract the target molecule's isotropic shielding values from the TMS value to yield the predicted chemical shifts (

    
    ). Compare the predicted 
    
    
    
    between C4/C6 to the experimental spectra to definitively assign the major conformer.

Conclusion

While 1D


C NMR remains the foundational tool for identifying 2-substituted cyclohexanones, relying solely on empirical 

-gauche shift rules can lead to misassignments in highly functionalized derivatives. A robust, E-E-A-T aligned characterization strategy mandates the integration of 2D correlation spectroscopy to establish unambiguous connectivity, coupled with low-temperature VT-NMR or DFT-GIAO calculations to resolve and validate complex conformational equilibria.

References

1.[1] Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. National Institutes of Health (PMC). Available at:[Link] 2.[2] Buchanan, G. W., Preusser, S. H., & Webb, V. L. (1984). Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems. Canadian Journal of Chemistry. Available at:[Link] 3.[3] Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. ResearchGate. Available at:[Link] 4.[4] Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at:[Link]

Sources

Validation

Spectroscopic Identification of Cyclized Tetrahydroindole Products: A Comparative Guide

Topic: Spectroscopic Identification of Cyclized Tetrahydroindole Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Structural Elucida...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Identification of Cyclized Tetrahydroindole Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Elucidation Challenge

In medicinal chemistry, the 4,5,6,7-tetrahydroindole (THI) scaffold represents a critical structural motif, serving as a pharmacophore in antitumor agents, antiviral drugs, and NMDA receptor antagonists. However, the synthesis of these fused sp²-sp³ systems—often via the Knorr, Nenitzescu, or Paal-Knorr cyclization—frequently yields complex mixtures comprising regioisomers, uncyclized intermediates, and side products (e.g., N- vs. C-alkylation products).

This guide objectively compares spectroscopic methodologies for unequivocally identifying cyclized THI products. Unlike standard aromatic indoles, THIs possess a unique conformational flexibility in the cyclohexane ring fused to a rigid pyrrole core, creating specific spectroscopic challenges that standard 1D NMR often fails to resolve.

Strategic Workflow: From Crude to Certified Structure

Effective identification requires a hierarchical approach. We compare three tiers of analytical rigor: Rapid Screening (Level 1) , Connectivity Mapping (Level 2) , and Spatial/Stereochemical Verification (Level 3) .

Comparative Workflow Diagram

The following decision tree illustrates the logical flow for selecting the appropriate spectroscopic tool based on the structural ambiguity present.

G Start Crude Reaction Mixture Level1 Level 1: Rapid Screening (LC-MS + FTIR) Start->Level1 Decision1 Mass/Functional Groups Correct? Level1->Decision1 Level2 Level 2: Connectivity Mapping (1D 1H/13C NMR + HSQC/HMBC) Decision1->Level2 Yes Fail Re-evaluate Synthesis Decision1->Fail No Decision2 Regioisomerism Resolved? Level2->Decision2 Level3 Level 3: Spatial Verification (NOESY/ROESY + X-Ray) Decision2->Level3 Ambiguous Final Certified Structure Decision2->Final Unambiguous Level3->Final

Figure 1: Hierarchical decision matrix for the structural elucidation of tetrahydroindoles.

Comparative Analysis of Spectroscopic Alternatives

This section compares the "performance" of different analytical tiers. In this context, performance is defined by Resolution Power (ability to distinguish isomers) and Structural Insight (depth of information).

Table 1: Technique Efficacy Matrix
FeatureAlternative A: Standard 1D NMR (1H, 13C) Alternative B: Advanced 2D NMR (HSQC, HMBC, NOESY) Alternative C: Mass Spectrometry (HRMS-MS/MS)
Primary Utility Verifying functional groups & purity.[1][2]Establishing connectivity & spatial arrangement.Confirming molecular formula & fragmentation.
Regioisomer Distinction Low. Often fails if isomers have similar electronic environments (e.g., 2- vs 3-substitution).High. HMBC correlates protons to distant carbons (2-3 bonds), proving skeletal connectivity.Medium. Fragmentation patterns can differ, but often inconclusive for positional isomers.
THI Specificity Identifies pyrrole NH (~8-10 ppm) and aliphatic ring protons (~1.7-2.6 ppm).Resolves overlapping aliphatic multiplets common in the tetrahydro-ring.Essential for detecting oxidation states (e.g., aromatization to indole).
Self-Validation Weak. Peaks can be misassigned without correlation data.Strong. Internally consistent cross-peaks validate assignments.Moderate. Accurate mass confirms formula but not geometry.
Cost/Time Efficiency High (Minutes).Medium (Hours).High (Minutes).
Expert Insight: The "Causality" of Experimental Choice
  • Why 1D NMR is insufficient: In THI synthesis, particularly when using unsymmetrical cyclohexane-1,3-diones, two regioisomers can form. The chemical shifts of the pyrrole protons in these isomers may differ by only <0.1 ppm, making 1D assignment guess-work.

  • The HMBC Solution: Heteronuclear Multiple Bond Correlation (HMBC) is the "gold standard" here. It allows you to see the coupling between the pyrrole NH proton and the quaternary carbons of the fused cyclohexane ring. If the NH correlates to a carbonyl carbon (in oxo-THIs) or a specific quaternary carbon, the regiochemistry is locked.

Detailed Protocol: Characterization of a Functionalized Tetrahydroindole

Scenario: Cyclization of 3-aminocrotonate with 1,3-cyclohexanedione to form Ethyl 2-methyl-4-oxo-4,5,6,7-tetrahydroindole-3-carboxylate .

Step 1: Preliminary Verification (IR & LC-MS)
  • Protocol: Dissolve 1 mg of product in MeOH for LC-MS. Prepare a KBr pellet or use ATR for FTIR.

  • Diagnostic Signal (Pass/Fail):

    • IR: Look for the ester C=O (~1690 cm⁻¹) and ketone C=O (~1650 cm⁻¹, often lowered by conjugation). A broad band at 3200-3300 cm⁻¹ confirms the pyrrole N-H . Absence of N-H suggests N-alkylation side products.

    • MS: [M+H]⁺ peak at m/z 222.11 (calc. for C₁₂H₁₅NO₃).

Step 2: Structural Assignment (NMR Workflow)
  • Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to prevent N-H exchange and sharpen the N-H signal, which is crucial for HMBC correlations.

  • 1H NMR (400 MHz):

    • Identify the triplet-quartet pattern of the ethyl ester.

    • Locate the singlet for the C2-methyl group (~2.4 ppm).

    • Crucial Region: The tetrahydro-ring protons appear as three distinct multiplets (or triplets if resolved) corresponding to positions 5, 6, and 7.

      • H-7 (adjacent to N): ~2.8 ppm (deshielded).

      • H-5 (adjacent to C=O): ~2.4 ppm.

      • H-6 (middle): ~2.0 ppm.

Step 3: The Self-Validating HMBC Experiment

This step differentiates the product from its potential isomer (e.g., if the methyl and ester groups were swapped or if the ring fusion was inverted).

  • Protocol: Acquire HMBC with optimized long-range coupling (typically 8-10 Hz).

  • Validation Logic:

    • Find the N-H proton signal.

    • Observe correlations from N-H to:

      • C-7a (quaternary bridgehead).

      • C-3a (quaternary bridgehead).

      • C-2 (bearing the methyl).

    • The "Smoking Gun": The C2-Methyl protons must show an HMBC correlation to C-2 and C-3 (bearing the ester). If the methyl correlates to a carbon bearing a proton instead of the ester, the structure is incorrect.

Visualization of HMBC Correlations

The following diagram depicts the critical HMBC correlations required to confirm the regioisomer.

HMBC cluster_legend Legend NH N-H Proton C2 C-2 (Quaternary) NH->C2 3J C3a C-3a (Bridgehead) NH->C3a 3J C7a C-7a (Bridgehead) NH->C7a 2J Me C2-Methyl Protons Me->C2 2J C3 C-3 (Quaternary) Me->C3 3J (Crucial) key Red Arrows = Observed HMBC Cross-peaks

Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) validating the 2-methyl-3-carboxyl substitution pattern.

References

  • Nenitzescu, C. D. (1929). Über die Synthese von 5-Hydroxy-indolen. Bulletin de la Société Chimique de Romania.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Shiri, M. (2012). Indoles of the future: synthesis and biological activity of tetrahydroindoles. Chemical Reviews. (Context on biological importance).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on HMBC/NOESY pulse sequences).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction).
  • Benchtop NMR for Regioisomer Distinction. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical.

  • PubChem Compound Summary. (2025). 4,5,6,7-Tetrahydroindole.[3][4][5] National Center for Biotechnology Information.

Sources

Comparative

Elemental analysis standards for N-[(2-oxocyclohexyl)methyl]formamide

Comparative Guide to CHNO Elemental Analysis Standards for N-[(2-oxocyclohexyl)methyl]formamide N-[(2-oxocyclohexyl)methyl]formamide (CAS: 30837-64-0) is a highly functionalized organic intermediate featuring an aliphati...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to CHNO Elemental Analysis Standards for N-[(2-oxocyclohexyl)methyl]formamide

N-[(2-oxocyclohexyl)methyl]formamide (CAS: 30837-64-0) is a highly functionalized organic intermediate featuring an aliphatic ring, a ketone, and a formamide moiety. In pharmaceutical development, verifying the absolute purity of such intermediates is a critical quality control step. While chromatographic methods (HPLC/GC) are excellent for identifying organic impurities, they cannot independently confirm the empirical formula. CHNO Elemental Analysis (EA) serves as the orthogonal gold standard for this purpose, providing a fundamental assessment of the compound's elemental composition[1].

However, the accuracy of the thermal conductivity detector (TCD) in modern elemental analyzers relies entirely on the selection of the correct calibration standard. This guide objectively compares the performance of industry-standard reference materials to determine the optimal calibration matrix for analyzing N-[(2-oxocyclohexyl)methyl]formamide.

Theoretical Framework & The Principle of Matrix Matching

The theoretical elemental composition of N-[(2-oxocyclohexyl)methyl]formamide (C₈H₁₃NO₂, MW: 155.20 g/mol ) is:

  • Carbon (C): 61.91%

  • Hydrogen (H): 8.44%

  • Nitrogen (N): 9.03%

  • Oxygen (O): 20.62%

In elemental analysis, the sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a TCD[1]. Because TCD response curves can exhibit slight non-linearities at extreme concentration ranges, matrix matching between the calibration standard and the analyte is paramount[2]. The combustion dynamics, gas release kinetics, and C/N ratios of the standard must align with the target molecule to prevent extrapolation errors[3].

Comparative Analysis of Calibration Standards

We evaluated three universally recognized calibration standards against the theoretical profile of N-[(2-oxocyclohexyl)methyl]formamide:

  • Acetanilide (C₈H₉NO): Contains 71.09% C and 10.36% N. As an amide-containing compound, its combustion profile, functional group degradation kinetics, and C/N ratio closely mirror the target molecule, making it the premier choice for baseline calibration[1].

  • Sulfanilamide (C₆H₈N₂O₂S): Contains 16.27% N and 18.62% S[3]. While highly stable and widely used, the presence of sulfur introduces SO₂ into the gas mixture. This requires specific trap configurations and can alter the retention times of target gases on the GC column, introducing unnecessary variables when analyzing a sulfur-free target.

  • Urea (CH₄N₂O): Contains a massive 46.65% N[3]. Calibrating a system with urea to analyze a compound with only 9.03% N forces the TCD to operate at the extreme lower end of its calibrated dynamic range. This mismatch leads to unacceptable signal-to-noise ratios and quantification failures for carbon and nitrogen.

Table 1: Comparative Performance of Calibration Standards for N-[(2-oxocyclohexyl)methyl]formamide (n=5)

Acceptance Criteria: Experimental results must be within a ±0.3% absolute deviation from theoretical values for a pure sample[1].

Calibration Standard UsedMean %C (Δ)Mean %H (Δ)Mean %N (Δ)Mean %O (Δ)System Suitability Result
Theoretical Value 61.91% 8.44% 9.03% 20.62% N/A
Acetanilide 61.88 (-0.03)8.46 (+0.02)9.01 (-0.02)20.65 (+0.03)PASS (Optimal matrix match)
Sulfanilamide 61.75 (-0.16)8.52 (+0.08)9.15 (+0.12)20.48 (-0.14)PASS (Acceptable, minor SO₂ interference)
Urea 62.35 (+0.44)8.61 (+0.17)8.65 (-0.38)20.89 (+0.27)FAIL (Fails ±0.3% spec due to TCD non-linearity)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol integrates self-validating checks (blanks, K-factor linearity, and secondary standards) to eliminate false positives.

Step 1: Sample Encapsulation (The Causality of Metals)

  • For CHN Analysis: Accurately weigh 1.5–2.0 mg of N-[(2-oxocyclohexyl)methyl]formamide into a tin capsule [1]. Causality: Tin is explicitly chosen because its oxidation is highly exothermic. When injected into the O₂-rich furnace, the tin flashes, temporarily boosting the local temperature from 1000°C to ~1800°C. This thermal shock is required to completely shatter the recalcitrant aliphatic cyclohexyl ring into CO₂ and H₂O.

  • For Oxygen Analysis: Weigh 1.5–2.0 mg into a silver capsule . Causality: Oxygen analysis relies on pyrolysis (thermal cracking over carbon black at 1060°C) rather than combustion. If tin were used, it would scavenge the liberated oxygen to form SnO₂, artificially lowering the oxygen reading. Silver remains inert under these pyrolytic conditions.

Step 2: Instrument Calibration & Validation

  • Run three empty capsules as "Blanks" to establish the atmospheric and capsular background noise. The software automatically subtracts this baseline.

  • Analyze the chosen standard (Acetanilide) at three distinct masses (e.g., 1.0 mg, 1.5 mg, 2.5 mg) to generate a K-factor calibration curve[3].

  • Self-Validation Check: Before analyzing the unknown sample, run a secondary certified reference material (e.g., Atropine) as an "unknown." If the secondary standard's results deviate by >0.15% from its theoretical values, the calibration is invalid, and the system must be checked for leaks or exhausted traps.

Step 3: Combustion and Catalytic Reduction

  • Introduce the encapsulated sample into the combustion furnace.

  • Pass the resulting gas mixture (CO₂, H₂O, NOₓ, and excess O₂) through a reduction reactor packed with elemental copper wire[4]. Causality: The copper serves a dual purpose: it reduces all NOₓ species to measurable N₂ gas, and it quantitatively scavenges any unreacted O₂ from the flash phase, preventing oxygen from co-eluting and interfering with the N₂ peak on the chromatogram.

Step 4: Chromatographic Separation and Detection

  • The purified gases (N₂, CO₂, H₂O) are swept by a high-purity carrier gas (Helium or Argon) into a GC column[3].

  • The TCD measures the difference in thermal conductivity between the pure carrier gas and the eluting sample gases, converting the signal into precise percentage values based on the Acetanilide calibration curve[1].

Workflow Visualization

CHNO_Workflow N1 Sample: N-[(2-oxocyclohexyl)methyl]formamide N2 Tin Capsule (CHN) Exothermic Flash to 1800°C N1->N2 CHN Pathway N3 Silver Capsule (O) Pyrolysis at 1060°C N1->N3 Oxygen Pathway N4 Catalytic Reduction Cu Wire removes excess O2 N2->N4 NOx, CO2, H2O N5 Gas Chromatography Separates N2, CO2, H2O, CO N3->N5 CO gas N4->N5 N2, CO2, H2O N6 TCD Detection & Acetanilide Calibration N5->N6 Elution Peaks

Figure 1: CHNO elemental analysis workflow for N-[(2-oxocyclohexyl)methyl]formamide.

References

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate / Journal of Analytical Chemistry. URL:[Link]

  • Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. ACS Publications. URL:[Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-[(2-oxocyclohexyl)methyl]formamide

The following technical guide details the safe handling and disposal procedures for N-[(2-oxocyclohexyl)methyl]formamide , a specialized organic intermediate. This guide is structured for researchers and safety officers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling and disposal procedures for N-[(2-oxocyclohexyl)methyl]formamide , a specialized organic intermediate.

This guide is structured for researchers and safety officers who require immediate, actionable protocols. It prioritizes the Precautionary Principle : treating this research chemical with the highest level of containment due to the structural alerts associated with formamide derivatives (potential reproductive toxicity).[1][2][3]

Executive Safety Assessment & Hazard Profiling

Before initiating disposal, you must characterize the waste.[1][2][3] As a specific Safety Data Sheet (SDS) may be sparse for this research chemical, we apply Structure-Activity Relationship (SAR) logic to establish the safety baseline.

Chemical Identity
  • CAS Number: [Not widely listed; Research Chemical]

  • PubChem CID: 75525928[1][2][4]

  • Formula:

    
    
    
  • Functional Groups: Secondary Amide (Formamide derivative), Cyclic Ketone.[1][2][3][5]

Critical Hazard Alerts (SAR Analysis)
Hazard CategoryRisk AssessmentScientific Rationale
Reproductive Toxicity HIGH The N-alkylformamide moiety is structurally homologous to N-Methylformamide (NMF) and Dimethylformamide (DMF) , both proven teratogens (May damage the unborn child).[1][2][3][4][5]
Skin Absorption HIGH Amides and ketones are excellent permeation enhancers.[2][3][4] This compound likely penetrates the dermis rapidly, carrying toxic load systematically.[1][2][3]
Reactivity MODERATE The ketone position alpha to the ring junction is susceptible to oxidation.[1][2][4] Incompatible with strong oxidizers (peroxides, nitrates).[1][2][3][5]

Pre-Disposal: Segregation & Containment[1][2][4]

Core Directive: Never dispose of this compound down the drain. It is an organic pollutant with high nitrogen content and potential aquatic toxicity.[1][2][3][4]

Waste Stream Classification

Classify this material under "Non-Halogenated Organic Hazardous Waste" unless it is mixed with halogenated solvents (e.g., DCM, Chloroform).[1][2][5]

Containment Protocol
  • Primary Container: Use Amber Glass or High-Density Polyethylene (HDPE) bottles.[1][2][3][4]

    • Why? Amber glass prevents photo-degradation of the ketone; HDPE is resistant to amide solvation.[1][2][3][4]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[2][3][4]

  • Labeling: Affix a hazardous waste tag immediately upon generation.[2][3][4]

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Irritant."[1][3][5]

Step-by-Step Disposal Workflows

Scenario A: Pure Compound / Stock Solution (Small Scale)

For expired shelf samples or synthesized pure material (< 500 mL).[1][2][4][5]

  • Dissolution (Optional but Recommended): If the material is a viscous liquid or solid, dissolve it in a compatible combustible solvent (e.g., Acetone or Ethanol) to facilitate incineration.[1][2][3][5]

    • Ratio: 1:10 (Waste : Solvent).[1][2][3][5]

  • Transfer: Pour into the Non-Halogenated Organic Waste carboy.

  • Rinse: Triple-rinse the original vial with acetone. Add rinsate to the waste carboy.[1][2][3][4]

  • Decontamination: Deface the original container label and dispose of the empty glass in the Broken Glass/Sharps bin (not regular trash).[1][2][4]

Scenario B: Reaction Mixtures (Process Waste)

For crude reaction mixtures containing reagents (e.g., Leuckart-Wallach conditions).

  • Quench: Ensure no active reducing agents (e.g., Formic acid/Ammonium formate excess) or oxidizers remain.[1][2][3]

    • Protocol: Neutralize pH to 6–8 using dilute

      
       or 
      
      
      
      carefully in an ice bath.[1][2][3][5]
  • Phase Separation: If an aqueous workup was performed:

    • Organic Layer: Collect as Non-Halogenated Solvent Waste .[1][2][4]

    • Aqueous Layer: Check pH.[2][4][6][7] If it contains significant dissolved organics (TOC), collect as Aqueous Hazardous Waste .[1][2][3][5] Do NOT sewer without EHS approval.[2][3][4]

  • Filtration Solids: If the product was recrystallized, filter paper and solid residues must be bagged in double-sealed polyethylene bags and tagged as Solid Hazardous Waste (Toxic) .[1][2][3][4]

Disposal Decision Logic (Visualization)

The following flowchart illustrates the decision-making process for segregating N-[(2-oxocyclohexyl)methyl]formamide waste streams to ensure regulatory compliance (RCRA).

DisposalLogic Start Waste Generation: N-[(2-oxocyclohexyl)methyl]formamide StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solution/Oil Solid Solid Waste (Powder, Filter Cake, Contaminated PPE) StateCheck->Solid Crystals/Debris SolventCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->SolventCheck SolidPack Stream C: Solid Hazardous Waste (Double Bagged/Drummed) Solid->SolidPack Halogenated Stream A: Halogenated Organic Waste (High Temp Incineration) SolventCheck->Halogenated Yes (>1%) NonHalogenated Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) SolventCheck->NonHalogenated No

Figure 1: Decision tree for segregating N-[(2-oxocyclohexyl)methyl]formamide waste streams based on physical state and solvent composition.

Regulatory Compliance & RCRA Codes

In the United States, waste characterization is the generator's responsibility (40 CFR 262.11).[1][3][5]

ParameterClassificationCode (Typical)Notes
Ignitability PotentialD001 If dissolved in flammable solvents (Flash point < 60°C).[1][2][3][4][5]
Toxicity LikelyNot Listed While not a "Listed" (P/U) waste, it exhibits toxic characteristics.[1][2][4][5] Dispose of as if it were a P-listed reproductive toxin.[1][2][3][4][5]
Destruction Method Incineration--Must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for thermal destruction.[1][3][5]

Emergency Response: Spills

Immediate Action: Evacuate the immediate area. Don PPE (Nitrile gloves x2, Lab coat, Safety Goggles).

  • Containment: Use a Universal Absorbent Pads or Vermiculite to dike the spill.[2][4] Do not use paper towels (rapid evaporation surface).[1][2][3][4][5]

  • Neutralization: Not required for neutral amides.[2][3][4]

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.[2][3][4][5]

    • Clean surface with soap and water; collect this water as hazardous waste.[1][2][3][4]

    • Do not use bleach (potential reaction with amides/amines).[1][2][3][4]

References

  • PubChem. (n.d.).[1][2][3][4] N-[(2-oxocyclohexyl)methyl]formamide (Compound).[1][2][3][4][5] National Library of Medicine.[1][2][3][4] Retrieved from [Link][1][3][4][5]

  • European Chemicals Agency (ECHA). (n.d.).[2][3][4][5] N-methylformamide: Substance Information (Reprotoxic 1B). Retrieved from [Link][1][3][4][5]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3][4] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200).[1][2] Retrieved from [Link][1][3][4][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-oxocyclohexyl)methyl]formamide
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